Sanguinine
Description
This compound has been reported in Lycoris incarnata, Phaedranassa dubia, and other organisms with data available.
from Amaryllidaceae; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,12S,14R)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGWKOGUVOGFQ-RBOXIYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209575 | |
| Record name | O-Desmethylgalantamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60755-80-8 | |
| Record name | Sanguinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60755-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Desmethylgalantamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060755808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethylgalantamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLGALANTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ZOW3CZ7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sanguinarine: A Technical Guide to Natural Sources and Extraction for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanguinarine, a potent quaternary benzophenanthridine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of sanguinarine, detailing its concentration in various plant species and tissues. Furthermore, this document outlines comprehensive experimental protocols for the extraction and purification of sanguinarine, offering methodologies essential for laboratory-scale and potential pilot-scale production. The guide also elucidates key signaling pathways modulated by sanguinarine, providing a molecular basis for its therapeutic potential and supporting its further investigation in drug discovery and development.
Natural Sources of Sanguinarine
Sanguinarine is predominantly found in a select group of plants belonging to the Papaveraceae family. The primary species recognized for their significant sanguinarine content are Bloodroot (Sanguinaria canadensis), Macleaya cordata (Plume Poppy), Mexican Prickly Poppy (Argemone mexicana), and Greater Celandine (Chelidonium majus). The distribution and concentration of sanguinarine can vary considerably between different plant parts and are influenced by factors such as geographical location and harvest time.
Table 1: Principal Natural Sources of Sanguinarine and Alkaloid Content
| Plant Species | Family | Primary Plant Part(s) Containing Sanguinarine | Typical Sanguinarine Content (mg/g dry weight unless otherwise specified) | Other Major Alkaloids Present |
| Sanguinaria canadensis (Bloodroot) | Papaveraceae | Rhizomes, Roots | Rhizomes: Highest concentration; Roots: Lower than rhizomes; Leaves and Flowers: Minimal concentrations.[1][2] | Chelerythrine, Protopine, Allocryptopine |
| Macleaya cordata (Plume Poppy) | Papaveraceae | Whole plant, Fruits | Fruits: Highest concentration.[3][4] A 60% total alkaloid extract can contain >40% sanguinarine.[5] | Chelerythrine, Protopine, Allocryptopine |
| Argemone mexicana (Mexican Prickly Poppy) | Papaveraceae | Seeds, Whole plant | Seeds contain 22-36% oil, with sanguinarine comprising approximately 90% of the total alkaloids in the oil.[6][7][8] The seeds contain about 0.13% total alkaloids.[6] Mature seeds can have ~0.8 mg/g DW.[9] | Dihydrosanguinarine, Berberine, Protopine, Allocryptopine |
| Chelidonium majus (Greater Celandine) | Papaveraceae | Roots, Herb | Roots generally have a higher concentration than aerial parts.[4][10] Can range from 0.66 to 2.93 mg/g of dry plant material.[11] | Coptisine, Chelidonine, Berberine, Protopine, Stylopine |
Extraction and Purification Protocols
The extraction of sanguinarine from its natural sources typically involves solvent extraction followed by purification steps. The choice of solvent and method can significantly impact the yield and purity of the final product.
General Solvent Extraction Workflow
The following diagram illustrates a general workflow for the solvent-based extraction of sanguinarine from plant material.
Detailed Experimental Protocols
This protocol is adapted from a method yielding a crude alkaloid extract with subsequent isolation of sanguinarine.[12][13]
-
Maceration: Soak 1 kg of ground, air-dried whole plant material of Macleaya cordata in 5 L of 95% ethanol for 48 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dried extract.
-
Acidification and Precipitation: Resuspend the dried extract in 5 L of 1% (v/v) sulfuric acid in water and let it stand overnight.
-
Filtration: Filter the acidic suspension to remove insoluble material.
-
Alkalinization and Precipitation: Adjust the pH of the filtrate to 10 with a 10% aqueous sodium hydroxide solution to precipitate the total alkaloids.
-
Collection and Drying: Collect the precipitate by filtration or centrifugation and dry to yield the crude alkaloid fraction. This method has been reported to yield approximately 7 g (0.7%) of total alkaloids.[12][13]
-
Purification: Further purification of sanguinarine from the crude alkaloid mixture can be achieved using techniques such as high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC). A two-phase solvent system of chloroform-methanol-0.2 mol/L hydrochloric acid (4:2:2, v/v/v) has been successfully used for HSCCC separation.[11]
This protocol focuses on the extraction of alkaloids from the seeds, which are a rich source of sanguinarine.
-
Defatting: If necessary, defat the powdered seeds of Argemone mexicana with a non-polar solvent like hexane to remove the oil, which can interfere with subsequent extraction steps.
-
Acidic Methanol Extraction: Extract the defatted seed powder with 0.5% hydrochloric acid in methanol (v/v).[14] Incubate the mixture at 45°C with gentle shaking for 2 hours.
-
Filtration and Concentration: Filter the mixture to remove solid debris and concentrate the acidic methanol extract to dryness under reduced pressure.
-
Resuspension: Dissolve the resulting residue in a minimal amount of methanol for further analysis or purification.
-
Purification: Separation of sanguinarine can be achieved using thin-layer chromatography (TLC) with a mobile phase of benzene:ethanol (9:1 v/v).[14][15] For larger scale purification, column chromatography or preparative HPLC would be suitable.
This protocol is a general method for obtaining a sanguinarine-rich extract from bloodroot rhizomes.
-
Maceration: Macerate pulverized Sanguinaria canadensis rhizomes in 75% ethanol.[16] The ratio of plant material to solvent should be optimized for efficient extraction.
-
Filtration: After a sufficient maceration period (e.g., 24-48 hours), filter the mixture to separate the ethanolic extract from the solid plant material.
-
Concentration: Remove the ethanol from the filtrate using a rotary evaporator to yield a concentrated extract.
-
Acid-Base Purification (Optional but Recommended):
-
Dissolve the extract in a dilute acidic solution (e.g., 2% sulfuric acid).
-
Wash the acidic solution with a non-polar solvent (e.g., diethyl ether) to remove non-alkaloidal impurities.
-
Adjust the pH of the aqueous layer to alkaline (e.g., pH 9-10) with a base like ammonium hydroxide to precipitate the alkaloids.
-
Collect the precipitate by filtration and dry.
-
-
Further Purification: The resulting crude alkaloid extract can be further purified by chromatographic methods to isolate pure sanguinarine. A process involving initial extraction with diluted sulfuric acid, precipitation with ammonia, and subsequent dissolution in ether has also been described.[4]
Key Signaling Pathways Modulated by Sanguinarine
Sanguinarine exerts its biological effects by modulating several key intracellular signaling pathways, many of which are implicated in the pathogenesis of cancer and inflammatory diseases.
NF-κB Signaling Pathway
Sanguinarine is a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][17][18] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis. Sanguinarine has been shown to induce apoptosis in various cell types through the activation of JNK and p38 MAPKs.[6][9][13][19]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Sanguinarine has been demonstrated to inhibit this pathway, contributing to its anticancer effects.[2][20][21][22][23]
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is integral to cytokine signaling and is often dysregulated in cancer. Sanguinarine has been shown to suppress the activation of STAT3, a key component of this pathway, leading to the inhibition of cancer cell growth and invasion.[1][5][7][11][12][24][25]
Conclusion
Sanguinarine represents a promising natural product with a well-defined profile of biological activities and understood mechanisms of action. This guide provides a foundational resource for researchers and drug development professionals, offering detailed information on its natural sources, robust extraction methodologies, and a summary of its interactions with key cellular signaling pathways. The provided protocols and data can serve as a starting point for further research into the therapeutic applications of sanguinarine, facilitating the development of novel pharmaceuticals for a range of diseases. Further optimization of extraction and purification processes, along with comprehensive preclinical and clinical evaluation, will be crucial in translating the therapeutic potential of sanguinarine into clinical practice.
References
- 1. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Sanguinaria (U. S. P.)—Sanguinaria. | Henriette's Herbal Homepage [henriettes-herb.com]
- 5. researchgate.net [researchgate.net]
- 6. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 8. researchgate.net [researchgate.net]
- 9. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]
- 16. "INVESTIGATION OF THE ANTIMICROBIAL PROPERTIES OF SANGUINARIA CANADENSI" by Bailey Strickland, Andrea L. Kwiatkowski et al. [digitalcommons.gaacademy.org]
- 17. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sanguinarine Attenuates Lipopolysaccharide-induced Inflammation and Apoptosis by Inhibiting the TLR4/NF-κB Pathway in H9c2 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiotoxicity of sanguinarine via regulating apoptosis and MAPK pathways in zebrafish and HL1 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 21. Sanguinarine inhibits epithelial ovarian cancer development via regulating long non-coding RNA CASC2-EIF4A3 axis and/or inhibiting NF-κB signaling or PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. 호스팅 기간 만료 [x-y.net]
- 25. mdpi.com [mdpi.com]
Sanguinarine: A Technical Whitepaper on Molecular Targets and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms of sanguinarine, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis. It details the compound's primary molecular targets and its modulatory effects on critical cellular pathways, underpinning its potential as a therapeutic agent.
Core Molecular Targets of Sanguinarine
Sanguinarine exerts its biological effects by interacting with a variety of molecular targets. Its planar, cationic iminium form is particularly reactive, allowing it to engage with several key cellular components.
-
Nucleic Acids: Sanguinarine is a potent intercalator of DNA and RNA.[1] The planar iminium ion form of the molecule inserts itself between base pairs, particularly GC-rich regions, leading to conformational changes in the nucleic acid structure.[2][3] This interaction can disrupt DNA replication and transcription, contributing to its cytotoxic effects.[4]
-
Enzymes: Sanguinarine has been identified as an inhibitor of several key enzymes. It reversibly inhibits Lysine-Specific Demethylase 1 (LSD1) with an IC50 value of 0.4 μM, which leads to an increase in histone methylation (H3K4me2/H3K9me2) and suppression of cancer cell growth.[5] It also targets other enzymes, including mitogen-activated protein kinase phosphatase-1 (MKP-1)[6] and DNA topoisomerase, which can lead to DNA damage.[7]
-
Transcription Factors: A primary mechanism of sanguinarine's anti-inflammatory and anti-proliferative action is the inhibition of critical transcription factors. It effectively blocks the activation of Nuclear Factor-kappa B (NF-κB) by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[8][9] Additionally, it suppresses the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, often constitutively active in cancer cells.[10][11][12]
-
Protein Kinases: The compound modulates multiple protein kinase signaling cascades. It inhibits the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, a crucial survival pathway in many cancers.[13][14][15] Furthermore, it affects members of the Mitogen-Activated Protein Kinase (MAPK) family, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[6][14][16]
Modulation of Cellular Pathways
Sanguinarine's interaction with its molecular targets triggers a cascade of events, profoundly impacting several cellular pathways critical for cell fate and function.
Sanguinarine is a potent inducer of apoptosis in a wide range of cancer cells through both intrinsic and extrinsic pathways.[12][17]
-
Generation of Reactive Oxygen Species (ROS): A central mechanism is the stimulation of reactive oxygen species (ROS) production.[6][7][16][18] This oxidative stress leads to a loss of mitochondrial membrane potential.[6][11]
-
Intrinsic (Mitochondrial) Pathway: The loss of mitochondrial integrity results in the release of cytochrome c into the cytoplasm. This is often accompanied by an increased Bax/Bcl-2 ratio, favoring apoptosis.[10][11] Released cytochrome c activates the caspase cascade, primarily through caspase-9 and the executioner caspase-3.[10][11]
-
Extrinsic Pathway: Sanguinarine can also upregulate members of the TNF receptor superfamily (TNFRSF), initiating the extrinsic apoptosis pathway, which involves the activation of caspase-8.[17]
Sanguinarine disrupts cell cycle progression, primarily inducing G0/G1 and S-phase arrest in various cancer cell types.[13][19][20][21]
-
Modulation of Cyclin-Dependent Kinase (CDK) Inhibitors: The compound upregulates the expression of CDK inhibitors, notably p21/WAF1 and p27/KIP1.[19][20]
-
Downregulation of Cyclins and CDKs: This is followed by a significant decrease in the levels of G1-phase cyclins (Cyclin D1, D2, E) and their associated kinases (CDK2, CDK4, CDK6).[19] This cascade of events prevents cells from transitioning from the G1 to the S phase, thereby halting proliferation.
Sanguinarine exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways.
-
NF-κB Pathway: As a central regulator of inflammation, the NF-κB pathway is a key target. Sanguinarine inhibits TNF-α-induced NF-κB activation by preventing the degradation of IκBα.[8][22] This blockade suppresses the expression of downstream inflammatory genes, such as chemokines (e.g., CCL2) and cytokines.[22][23][24] It can also inhibit the upstream kinase IKBKE.[22][23]
-
MAPK Pathway: Sanguinarine modulates the MAPK pathway, which is also involved in inflammatory responses. It can increase the phosphorylation of JNK and p38, contributing to apoptosis, while in other contexts, it can inhibit ERK1/2 signaling, which is linked to cell migration and proliferation.[6][16][22][23]
-
Nrf2 Pathway: Sanguinarine has been shown to activate the Nrf2 pathway, which plays a protective role against oxidative stress, while inhibiting the NF-κB pathway in models of ulcerative colitis.[25][26]
-
PI3K/Akt/mTOR Pathway: Sanguinarine inhibits this critical pro-survival pathway, leading to decreased cell proliferation and induction of apoptosis.[13][14][15] This pathway is often hyperactivated in cancer and its inhibition is a key therapeutic strategy.
-
JAK/STAT Pathway: The compound has been shown to suppress the JAK/STAT pathway, particularly by inactivating STAT3.[10][11] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cyclin D1.[11]
Quantitative Data: In Vitro Cytotoxicity
Sanguinarine demonstrates potent cytotoxic and anti-proliferative activity across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and exposure duration.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| A549 | Non-Small Cell Lung | 610 nM | 6 days | [18] |
| A549 | Non-Small Cell Lung | 1.59 µM | 72 hours | [27] |
| K562 | Chronic Myelogenous Leukemia | 2 µM | - | [18] |
| HeLa | Cervical Cancer | 0.16 µg/mL | - | [27] |
| LNCaP | Prostate Cancer | 0.1 - 2 µM (Dose-dependent inhibition) | 24 hours | [19][20] |
| DU145 | Prostate Cancer | 0.1 - 2 µM (Dose-dependent inhibition) | 24 hours | [19][20] |
| AsPC-1 | Pancreatic Cancer | <10 µM (Dose-dependent inhibition) | 24 hours | [21] |
| BxPC-3 | Pancreatic Cancer | <10 µM (Dose-dependent inhibition) | 24 hours | [21] |
| A375 | Melanoma | 0.11 µg/mL | - | [28][29] |
| G-361 | Melanoma | 0.14 - 0.55 µg/mL | - | [28][29] |
| SK-MEL-3 | Melanoma | 0.54 µg/mL | - | [28][29] |
| C32 | Amelanotic Melanoma | 0.5 - 2 µM (Dose-dependent decrease) | 24 hours | [30] |
| RPMI-7951 | Melanoma | 0.1 - 2 µM (Dose-dependent decrease) | 24-48 hours | [31] |
| HL-60 | Promyelocytic Leukemia | 0.6 µM | - | [32] |
| H1975 | Non-Small Cell Lung | ~1 µM | 48 hours | [5] |
| H1299 | Non-Small Cell Lung | ~2 µM | 48 hours | [5] |
Key Experimental Protocols
The investigation of sanguinarine's effects relies on a suite of standard molecular and cellular biology techniques.
-
Principle: These are colorimetric assays that measure cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (e.g., MTT) or a water-soluble salt (e.g., WST-8 in CCK-8 kits) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5x10³ cells/well) and allowed to adhere overnight.[18]
-
Treatment: Cells are treated with various concentrations of sanguinarine (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[18][33]
-
Reagent Addition: After treatment, the assay reagent (e.g., 10-20 µL of MTT or CCK-8 solution) is added to each well.[18][33]
-
Incubation: Plates are incubated at 37°C for 1-4 hours to allow for formazan production.
-
Measurement: If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[18][33]
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
-
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Methodology:
-
Treatment: Cells are treated with sanguinarine for the desired time.
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analysis: The cell population is analyzed by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Methodology:
-
Treatment: Cells are treated with sanguinarine.
-
Harvesting & Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the membranes.
-
Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.
-
Analysis: The DNA content of individual cells is measured by flow cytometry. Histograms of cell count versus fluorescence intensity are generated to determine the percentage of cells in each phase of the cell cycle.[20]
-
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies, followed by enzyme-linked secondary antibodies for detection.
-
Methodology:
-
Cell Lysis: After sanguinarine treatment, cells are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined (e.g., using a BCA assay).
-
Electrophoresis: Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
-
Transfer: Proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein (e.g., Bcl-2, p21, cleaved caspase-3).
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
Analysis: Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of the interactions of sanguinarine with DNA: influence of ionic strength and base composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanguinarine-induced oxidative stress and apoptosis-like programmed cell death(AL-PCD) in root meristem cells of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 11. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 호스팅 기간 만료 [x-y.net]
- 13. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 14. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sanguinarine Attenuates Lipopolysaccharide-induced Inflammation and Apoptosis by Inhibiting the TLR4/NF-κB Pathway in H9c2 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [Sanguinarine alleviates ulcerative colitis in mice by regulating the Nrf2/NF-κB pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. journals.viamedica.pl [journals.viamedica.pl]
- 32. mdpi.com [mdpi.com]
- 33. Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Sanguinarine Structure-Activity Relationship: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of sanguinarine, a benzophenanthridine alkaloid with a broad spectrum of biological activities. This document provides a comprehensive overview of its anticancer, antimicrobial, and anti-inflammatory properties, with a focus on how chemical modifications to the sanguinarine scaffold influence its biological efficacy. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Core Structure and Chemical Features
Sanguinarine is characterized by a planar tetracyclic aromatic system containing a quaternary iminium ion, which is crucial for its biological activity. The key structural features amenable to modification include the C6 position on the B ring and substitutions on the A and D rings.
Anticancer Activity: Structure-Activity Relationship
Sanguinarine exhibits potent cytotoxic effects against a wide range of cancer cell lines. The SAR studies reveal several key insights into the structural requirements for its anticancer activity.
A critical element for the anticancer activity of sanguinarine is the presence of the C=N+ bond in its structure.[1] Studies on sanguinarine derivatives have shown that modifications at the C6-position can modulate its cytotoxic potency. For instance, the introduction of small hydrophilic groups or a cyano (CN) group at this position is well-tolerated and can even enhance activity against certain cancer cell lines.[1] In contrast, bulky substituents or the reduction of the iminium bond to an amine significantly diminishes or abolishes its anticancer effects.[1]
The introduction of electron-withdrawing groups, such as halogens, nitro, or trifluoromethyl groups, on the N-aromatic ring of sanguinarine analogs has been shown to significantly improve their cytotoxic activity.[2] Conversely, the presence of electron-donating groups like methyl or methoxyl groups tends to decrease the activity.[2]
Quantitative Data: Anticancer Activity of Sanguinarine and Its Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of sanguinarine and its key derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sanguinarine | A549 (Non-small cell lung cancer) | 1.25 - 4.35 | [1] |
| Sanguinarine | H1975 (Non-small cell lung cancer) | 0.94 - 3.13 | [1] |
| 6-aminoethyl-SA (8d) | A549 | 1.25 | [1] |
| 6-aminoethyl-SA (8d) | H1975 | 0.94 | [1] |
| 6-morpholinyl-SA (8h) | A549 | 2.15 | [1] |
| 6-morpholinyl-SA (8h) | H1975 | 1.89 | [1] |
| 6-cyano-SA (8l) | A549 | 0.96 | [1] |
| 6-cyano-SA (8l) | H1975 | 0.79 | [1] |
| 6-methyl-SA (8k) | A549 | >30 | [1] |
| 6-methyl-SA (8k) | H1975 | >30 | [1] |
| 6-cyano dihydrosanguinarine (CNS) | NB4 (Human leukemia) | 0.53 | [2] |
| 6-cyano dihydrosanguinarine (CNS) | MKN-45 (Human gastric cancer) | 1.53 | [2] |
| Sanguinarine | A375 (Human melanoma) | 0.11 - 0.54 | [3] |
| Sanguinarine | G-361 (Human melanoma) | 0.11 - 0.54 | [3] |
| Sanguinarine | SK-MEL-3 (Human melanoma) | 0.11 - 0.54 | [3] |
| Sanguinarine | A17 (Glioblastoma) | 1.293 | [4] |
| Sanguinarine | MDA-MB-231 (Triple-negative breast cancer) | 1.616 | [4] |
| Sanguinarine | HTC75 (Thyroid cancer) | 2.18 | [4] |
Antimicrobial Activity: Structure-Activity Relationship
Sanguinarine possesses broad-spectrum antimicrobial activity against bacteria and fungi.[5] Its mechanism of action primarily involves the disruption of the cell membrane and wall integrity, leading to cell lysis.[6] Furthermore, at high concentrations, sanguinarine can induce the production of reactive oxygen species (ROS) in bacteria, contributing to its bactericidal effect.[6]
The antimicrobial efficacy of sanguinarine derivatives is also linked to their chemical structure. The positively charged iminium ion is essential for its interaction with negatively charged bacterial cell membranes.
Quantitative Data: Antimicrobial Activity of Sanguinarine
The following table presents the minimum inhibitory concentration (MIC) values of sanguinarine against various microorganisms.
| Microorganism | MIC (µg/mL) | Reference |
| Plaque Bacteria (various species) | 1 - 32 | [5] |
| Staphylococcus aureus | 128 | [6] |
| Gram-positive and Gram-negative bacteria | 0.5 - 128 | [7] |
Key Signaling Pathways Modulated by Sanguinarine
Sanguinarine exerts its biological effects by modulating several critical signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
Sanguinarine has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[1] By inhibiting this pathway, sanguinarine promotes apoptosis in cancer cells.
Caption: Sanguinarine-mediated inhibition of the PI3K/Akt pathway.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial target of sanguinarine. By suppressing this pathway, sanguinarine can inhibit cancer cell growth and induce apoptosis.
Caption: Sanguinarine's inhibitory effect on the JAK/STAT signaling cascade.
NF-κB Signaling Pathway
Sanguinarine is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation and cancer. Sanguinarine blocks the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by sanguinarine.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of sanguinarine and its derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Sanguinarine or its derivatives (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9][10][11][12]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16][17]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Sanguinarine or its derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
References
- 1. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. The Duality of Sanguinarine: Anticancer Potential, Carcinogenic Controversy and Clinical Outlook_Chemicalbook [chemicalbook.com]
- 5. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic antimicrobial activity of combinations of sanguinarine and EDTA with vancomycin against multidrug resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 15. kumc.edu [kumc.edu]
- 16. bosterbio.com [bosterbio.com]
- 17. bdbiosciences.com [bdbiosciences.com]
The Historical Trajectory of Sanguinarine: From Traditional Remedies to Modern Scientific Inquiry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sanguinarine, a potent benzophenanthridine alkaloid, has a rich and complex history rooted in traditional medicine. Primarily sourced from the rhizomes of Sanguinaria canadensis (bloodroot) and the whole plant of Macleaya cordata (plume poppy), this compound has been utilized for centuries by indigenous populations in North America and in traditional Chinese medicine for a wide array of ailments.[1] This technical guide provides a comprehensive overview of the historical uses of sanguinarine, presents available quantitative data on its presence in traditional sources, details traditional preparation methods, and elucidates the molecular signaling pathways that are now understood to underpin its historical therapeutic applications. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this multifaceted natural product.
Traditional Uses of Sanguinarine-Containing Plants
The ethnobotanical record reveals a broad spectrum of applications for sanguinarine-containing plants, reflecting a deep-seated understanding of their medicinal properties by traditional cultures.
Sanguinaria canadensis (Bloodroot) in Native American Medicine
Native American tribes, particularly those in eastern North America, held Sanguinaria canadensis in high regard, utilizing it for a variety of medicinal and practical purposes.[2][3] The vibrant red-orange sap of the rhizome, which contains a high concentration of sanguinarine, was a key component in their preparations.[2]
Traditional applications of bloodroot by Native Americans included:
-
Respiratory Ailments: It was commonly used to treat conditions such as the common cold, coughs, and other respiratory infections.[4]
-
Dermatological Conditions: The sap and preparations made from the rhizome were applied topically to treat skin conditions, including warts, and to act as a natural dye for the skin.[4][5]
-
Anti-inflammatory and Analgesic: Bloodroot was used to alleviate pain and reduce inflammation associated with various conditions.
-
Antimicrobial Agent: Its use extended to treating infections, showcasing an early recognition of its antimicrobial properties.
-
Emetic: In larger doses, bloodroot was used to induce vomiting.[3]
Macleaya cordata (Plume Poppy) in Traditional Chinese Medicine
Traditional applications of Macleaya cordata in Chinese medicine included:
-
Anti-inflammatory: It was employed to reduce swelling and treat inflammatory conditions.[6]
-
Detoxification: Macleaya cordata was used for its perceived detoxifying properties.[6]
-
Antimicrobial: The plant was used to address microbial infections.[6]
-
Pain Relief: It was also used for its analgesic effects to alleviate pain.[8]
Quantitative Analysis of Sanguinarine in Source Plants
While precise quantification of sanguinarine in traditional preparations is not extensively documented, modern analytical techniques have provided valuable data on the concentration of this alkaloid in its primary plant sources. This information is critical for understanding the potential dosage and bioactivity of traditional remedies.
| Plant Species | Plant Part | Sanguinarine Concentration | Other Major Alkaloids | Reference |
| Sanguinaria canadensis | Rhizome | Varies significantly by geography and season; can be a major alkaloid | Chelerythrine, Protopine | |
| Macleaya cordata | Whole Plant | A major alkaloid component | Chelerythrine, Protopine, Allocryptopine | [7] |
Experimental Protocols for Traditional Preparations
The following are generalized protocols for traditional preparations based on historical accounts. It is important to note that specific methodologies varied between different cultural groups and practitioners.
Preparation of a Bloodroot Poultice (Topical Application)
A poultice is a soft, moist mass of material, typically of plant origin, that is applied to the body to relieve soreness and inflammation.
Materials:
-
Fresh or dried rhizome of Sanguinaria canadensis (bloodroot)
-
Water (or another liquid such as oil)
-
Mortar and pestle (or a similar tool for grinding)
-
Clean cloth or bandage
Methodology:
-
The fresh or dried bloodroot rhizome is finely chopped or ground into a powder using a mortar and pestle.
-
A small amount of warm water or oil is gradually added to the powdered rhizome and mixed to form a thick paste.
-
The paste is then spread onto a clean cloth.
-
The cloth with the paste is applied to the affected area of the skin.
-
The poultice is typically left in place for a specific duration, as determined by the traditional practitioner, and then removed.
Preparation of a Bloodroot Decoction (Internal Use)
A decoction is a method of extraction by boiling herbal or plant material to dissolve the chemicals of the material, which may include stems, roots, bark and rhizomes.
Materials:
-
Dried rhizome of Sanguinaria canadensis (bloodroot)
-
Water
-
Pot for boiling
-
Strainer
Methodology:
-
A specific quantity of dried and chopped bloodroot rhizome is added to a pot of cold water.
-
The mixture is brought to a boil and then simmered for a period of time, allowing the active compounds to be extracted into the water.
-
After simmering, the liquid is strained to remove the solid plant material.
-
The resulting decoction would be consumed orally in small, carefully measured doses as prescribed by the traditional healer.
Molecular Signaling Pathways Modulated by Sanguinarine
Modern scientific research has begun to unravel the molecular mechanisms that underlie the traditional uses of sanguinarine. Its anti-inflammatory and antimicrobial effects, in particular, are now understood to be mediated through its interaction with key cellular signaling pathways.
Anti-inflammatory Signaling Pathway: Inhibition of NF-κB
One of the most well-documented mechanisms of sanguinarine's anti-inflammatory action is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Sanguinarine inhibits the NF-κB signaling pathway.
Sanguinarine has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[9] This action prevents the release and nuclear translocation of the active p65/p50 subunits of NF-κB, thereby blocking the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[10]
Apoptosis Induction Signaling Pathway: Activation of MAPK
Sanguinarine has also been demonstrated to induce apoptosis (programmed cell death) in various cell types, a mechanism that may contribute to its historical use in treating abnormal growths. This effect is partly mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: Sanguinarine-induced apoptosis via the MAPK pathway.
Sanguinarine treatment can lead to an increase in reactive oxygen species (ROS), which in turn activates upstream kinases of the MAPK pathway, such as ASK1.[11] This leads to the phosphorylation and activation of JNK and p38 MAPKs.[12] Activated JNK and p38 can then modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, ultimately resulting in apoptosis.[13]
Conclusion
The historical use of sanguinarine in traditional medicine provides a compelling foundation for its continued investigation as a source of novel therapeutic agents. The empirical knowledge of indigenous cultures, developed over centuries of observation and practice, is now being validated and explained by modern scientific research. The elucidation of sanguinarine's mechanisms of action, particularly its modulation of critical signaling pathways like NF-κB and MAPK, offers a clear rationale for its observed anti-inflammatory and cytotoxic effects. For researchers and drug development professionals, the journey of sanguinarine from a traditional remedy to a scientifically validated molecule underscores the immense potential that lies in the exploration of ethnobotanical knowledge. Further research into the specific formulations and dosages used in traditional medicine, combined with modern pharmacological and toxicological studies, will be crucial in unlocking the full therapeutic potential of this remarkable alkaloid.
References
- 1. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinaria canadensis [indiananature.net]
- 3. Bloodroot – Roots of Medicine [dsps.lib.uiowa.edu]
- 4. monticello-s3.us-east-1.amazonaws.com [monticello-s3.us-east-1.amazonaws.com]
- 5. bangordailynews.com [bangordailynews.com]
- 6. China Macleaya Cordata Extract Manufacturer Supplier - Wholesale Quotation - BIOWAY [biowaynutrition.com]
- 7. kintai-bio.com [kintai-bio.com]
- 8. yo.chenlangbio.com [yo.chenlangbio.com]
- 9. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 10. Sanguinarine Attenuates Lipopolysaccharide-induced Inflammation and Apoptosis by Inhibiting the TLR4/NF-κB Pathway in H9c2 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. qspace.qu.edu.qa [qspace.qu.edu.qa]
Sanguinarine: A Comprehensive Review of its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine, a quaternary benzophenanthridine alkaloid, is a natural compound predominantly isolated from the roots of Sanguinaria canadensis (bloodroot) and other plants of the Papaveraceae family.[1][2] It has a rich history in traditional medicine and has garnered significant scientific interest due to its broad spectrum of biological activities.[3][4] This technical guide provides an in-depth review of the pharmacology and toxicology of sanguinarine, with a focus on its molecular mechanisms, pharmacokinetic profile, and safety assessment. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Pharmacological Properties
Sanguinarine exhibits a remarkable range of pharmacological effects, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective activities.[5] These effects are attributed to its ability to interact with various molecular targets and modulate multiple signaling pathways.
Antitumor Activity
A substantial body of research has highlighted the potent anticancer properties of sanguinarine against various cancer cell lines and in preclinical animal models.[4][6][7] Its primary mechanisms of antitumor action involve the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis and metastasis.[6][8]
Induction of Apoptosis: Sanguinarine triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9][10] It has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors.[11][12] Furthermore, sanguinarine activates caspase cascades, including caspase-3 and caspase-9, and modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[8][10]
Cell Cycle Arrest: Sanguinarine can induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.[9] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[8]
Anti-Angiogenic and Anti-Metastatic Effects: The alkaloid has been reported to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are crucial processes in tumor growth and progression.[7][8]
Anti-inflammatory Activity
Sanguinarine possesses significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[5] It has been shown to suppress the activation of nuclear factor-kappaB (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[11]
Antimicrobial Activity
Sanguinarine exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[2][13] Its mechanism of action against bacteria involves the disruption of the cell membrane and inhibition of key cellular processes.[13] For instance, in methicillin-resistant Staphylococcus aureus (MRSA), sanguinarine induces the release of membrane-bound autolytic enzymes, leading to cell lysis.[13]
Signaling Pathways Modulated by Sanguinarine
The diverse pharmacological effects of sanguinarine are a consequence of its ability to modulate a complex network of intracellular signaling pathways. Key pathways affected by sanguinarine include:
-
MAPK Signaling Pathway: Sanguinarine can activate the mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, which is closely associated with the induction of apoptosis.[12]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway, crucial for cell survival and proliferation, is often inhibited by sanguinarine, contributing to its pro-apoptotic effects.[5][9]
-
JAK/STAT Signaling Pathway: Sanguinarine has been shown to inhibit the JAK/STAT pathway, which is involved in cell growth, differentiation, and survival.[5][10] In multiple myeloma cells, sanguinarine inactivates STAT3 activity.[10]
-
NF-κB Signaling Pathway: As mentioned earlier, sanguinarine is a potent inhibitor of NF-κB activation, which underlies its anti-inflammatory and some of its anticancer effects.[11]
-
Wnt/β-catenin Signaling Pathway: Dysregulation of this pathway is common in many cancers. Sanguinarine has been reported to interfere with this pathway.[5]
Below are diagrams illustrating some of the key signaling pathways modulated by sanguinarine.
References
- 1. Sanguinarine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
The Multifaceted Biological Activities of Sanguinarine: A Technical Guide
Sanguinarine, a quaternary benzophenanthridine alkaloid, is a prominent bioactive compound isolated from the rhizomes of Sanguinaria canadensis (bloodroot) and other plants of the Papaveraceae family.[1][2][3] Long recognized in traditional medicine, sanguinarine has garnered significant scientific interest for its broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide provides an in-depth technical overview of the biological activities of sanguinarine, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used for its evaluation, tailored for researchers, scientists, and drug development professionals.
Anticancer Activity
Sanguinarine exhibits robust anti-neoplastic activity across a variety of human cancer cell lines.[1][5][6] Its anticancer effects are multifactorial, primarily mediated through the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and prevention of metastasis.[1][6]
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of sanguinarine's anticancer effect is the induction of programmed cell death, or apoptosis.[1][6][7] This is achieved through both intrinsic and extrinsic pathways. Sanguinarine has been shown to trigger the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[7][8] This disrupts the mitochondrial membrane potential and leads to the release of cytochrome c, activating the caspase cascade.[8]
Furthermore, sanguinarine modulates the expression of key apoptosis-related proteins. It down-regulates anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin, while up-regulating pro-apoptotic proteins like Bax.[7][8] The alkaloid also interferes with cell cycle progression, causing arrest at various phases, often by modulating the activity of cyclins and cyclin-dependent kinases (CDKs).[1][9]
Inhibition of Angiogenesis and Metastasis
Solid tumors require the formation of new blood vessels (angiogenesis) to grow and metastasize. Sanguinarine has been demonstrated to inhibit angiogenesis, partly by repressing the expression of key growth factors like Vascular Endothelial Growth Factor (VEGF).[1] It also impedes cancer cell migration and invasion by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[1]
Key Signaling Pathways
The anticancer activities of sanguinarine are orchestrated through its modulation of several critical signaling pathways that are often dysregulated in cancer.
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer progression. Sanguinarine is a potent inhibitor of NF-κB activation induced by various inflammatory stimuli.[10][11][12] It blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing NF-κB's translocation to the nucleus and the transcription of its target genes.[11]
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in tumor cell proliferation, survival, and invasion. Sanguinarine has been shown to suppress the constitutive activation of STAT3 in several cancer models, including prostate cancer.[1][8]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Sanguinarine can inactivate the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells.[4][13][14]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is involved in cell proliferation and differentiation. Sanguinarine has been shown to inhibit the activation of ERK1/2, contributing to its anti-proliferative and anti-metastatic effects.[10][15]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic efficacy of sanguinarine is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cell population.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.75 | 48-96 | [14] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 | 48-96 | [14] |
| MCF-7 | Breast Adenocarcinoma | ~10 | 24 | [16][17] |
| MCF-7 | Breast Adenocarcinoma | ~7.5 | 48 | [16][17] |
| HTC75 | Cancer Cell Line | 2.18 | Not Specified | [18] |
Visualization: Signaling Pathway
Caption: Sanguinarine inhibits the NF-κB signaling pathway.
Experimental Protocols
-
Cell Viability (MTT) Assay:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of sanguinarine for a specified duration (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[17]
-
-
Western Blot Analysis for Protein Expression:
-
Treat cells with sanguinarine and a control vehicle.
-
Lyse the cells to extract total proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., NF-κB p65, Akt, ERK1/2).
-
Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.[10]
-
Antimicrobial Activity
Sanguinarine possesses broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][7][19]
Antibacterial and Antifungal Effects
Sanguinarine has demonstrated efficacy against clinically relevant bacteria such as Staphylococcus aureus and Helicobacter pylori.[19][20] It is also effective against fungi, notably Candida albicans, where it can inhibit both planktonic growth and biofilm formation.[21][22] Its activity is often comparable to that of standard antibiotics.[23]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of sanguinarine involves multiple targets:
-
Cell Wall and Membrane Disruption: Sanguinarine interferes with the integrity and permeability of the microbial cell wall and membrane. This leads to leakage of intracellular components and ultimately cell death.[19]
-
Inhibition of Key Enzymes: It can inhibit essential enzymes involved in cellular processes.
-
ROS Production: Similar to its anticancer effect, sanguinarine can induce the production of reactive oxygen species within microbial cells, causing oxidative damage.[19]
-
DNA Intercalation: The planar structure of sanguinarine allows it to intercalate with microbial DNA, disrupting replication and transcription.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 128 | [19] |
| Candida albicans SC5314 | Fungus | 4 | [21] |
| Candida albicans (clinical isolates) | Fungus | 37.5 - 50 | [22] |
| Various Gram-positive & Gram-negative | Bacteria | 0.5 - 128 | [23] |
| Helicobacter pylori (strains) | Gram-negative Bacteria | 6.25 - 50 | [20] |
Visualization: Antimicrobial Workflow
Caption: Sanguinarine's multi-target antimicrobial mechanism.
Experimental Protocols
-
Broth Microdilution Assay for MIC Determination:
-
Prepare a two-fold serial dilution of sanguinarine in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism, no drug) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of sanguinarine at which no visible growth is observed.[19][22]
-
Anti-inflammatory Activity
Sanguinarine exhibits significant anti-inflammatory properties, which are closely linked to its anticancer mechanisms.[1][12][15] It has been shown to be effective in both acute and chronic models of inflammation.[15]
Modulation of Inflammatory Mediators
Sanguinarine potently inhibits the production and release of pro-inflammatory mediators. This includes cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), as well as other molecules like nitric oxide (NO).[15][24][25]
Inhibition of Inflammatory Signaling Pathways
The anti-inflammatory effects of sanguinarine are primarily due to its ability to suppress key signaling pathways that regulate the inflammatory response.
-
NF-κB Pathway: As detailed in the anticancer section, sanguinarine's potent inhibition of the NF-κB pathway is a central mechanism of its anti-inflammatory action.[12][25] By preventing the activation of NF-κB, it blocks the transcription of numerous pro-inflammatory genes.[11]
-
MAPK Pathway: Sanguinarine also inhibits the activation of MAPKs, such as p38 MAPK and ERK1/2, in response to inflammatory stimuli like lipopolysaccharide (LPS).[15][24] This inhibition further contributes to the reduced synthesis of inflammatory mediators.
Visualization: Anti-inflammatory Pathway
Caption: Sanguinarine blocks key inflammatory signaling pathways.
Experimental Protocols
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
Culture immune cells (e.g., murine peritoneal macrophages) and stimulate them with an inflammatory agent like LPS in the presence or absence of sanguinarine.
-
Collect the cell culture supernatants after a specified incubation period.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α).
-
Add the collected supernatants and standards to the wells.
-
Wash and add a detection antibody, which is typically biotinylated.
-
Wash and add an enzyme-conjugate (e.g., streptavidin-HRP).
-
Add a substrate that produces a colorimetric signal.
-
Measure the absorbance with a plate reader and calculate the cytokine concentration based on the standard curve.[24]
-
Toxicity and Limitations
Despite its promising therapeutic potential, sanguinarine is not without its limitations. High doses have been associated with toxicity, including genotoxicity and DNA damage.[1][9][26] It has been reported to induce DNA damage in murine models and may act as a tumorigenic agent under certain experimental conditions.[1] The clinical application of sanguinarine is currently limited by these toxicity concerns and its low aqueous solubility.[4][11] Further research, including detailed pharmacokinetic and toxicological studies, is necessary to establish its safety and efficacy for clinical use.[27]
Conclusion
Sanguinarine is a potent natural alkaloid with a remarkable range of biological activities. Its ability to induce apoptosis, inhibit proliferation, and modulate key signaling pathways like NF-κB, STAT3, and PI3K/Akt makes it a compelling candidate for anticancer drug development. Concurrently, its broad-spectrum antimicrobial and potent anti-inflammatory properties highlight its versatility. While toxicity remains a hurdle, the multifaceted mechanisms of sanguinarine provide a strong rationale for continued research. Future efforts focusing on developing derivatives with improved safety profiles or novel drug delivery systems could unlock the full therapeutic potential of this important natural compound.
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 호스팅 기간 만료 [x-y.net]
- 8. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 15. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Natural Product Library Screens Identify Sanguinarine Chloride as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity, Cytotoxicity and Phytochemical Analysis of Sanguinaria canadensis Native to South Dakota [scirp.org]
- 21. RETRACTED: Sanguinarine Inhibits Mono- and Dual-Species Biofilm Formation by Candida albicans and Staphylococcus aureus and Induces Mature Hypha Transition of C. albicans [mdpi.com]
- 22. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. ovid.com [ovid.com]
- 25. mdpi.com [mdpi.com]
- 26. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 27. wjgnet.com [wjgnet.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Sanguinarine from Bloodroot (Sanguinaria canadensis)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the extraction and purification of sanguinarine, a bioactive quaternary benzophenanthridine alkaloid, from the rhizomes of bloodroot (Sanguinaria canadensis). Sanguinarine has garnered significant interest in the pharmaceutical and research communities due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. These activities are linked to its interaction with various cellular signaling pathways. This application note details optimized protocols for solvent extraction, including a comparative analysis of different methods, and a multi-step purification process involving acid-base extraction and chromatographic techniques. Furthermore, it provides insights into the biosynthesis of sanguinarine and its molecular interactions with key signaling pathways. All quantitative data is presented in clear, comparative tables, and experimental workflows are accompanied by detailed diagrams to ensure reproducibility and aid in research and development.
Introduction
Sanguinarine is a potent natural compound predominantly found in the rhizomes of Sanguinaria canadensis, commonly known as bloodroot.[1] Its distinctive red color and diverse pharmacological effects have made it a subject of extensive scientific investigation. For researchers and drug development professionals, obtaining high-purity sanguinarine is a critical first step for in-vitro and in-vivo studies, as well as for the development of novel therapeutic agents.
This document outlines detailed methodologies for the efficient extraction and purification of sanguinarine, providing a foundation for obtaining research-grade material.
Sanguinarine Extraction
The selection of an appropriate extraction method is crucial for maximizing the yield of sanguinarine from bloodroot rhizomes. This section compares three common techniques: Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Comparative Analysis of Extraction Methods
The efficiency of sanguinarine extraction is dependent on the chosen method and solvent. Ethanol and methanol are commonly used solvents due to their ability to effectively solubilize alkaloids. MAE has been reported as the most efficient method, offering the highest yield in the shortest time.[2]
| Extraction Method | Solvent | Extraction Time | Sanguinarine Yield (mg/g of dry plant material) | Reference |
| Maceration | Ethanol | 72 hours | 4.85 - 9.60 | [3] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 5 hours | Not explicitly quantified, but used in combination with maceration | [3] |
| Microwave-Assisted Extraction (MAE) | Ethanol | 5 minutes | 17.10 ± 0.4 | [2] |
Table 1: Comparison of Sanguinarine Extraction Methods from Bloodroot Rhizomes. Data indicates that MAE provides a significantly higher yield in a fraction of the time compared to traditional maceration.
Detailed Experimental Protocol: Maceration followed by Ultrasound-Assisted Extraction
This protocol combines the simplicity of maceration with the enhanced extraction efficiency of ultrasonication.
Materials and Reagents:
-
Dried and powdered bloodroot rhizomes
-
Ethanol (95%)
-
Ultrasonic bath
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried, powdered bloodroot rhizomes.
-
Place the powdered rhizomes in a flask and add 100 mL of 95% ethanol.
-
Macerate the mixture for 72 hours at room temperature with occasional agitation.
-
Following maceration, place the flask in an ultrasonic bath and sonicate for 5 hours.
-
Filter the extract through a Buchner funnel to separate the plant material from the liquid extract.
-
Wash the solid residue with a small volume of ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude sanguinarine extract.
Sanguinarine Purification
The crude extract obtained from the initial extraction contains a mixture of alkaloids and other plant metabolites. A multi-step purification process is necessary to isolate sanguinarine with high purity.
Purification Workflow
The purification process typically involves an initial acid-base extraction to separate the alkaloids from other components, followed by chromatographic methods for final purification.
Detailed Experimental Protocol: Acid-Base Extraction
This protocol is effective for the initial separation of alkaloids from the crude extract.
Materials and Reagents:
-
Crude sanguinarine extract
-
Sulfuric acid (H₂SO₄), 2% solution
-
Diethyl ether
-
Ammonia solution (NH₄OH), 25%
-
pH meter or pH indicator strips
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in 30 mL of 2% sulfuric acid.
-
Transfer the acidic solution to a separatory funnel and wash three times with 40 mL of diethyl ether to remove non-alkaloidal, lipophilic impurities. Discard the ether layers.
-
Basify the aqueous layer to a pH of approximately 10 with 25% ammonia solution. This will precipitate the alkaloids, including sanguinarine.
-
Extract the precipitated alkaloids into an organic solvent such as chloroform or a mixture of chloroform and methanol.
-
Collect the organic layer containing the purified alkaloids and evaporate the solvent to dryness.
Detailed Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high-purity sanguinarine suitable for pharmacological studies, preparative HPLC is a highly effective method.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Waters Prep Nova-Pak HR C18)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.2% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
A gradient elution is typically used, starting with a higher proportion of Mobile Phase A and gradually increasing the concentration of Mobile Phase B. The exact gradient will depend on the specific column and system and should be optimized based on analytical HPLC runs.
Procedure:
-
Dissolve the alkaloid-rich extract from the acid-base purification in a suitable solvent (e.g., a small volume of the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the preparative HPLC column.
-
Monitor the elution profile at a suitable wavelength for sanguinarine (e.g., 280 nm).
-
Collect the fractions corresponding to the sanguinarine peak.
-
Combine the pure fractions and evaporate the solvent to obtain high-purity sanguinarine. The purity can be confirmed by analytical HPLC. Purity levels exceeding 99% can be achieved with this method.
Sanguinarine Biosynthesis and Signaling Pathways
Understanding the biosynthesis of sanguinarine and its interactions with cellular signaling pathways is crucial for its development as a therapeutic agent.
Sanguinarine Biosynthesis Pathway
Sanguinarine is synthesized in bloodroot through a complex pathway starting from the amino acids tyrosine and dopamine.
Interaction of Sanguinarine with the NF-κB Signaling Pathway
Sanguinarine has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Conclusion
The protocols and data presented in this application note provide a comprehensive resource for the extraction and purification of sanguinarine from Sanguinaria canadensis. The detailed methodologies, comparative data, and insights into the compound's biosynthesis and mechanism of action are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this promising natural product. The use of modern extraction techniques such as MAE, coupled with robust purification methods like preparative HPLC, can yield high-purity sanguinarine suitable for a wide range of scientific applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sanguinarine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine, a quaternary benzo[c]phenanthridine alkaloid, is a prominent bioactive compound found in a variety of plant species, including those from the Papaveraceae family such as Sanguinaria canadensis (bloodroot), Argemone mexicana (Mexican prickly poppy), and Macleaya cordata (plume poppy).[1][2][3] It exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] Accurate and reliable quantification of sanguinarine in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.
This application note provides a detailed overview and protocol for the quantification of sanguinarine in plant extracts using High-Performance Liquid Chromatography (HPLC). The methods described are based on established and validated procedures reported in the scientific literature.
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of sanguinarine analysis, a plant extract is first prepared to isolate the alkaloids. This extract is then injected into an HPLC system. The separation is typically achieved on a reversed-phase column (e.g., C8 or C18) where sanguinarine is separated from other components in the extract based on its polarity.[1][2][4] A mobile phase, commonly a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, carries the sample through the column.[1][5][6] A detector, most often a Diode-Array Detector (DAD) or a UV-Vis detector, measures the absorbance of the eluting compounds at a specific wavelength, allowing for the quantification of sanguinarine by comparing its peak area to that of a known standard.[1][4]
Experimental Protocols
Sample Preparation: Extraction of Sanguinarine from Plant Material
The initial and critical step in the analysis is the efficient extraction of sanguinarine from the plant matrix. The choice of extraction method can significantly impact the final quantitative results.
Method 1: Maceration and Sonication
This is a common and relatively simple extraction method.
-
Grinding: Grind the dried plant material (e.g., roots, leaves, or whole plant) to a fine powder to increase the surface area for extraction.
-
Extraction Solvent: Suspend the powdered plant material in a suitable solvent. Methanol is a frequently used solvent for extracting alkaloids.[1] For instance, 200 mg of powdered tissue can be mixed with 10 mL of methanol.[1]
-
Extraction Process:
-
Maceration: Let the mixture stand for a specified period, for example, two hours at room temperature, with occasional shaking.[1]
-
Sonication: Alternatively, place the mixture in an ultrasonic bath for a period, such as 30 minutes, to enhance extraction efficiency.
-
-
Filtration: Separate the extract from the solid plant debris by filtration through filter paper.
-
Concentration: Evaporate the solvent from the filtrate, for example, under vacuum, to obtain a concentrated extract.[1]
-
Reconstitution: Dissolve the dried residue in a known volume of a mixture of methanol and water (e.g., 1:3 v/v) for subsequent clean-up.[1]
Method 2: Microwave-Assisted Extraction (MAE)
MAE is a more rapid extraction technique that can lead to higher yields in a shorter time.[7]
-
Grinding: Prepare the plant material as described in Method 1.
-
Extraction Solvent: Mix the powdered plant material with an acidic aqueous solution, such as a hydrochloric acid solution.[2]
-
Microwave Extraction: Place the mixture in a microwave extraction system and apply microwave energy for a short duration, typically around 5 minutes.[7]
-
Filtration and Collection: After extraction, filter the mixture to collect the liquid extract containing sanguinarine.
Sample Clean-up: Acid-Base Extraction
For complex matrices, a clean-up step is often necessary to remove interfering compounds.
-
Acidification: Adjust the pH of the reconstituted extract to below 5 with an acid (e.g., 1 mol L-1 H2SO4).[1]
-
Organic Wash: Partition the acidified extract against an equal volume of an immiscible organic solvent like ethyl acetate in a separation funnel to remove non-polar impurities. Discard the organic phase.
-
Basification: Adjust the pH of the aqueous phase to alkaline (e.g., pH 9-10) with a base.
-
Extraction of Alkaloids: Extract the alkaloids into an organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Instrumentation and Conditions
The following tables summarize typical chromatographic conditions for the quantification of sanguinarine.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method A | Method B | Method C |
| Column | C18 Hypersil Gold (particle size not specified)[1][8] | Nucleosil C18[6] | C8 reversed-phase[2] |
| Mobile Phase | Acetonitrile and 1% acetic acid in water (gradient)[1][8] | Acetonitrile and 0.2% formic acid in water (gradient)[6] | Acetonitrile and acetate buffer (isocratic)[2] |
| Elution Mode | Gradient[1][8] | Gradient[6] | Isocratic[2] |
| Flow Rate | 1.2 mL/min[1] | Not specified | Not specified |
| Column Temp. | 30 °C[1] | Not specified | Not specified |
| Injection Vol. | Not specified | Not specified | Not specified |
| Detection | DAD at 254 nm[1][8] | Fluorometric detector[6] | Mass Spectrometry (MS)[2] |
Gradient Elution Profile (Example from Method A):
A multistep gradient can be employed, starting with 20% acetonitrile in water, increasing to 60% over the first 9 minutes, then to 70% from 9 to 20 minutes, and finally returning to the initial conditions.[1]
Method Validation
Method validation is essential to ensure the reliability of the analytical data. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Method A (Argemone mexicana extract) | Method B (Biological Fluids) |
| Linearity Range | 0.5 - 20 µg/mL[1][8] | 10 - 2000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[8] | Not specified |
| Limit of Detection (LOD) | 0.05 µg/mL[1][8] | 0.5 ng (fluorometric detection)[6] |
| Limit of Quantification (LOQ) | 0.15 µg/mL[1][8] | 50 ng/mL (cell culture & urine), 100 ng/mL (plasma)[6] |
| Accuracy (% Recovery) | > 95%[1][8] | ~80% (cell culture & urine)[6] |
| Precision (%RSD) | < 0.49% (intra- and inter-day)[1][8] | Not specified |
Data Presentation and Analysis
The concentration of sanguinarine in a plant extract is determined by constructing a calibration curve.
-
Prepare Standard Solutions: Prepare a series of standard solutions of sanguinarine of known concentrations.
-
Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration.
-
Analyze Samples: Inject the prepared plant extract samples into the HPLC system and record the peak area of the sanguinarine peak.
-
Quantify Sanguinarine: Determine the concentration of sanguinarine in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Experimental workflow for sanguinarine quantification.
Caption: Logical relationship of HPLC system components.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Separation, identification and determination of sanguinarine in argemone and other adulterated edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Sanguinarine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sanguinarine In Vitro Cell Culture Assays
Introduction
Sanguinarine is a benzophenanthridine alkaloid derived from the root of plants like Sanguinaria canadensis.[1][2] It exhibits a wide range of pharmacological properties, including anti-microbial, anti-inflammatory, and anti-proliferative effects.[3][4] In oncological research, sanguinarine is noted for its ability to induce apoptosis, generate reactive oxygen species (ROS), and modulate key cellular signaling pathways, making it a compound of interest for drug development.[1][5] These application notes provide detailed protocols for assessing the in vitro effects of sanguinarine on cultured cells.
Application Note 1: Determination of Cytotoxicity and Cell Viability
One of the primary assessments for any potential therapeutic agent is its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to quantify these effects. The principle of the assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Quantitative Data: Sanguinarine Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of sanguinarine across various human cell lines as determined by cell viability assays.
| Cell Line | Cell Type | IC50 Value | Exposure Time | Assay Type |
| HL-60 | Human Promyelocytic Leukemia | 0.9 µM | 4 hours | MTT |
| NB-4 | Human Promyelocytic Leukemia | 0.53 µM | 48 hours | MTT |
| MKN-45 | Human Gastric Adenocarcinoma | 1.51 µM | 48 hours | MTT |
| K562 | Human Myelogenous Leukemia | 2 µM | 6 hours | Luciferase Reporter |
| A549 | Human Lung Carcinoma | 610 nM | 6 days | Live Cell Imaging |
| A549 | Human Lung Carcinoma | 1.59 µM | 72 hours | MTT |
| HeLa | Human Cervical Carcinoma | 2.43 µM | 24 hours | MTT |
| NCI-H1975 | Human Lung Carcinoma | 1.32 µM | 72 hours | MTT |
| S-G | Human Gingival Epithelial Cells | 7.6 µM | 24 hours | Neutral Red |
Data compiled from search results[1][2][8][9].
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from methodologies used to assess sanguinarine's effect on cancer cell lines.[10][11]
Materials:
-
Sanguinarine stock solution (dissolved in DMSO)[11]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM/F12 with 10% FBS)[10]
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[10][12] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Sanguinarine Treatment: Prepare serial dilutions of sanguinarine in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and typically below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of sanguinarine. Include a vehicle control group treated with medium containing DMSO only.[3][4]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2][10]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.[11] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log of sanguinarine concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[10]
Application Note 2: Analysis of Apoptosis Induction
Sanguinarine is a known inducer of apoptosis in various cancer cells.[1] Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes, including membrane blebbing, chromatin condensation, and the externalization of phosphatidylserine (PS) on the cell surface. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[3][4]
Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis
This protocol is based on studies investigating sanguinarine-induced apoptosis.[3][10][13]
Materials:
-
Cells treated with sanguinarine
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed approximately 1 x 10^5 to 2.5 x 10^5 cells per well in a 6-well plate and treat with the desired concentrations of sanguinarine for a specified time (e.g., 24 or 48 hours).[3][10]
-
Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation at 1500 rpm for 5 minutes.[13]
-
Cell Washing: Wash the cell pellet twice with ice-cold PBS.[3][13]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.[3]
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualization: Apoptosis Assay Workflow
Caption: Workflow for analyzing sanguinarine-induced apoptosis.
Application Note 3: Detection of Reactive Oxygen Species (ROS)
The induction of oxidative stress through the generation of reactive oxygen species (ROS) is a key mechanism underlying sanguinarine's cytotoxicity.[14] Sanguinarine has been shown to cause an accumulation of intracellular ROS, which can trigger downstream apoptotic pathways.[3] The production of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Experimental Protocol: Intracellular ROS Measurement
This protocol allows for the quantification of intracellular ROS levels following sanguinarine treatment.
Materials:
-
Cells treated with sanguinarine
-
DCFH-DA fluorescent probe
-
N-acetylcysteine (NAC) as a ROS scavenger (for control experiments)[15]
-
Serum-free culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of sanguinarine for the desired duration. For control experiments, pre-treat cells with the ROS scavenger NAC (e.g., 10 mM) for 1 hour before adding sanguinarine.[15][16]
-
Probe Loading: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark to allow the probe to enter the cells and be deacetylated.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis: Resuspend the cells in PBS and immediately analyze the fluorescence intensity using a flow cytometer (typically with an excitation wavelength of 488 nm and emission at 525 nm). An increase in fluorescence intensity indicates a higher level of intracellular ROS.
Application Note 4: Investigation of Cellular Signaling Pathways
Sanguinarine exerts its biological effects by modulating several critical intracellular signaling pathways. Notably, it is a potent inhibitor of the NF-κB pathway and an activator of the MAPK/JNK pathway, both of which are central to inflammation, cell survival, and apoptosis.[3][17]
Visualization 1: Sanguinarine's Inhibition of the NF-κB Pathway
The NF-κB transcription factor plays a crucial role in inflammation and cell survival.[18] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as TNF-α, trigger a cascade that leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target genes.[17][18] Sanguinarine has been shown to inhibit this pathway.[5][17]
Caption: Sanguinarine inhibits the TNF-α-induced NF-κB pathway.
Visualization 2: Sanguinarine-Induced ROS and MAPK-Mediated Apoptosis
Sanguinarine treatment can lead to the production of ROS, which acts as an upstream signaling molecule to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically c-Jun N-terminal kinase (JNK) and p38.[3][14] Activation of this pathway contributes to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis.[3][8]
Caption: Sanguinarine induces apoptosis via ROS and MAPK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of sanguinarine chloride to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
Application Note: Determining Sanguinarine Cytotoxicity Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sanguinarine is a natural benzophenanthridine alkaloid derived from plants such as the bloodroot (Sanguinaria canadensis).[1] It has garnered significant interest in biomedical research due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and notable antitumor properties.[2] Sanguinarine exerts cytotoxic effects on various cancer cell lines, primarily by inducing apoptosis (programmed cell death) through multiple signaling pathways.[3][4]
A fundamental technique for quantifying the cytotoxic potential of compounds like sanguinarine is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay is a widely accepted standard for assessing cell viability and proliferation.[5]
Principle of the MTT Assay
The MTT assay is based on the metabolic activity of living cells.[6] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into an insoluble purple formazan product.[7][8] These formazan crystals are then solubilized using a solvent, typically dimethyl sulfoxide (DMSO).[6] The resulting colored solution's absorbance is measured spectrophotometrically, usually between 500 and 600 nm.[6] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
Experimental Workflow and Protocols
The following section provides a detailed protocol for determining the cytotoxicity of sanguinarine. The general workflow is illustrated below.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol
Materials and Reagents
-
Sanguinarine stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dulbecco's Phosphate Buffered Saline (DPBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
Adherent or suspension cells of interest
-
Microplate reader capable of measuring absorbance at 570 nm
Reagent Preparation
-
MTT Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile DPBS to a final concentration of 5 mg/mL.[5][8] Vortex until fully dissolved. Sterilize the solution by passing it through a 0.2 µm filter. Store in a light-protected container at 4°C for short-term use or -20°C for long-term storage.[5][8]
-
Sanguinarine Working Solutions: Prepare serial dilutions of the sanguinarine stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell count and viability (e.g., using a hemocytometer and Trypan blue).
-
Dilute the cell suspension in complete culture medium to an appropriate density. This density should be optimized for each cell line to ensure cells are in the exponential growth phase at the end of the assay. A common starting point is 5,000-10,000 cells per well.[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for controls:
-
Negative Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the sanguinarine dilutions.
-
Blank Control: Wells containing 100 µL of medium without cells to measure background absorbance.
-
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.[9]
-
-
Sanguinarine Treatment:
-
After the 24-hour incubation, carefully aspirate the old medium from the wells (for adherent cells).
-
Add 100 µL of the prepared sanguinarine working solutions (or control media) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation and Formazan Solubilization:
-
At the end of the treatment period, add 10-50 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[9]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][9]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[9]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9] It is recommended to use a reference wavelength of 630 nm to correct for background absorbance.
-
Calculate the percentage of cell viability for each treatment using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Plot the % Cell Viability against the log of sanguinarine concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of sanguinarine that inhibits cell viability by 50%) from the curve using appropriate software (e.g., GraphPad Prism).
-
Sanguinarine Cytotoxicity Data
The cytotoxic effect of sanguinarine, as measured by its IC₅₀, varies significantly across different cell lines and exposure times.
| Cell Line | Cell Type | IC₅₀ Value (µM) | Exposure Time (h) |
| A549 | Human Lung Carcinoma | 0.61 - 1.59 | 72 |
| H1299 | Human Non-Small Cell Lung Cancer | 1.83 | 72 |
| H1975 | Human Non-Small Cell Lung Cancer | 1.15 | 72 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 3.56 | 24 |
| MDA-MB-468 | Human Breast Adenocarcinoma | 2.60 | 24 |
| HT-29 | Human Colorectal Adenocarcinoma | ~2.0 | 24 |
| K562 | Human Myelogenous Leukemia | 2.0 | 6 |
| HL-60 | Human Promyelocytic Leukemia | 0.9 | 4 |
| NB-4 | Human Promyelocytic Leukemia | 0.53 | 48 |
| MKN-45 | Human Gastric Cancer | 1.51 | 48 |
| HTC75 | Human Cervical Cancer | 1.21 | 48 |
Data compiled from multiple sources.[10][11][12][13][14][15][16]
Mechanism of Sanguinarine-Induced Cytotoxicity
Sanguinarine induces cell death primarily through apoptosis, a process involving a cascade of molecular events. A key mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress.[4][17][18] This disrupts the mitochondrial membrane potential, triggering the intrinsic apoptotic pathway.[17][19] The process culminates in the activation of effector caspases, such as caspase-3, which cleave essential cellular proteins like PARP, leading to the characteristic morphological changes of apoptosis.[18] Sanguinarine has also been shown to modulate several critical signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways, to exert its cytotoxic effects.[2][4][13][17]
Caption: Sanguinarine-induced apoptotic signaling pathway.
References
- 1. Sanguinarine - Wikipedia [en.wikipedia.org]
- 2. Cytostatic Activity of Sanguinarine and a Cyanide Derivative in Human Erythroleukemia Cells Is Mediated by Suppression of c-MET/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Natural Product Library Screens Identify Sanguinarine Chloride as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sanguinarine induces apoptosis in human colorectal cancer HCT-116 cells through ROS-mediated Egr-1 activation and mitochondrial dysfunction [agris.fao.org]
Application Notes and Protocols for Sanguinarine Animal Model Studies
Topic: Sanguinarine Animal Model Studies for Anti-inflammatory Effects Audience: Researchers, scientists, and drug development professionals.
Application Note: Sanguinarine as a Potent Anti-inflammatory Agent
Sanguinarine, a benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis, has demonstrated significant anti-inflammatory properties in various preclinical animal models.[1][2][3] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in the inflammatory cascade, making it a compound of interest for the development of novel treatments for inflammatory diseases.[4]
This document provides a summary of quantitative data from various animal studies, detailed protocols for common inflammation models used to evaluate sanguinarine, and diagrams of the molecular pathways it modulates. The information is intended to guide researchers in designing and executing experiments to further investigate the anti-inflammatory effects of sanguinarine.
Data Presentation: Summary of Sanguinarine's Anti-inflammatory Effects
The following tables summarize the quantitative outcomes from key animal model studies investigating sanguinarine's efficacy.
Table 1: Sanguinarine in Dextran Sulfate Sodium (DSS)-Induced Colitis Models
| Animal Model | Sanguinarine (SA) Dosage & Route | Key Findings | Reference |
|---|---|---|---|
| C57BL/6 Mice | 1, 5, 10 mg/kg (gavage) | - Improved body weight and increased colon length. - Reduced Disease Activity Index (DAI) score. - Decreased colonic levels of TNF-α, IL-1β, and IL-6. - Upregulated tight junction proteins (ZO-1, occludin). - Inhibited NF-κB pathway activation. | [5][6] |
| Kunming Mice | Not specified | - Reduced macroscopic colonic damage. - Decreased serum and colonic levels of TNF-α and IL-6. |[1] |
Table 2: Sanguinarine in Lipopolysaccharide (LPS)-Induced Inflammation Models
| Animal Model | Sanguinarine (SG) Dosage & Route | Key Findings | Reference |
|---|---|---|---|
| Mouse Mastitis Model | Not specified | - Alleviated inflammatory damage in mammary glands. - Decreased tissue levels of TNF-α and IL-1β. - Reduced myeloperoxidase (MPO) activity. - Suppressed the Wnt/β-catenin signaling pathway. | [7] |
| Murine Endotoxin Shock Model | 10 mg/kg (oral, as lipid nanoparticles) | - Exerted a significant anti-inflammatory effect. - Increased bioavailability compared to sanguinarine alone. | [8] |
| Murine Peritoneal Macrophages | In vitro component of an in vivo study | - Potently inhibited the expression of inflammatory mediators. - Inhibited the activation of Mitogen-Activated Protein Kinase (MAPK). |[1][2][3] |
Table 3: Sanguinarine in Other Inflammation Models
| Animal Model / Type | Sanguinarine (SG) Dosage & Route | Key Findings | Reference |
|---|---|---|---|
| Neuropathic Pain (Chronic Constriction Injury, CCI) in Rats | 1.00, 2.50, 6.25 mg/kg (intraperitoneal) | - Attenuated mechanical and thermal hyperalgesia. - Inhibited microglia activation in the spinal dorsal horn. - Decreased spinal expression of p-p38 MAPK, TNF-α, IL-1β, and IL-6. | [9] |
| Acute Inflammation (Formalin Test) in Mice | 1 and 2 mg/kg | - Exerted analgesic activity in the inflammatory phase. - Reduced paw tissue concentration of TNF-α and Matrix Metalloproteinase-9 (MMP-9). - Did not cause gastric damage. |[10][11] |
Key Signaling Pathways Modulated by Sanguinarine
Sanguinarine exerts its anti-inflammatory effects by targeting several critical signaling pathways.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, regulating the expression of pro-inflammatory cytokines.[12] Sanguinarine is a potent inhibitor of NF-κB activation.[13] It blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[13] This action prevents the translocation of the active p65 subunit to the nucleus, thereby suppressing the transcription of genes for inflammatory mediators like TNF-α, IL-6, and IL-1β.[5][6][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanguinarine chloride hydrate mitigates colitis symptoms in mice through the regulation of the intestinal microbiome and metabolism of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Sanguinarine alleviates ulcerative colitis in mice by regulating the Nrf2/NF-κB pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanguinarine Enhances the Integrity of the Blood–Milk Barrier and Inhibits Oxidative Stress in Lipopolysaccharide-Stimulated Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanguinarine Attenuates Neuropathic Pain in a Rat Model of Chronic Constriction Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanguinarine–Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity [mdpi.com]
- 11. Sanguinarine–Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Sanguinarine in Inhibiting Macrophages to Promote Metastasis and Proliferation of Lung Cancer via Modulating the Exosomes in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Sanguinarine as a Potential Anticancer Therapeutic Agent
For Research Use Only.
Introduction
Sanguinarine is a benzophenanthridine alkaloid derived from the root of plants such as Sanguinaria canadensis (bloodroot) and other species of the Papaveraceae family.[1][2][3] It has a history of use in various traditional remedies and dental products due to its antimicrobial, anti-inflammatory, and antioxidant properties.[1][4][5] In recent years, sanguinarine has garnered significant attention from the scientific community for its potent anticancer activities.[2][6] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit tumor cell proliferation, induce programmed cell death (apoptosis), and suppress angiogenesis across a wide range of human malignancies.[1][2][4][7]
These application notes provide a summary of the key anticancer mechanisms of sanguinarine, quantitative data from various studies, and detailed protocols for researchers investigating its therapeutic potential.
Mechanisms of Anticancer Activity
Sanguinarine exerts its anticancer effects through a multi-targeted approach, impacting several core cellular processes required for tumor growth and survival.
1.1. Induction of Apoptosis A primary mechanism of sanguinarine's antitumor activity is the induction of apoptosis.[1][4][8] This is achieved through multiple pathways:
-
Generation of Reactive Oxygen Species (ROS): Sanguinarine treatment leads to a significant increase in intracellular ROS levels.[8][9][10] This oxidative stress can damage cellular components and trigger apoptotic signaling cascades.[8][11] ROS generation appears to be a crucial upstream event, as inhibiting ROS production can prevent sanguinarine-induced apoptosis.[10]
-
Mitochondrial Pathway Modulation: It alters the balance of the Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1][10][12] This promotes mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases (like caspase-3, -8, and -9), ultimately leading to apoptosis.[10][13]
-
Inhibition of Survival Signals: Sanguinarine inhibits pro-survival signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are often constitutively active in cancer cells.[14][15][16] It also downregulates inhibitor of apoptosis proteins (IAPs) like survivin.[8]
1.2. Cell Cycle Arrest Sanguinarine can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[14][17][18] This is accomplished by modulating the expression of key cell cycle regulatory proteins:
-
Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): It increases the expression of CKIs like p21/WAF1 and p27/KIP1.[17][19]
-
Downregulation of Cyclins and CDKs: The levels of cyclins (D1, D2, E) and cyclin-dependent kinases (CDK2, 4, 6) are significantly reduced following sanguinarine treatment.[17][19]
1.3. Anti-Angiogenesis Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Sanguinarine has been shown to be a potent inhibitor of this process.[1][5][20]
-
VEGF Inhibition: It suppresses the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor.[5]
-
Blocking VEGF Signaling: Sanguinarine inhibits the activation of downstream signaling molecules in the VEGF pathway, such as Akt and p38, thereby repressing endothelial cell migration, sprouting, and tube formation.[5][20]
-
Regulation of Macrophages: It can also inhibit angiogenesis by regulating the polarization of M2 tumor-associated macrophages (TAMs) through the WNT/β-catenin pathway.[21]
1.4. Inhibition of Invasion and Metastasis Sanguinarine can suppress the invasive and metastatic potential of cancer cells.[1] It has been shown to inhibit the activation of STAT3, a transcription factor that plays a critical role in cancer cell migration and invasion.[1][8] Furthermore, it can downregulate the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell invasion.[3][7]
Key Signaling Pathways Targeted by Sanguinarine
Sanguinarine's diverse anticancer effects stem from its ability to modulate multiple critical signaling pathways.
Caption: Key signaling pathways modulated by sanguinarine leading to its anticancer effects.
Quantitative Data Summary
The cytotoxic and antiproliferative effects of sanguinarine have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of its potency.
Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| DU145 | Prostate Cancer | ~1.0 | 24 | [19] |
| LNCaP | Prostate Cancer | ~1.0 | 24 | [19] |
| A549 | Lung Cancer | 0.61 | 144 (6 days) | [9] |
| K562 | Leukemia | 2.0 | Not Specified | [9] |
| HL60 | Leukemia | 0.6 | 24 | [22] |
| HeLa | Cervical Cancer | 2.62 | 24 | [12] |
| SiHa | Cervical Cancer | 3.07 | 24 | [12] |
| A375 | Melanoma | 0.11-0.54 µg/mL | Not Specified | [23] |
| G361 | Melanoma | 0.11-0.54 µg/mL | Not Specified | [23] |
| SK-MEL-3 | Melanoma | 0.11-0.54 µg/mL* | Not Specified | [23] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (Dose/Time Dependent) | 48-96 | [14][24] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Varies (Dose/Time Dependent) | 48-96 | [14][24] |
*Note: Values were reported in µg/mL. Conversion to µM requires the molecular weight of sanguinarine (~332.3 g/mol ).
Table 2: In Vivo Antitumor Activity of Sanguinarine
| Cancer Model | Host | Sanguinarine Effect | Reference |
| Rat Colorectal Cancer (DHD/K12/TRb cells) | Rat | >70% inhibition of tumor growth | [1] |
| Lewis Lung Cancer | Mouse | Inhibition of tumor growth and angiogenesis | [21] |
| Non-Small Cell Lung Cancer Xenograft | Mouse | Validated in vitro antitumor effects | [10] |
Experimental Protocols
The following are generalized protocols for key in vitro assays to assess the anticancer effects of sanguinarine. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
4.1. Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: General workflow for a cell viability assay using MTT or CCK-8.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Sanguinarine Treatment: Prepare a stock solution of sanguinarine in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.1 to 10 µM).[17] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of sanguinarine. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[9]
-
-
Data Acquisition: Measure the absorbance on a microplate reader. The wavelength for MTT is typically 570 nm, while for CCK-8 it is 450 nm.[9]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
4.2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of sanguinarine for 24 hours as described above.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
4.3. Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle, and other signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with sanguinarine in 6-well plates or 10 cm dishes. After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p21, p-Akt) overnight at 4°C.[19]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Conclusion and Future Perspectives
Sanguinarine demonstrates significant potential as an anticancer therapeutic agent due to its ability to target multiple key pathways involved in cancer progression, including apoptosis, cell cycle, and angiogenesis.[2][6] The data suggest its efficacy across a broad range of cancer types. However, while its anticancer properties are well-documented in preclinical models, challenges remain. Some studies have raised concerns about potential toxicity and even carcinogenic effects, highlighting the need for careful dose management and further investigation.[25] Future research should focus on detailed pharmacokinetic and toxicological studies, as well as the development of novel drug delivery systems or structural modifications to enhance its safety, bioavailability, and therapeutic index before it can be translated into clinical practice.[1][25][26]
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanguinarine inhibits growth and invasion of gastric cancer cells via regulation of the DUSP4/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanguinarine is a novel VEGF inhibitor involved in the suppression of angiogenesis and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. herbalzym.com [herbalzym.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 11. mdpi.com [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 15. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells [mdpi.com]
- 16. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sanguinarine Inhibits VEGF-Induced Cell Migration and Angiogenesis Through Regulating E-Cadherin and p27 Signal Pathway [discovmed.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Suppression of angiogenesis by the plant alkaloid, sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sanguinarine Regulates Tumor-Associated Macrophages to Prevent Lung Cancer Angiogenesis Through the WNT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sanguinarine: A Double-Edged Sword of Anticancer and Carcinogenesis and Its Future Application Prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. wjgnet.com [wjgnet.com]
Sanguinarine: A Potent Inhibitor of Angiogenesis in Vitro - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanguinarine, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has demonstrated significant anti-angiogenic properties in various in vitro models.[1][2] This document provides a comprehensive overview of the application of sanguinarine for the inhibition of angiogenesis, with detailed protocols for key experimental assays. Sanguinarine has been shown to suppress vascular endothelial growth factor (VEGF)-induced endothelial cell migration, proliferation, and tube formation.[1][2][3] The underlying mechanism of action involves the modulation of critical signaling pathways, primarily through the inhibition of VEGF and its downstream effectors, including Akt, p38 MAPK, and ERK1/2.[2][4][5] These application notes serve as a guide for researchers investigating the anti-angiogenic potential of sanguinarine and provide standardized protocols for reproducible in vitro studies.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both physiological and pathological conditions, including tumor growth and metastasis.[1] The vascular endothelial growth factor (VEGF) signaling pathway is a master regulator of angiogenesis.[4] Sanguinarine has emerged as a promising natural compound that targets this pathway, exhibiting potent anti-angiogenic effects at nanomolar to micromolar concentrations.[1][2][6] In vitro studies have shown that sanguinarine can inhibit key steps of angiogenesis, such as endothelial cell migration, proliferation, and the formation of capillary-like structures.[1][2][3] This document outlines the protocols to effectively study the anti-angiogenic effects of sanguinarine in a laboratory setting.
Data Presentation
The following tables summarize the quantitative data from various studies on the inhibitory effects of sanguinarine on angiogenesis in vitro.
Table 1: Inhibition of Endothelial Cell Tube Formation by Sanguinarine
| Cell Line | Sanguinarine Concentration | VEGF Concentration | Incubation Time | Inhibition of Tube Formation | Reference |
| HMVECs | 0.1, 0.5, 1 µM | 30 ng/mL | 24 h | Dose-dependent inhibition | [1] |
| HRMECs | Not specified | VEGF-induced | Not specified | Significant decrease in tubular-like structures | [5] |
Table 2: Inhibition of Endothelial Cell Migration by Sanguinarine
| Cell Line | Sanguinarine Concentration | VEGF Concentration | Assay | Inhibition of Migration | Reference |
| HMVECs | 0.1, 0.5, 1 µM | 30 ng/mL | Not specified | Dose-dependent inhibition | [1] |
| HRMECs | Not specified | VEGF-induced | Scratch-wound assay | Dose-dependent inhibition | [5] |
| SAS cells | Not specified | VEGF-induced | Boyden chamber assay | Inhibition of cell migration | [7] |
Table 3: Effect of Sanguinarine on VEGF Secretion and Signaling Pathways
| Cell Line | Sanguinarine Concentration | Effect on VEGF Secretion | Effect on Signaling Pathways | Reference |
| HMVECs & A549 | 0.1, 0.5, 1 µM | Dose- and time-dependent decrease | Inhibition of VEGF-mediated Akt and p38 activation, and VE-cadherin phosphorylation | [1] |
| Porcine Aortic Endothelial Cells | 300 nM | Not specified | Significantly inhibited VEGF-induced Akt phosphorylation | [4] |
| HRMECs | Not specified | Not specified | Decreased phosphorylation of AKT, ERK1/2, and p38-MAPK | [5] |
| Swine Granulosa Cells | 300 nM | Inhibits VEGF production | Significantly inhibited VEGF-induced Akt increase | [8] |
Experimental Protocols
Cell Culture
-
Human Microvascular Endothelial Cells (HMVECs) or Human Retinal Microvascular Endothelial Cells (HRMECs) should be cultured in a suitable endothelial cell growth medium, such as Medium 200PRF supplemented with Low Serum Growth Supplement (LSGS).[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cells should be subcultured when they reach 70-90% confluency.[10]
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
-
Materials:
-
Protocol:
-
Thaw the basement membrane extract on ice overnight at 4°C.[10]
-
Coat the wells of a pre-chilled 96-well plate with 50-100 µL of the basement membrane extract.[9][10] Ensure the extract is evenly distributed.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[10]
-
Harvest endothelial cells and resuspend them in basal medium containing the desired concentrations of sanguinarine and VEGF (e.g., 30 ng/mL).[1]
-
Seed 1 x 10^4 - 1.5 x 10^4 cells per well on top of the solidified gel.[10]
-
Incubate the plate at 37°C with 5% CO2 for 4-24 hours.[10]
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Endothelial Cell Migration Assay (Scratch-Wound Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.
-
Materials:
-
6-well or 12-well plates
-
Endothelial cells
-
Sterile 200 µL pipette tip or cell scraper
-
Endothelial cell growth medium
-
Sanguinarine (various concentrations)
-
VEGF
-
Microscope with a camera
-
-
Protocol:
-
Seed endothelial cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of sanguinarine and VEGF.
-
Capture images of the wound at 0 hours and at various time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of sanguinarine on cell migration.
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in angiogenesis signaling pathways.
-
Materials:
-
Endothelial cells
-
Sanguinarine
-
VEGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-VEGF)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat endothelial cells with sanguinarine and/or VEGF for the desired time.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Sanguinarine inhibits angiogenesis by targeting the VEGF signaling pathway.
Caption: Workflow for evaluating the anti-angiogenic effects of sanguinarine in vitro.
References
- 1. Sanguinarine is a novel VEGF inhibitor involved in the suppression of angiogenesis and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of angiogenesis by the plant alkaloid, sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanguinarine Inhibits VEGF-Induced Cell Migration and Angiogenesis Through Regulating E-Cadherin and p27 Signal Pathway [discovmed.com]
- 4. Sanguinarine inhibits VEGF-induced Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Antiangiogenic Effect of Sanguinarine Chloride on Experimental Choroidal Neovacularization in Mice via Inhibiting Vascular Endothelial Growth Factor [frontiersin.org]
- 6. Sanguinarine Regulates Tumor-Associated Macrophages to Prevent Lung Cancer Angiogenesis Through the WNT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 內皮細胞管形成血管生成試驗 [sigmaaldrich.com]
- 11. ibidi.com [ibidi.com]
Application Notes and Protocols for Sanguinarine-Based Drug Delivery Systems
Introduction
Sanguinarine, a benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis (bloodroot), has garnered significant interest for its therapeutic potential.[1] It exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[2][3][4] Preclinical studies have shown its ability to inhibit tumor growth, induce apoptosis (programmed cell death), and prevent metastasis across various cancer cell lines.[2][5][6] Sanguinarine exerts its effects by modulating numerous cellular signaling pathways, such as NF-κB, MAPKs, and Akt, which are critical for cancer cell survival and proliferation.[6][7]
Despite its promise, the clinical application of sanguinarine is hindered by several challenges, including poor aqueous solubility, low chemical stability, and limited oral bioavailability.[6][7] Furthermore, concerns about its potential toxicity to healthy cells necessitate targeted delivery strategies.[1] To overcome these limitations, researchers are actively developing advanced drug delivery systems, such as liposomes, nanoparticles, and micelles, to enhance the therapeutic efficacy and safety profile of sanguinarine.[6][7][8] These nanocarriers can improve drug solubility, protect it from degradation, prolong circulation time, and enable targeted delivery to tumor tissues.
These application notes provide a comprehensive overview of the development of sanguinarine-based drug delivery systems, including formulation data, key signaling pathways, and detailed experimental protocols for their preparation and evaluation.
Data Presentation: Physicochemical and Cytotoxic Properties
The following tables summarize quantitative data from various studies on sanguinarine-based drug delivery systems, providing a comparative overview of their characteristics and efficacy.
Table 1: Physicochemical Properties of Sanguinarine-Loaded Liposomes
| Formulation Type | Preparation Method | Mean Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Pegylated Liposomes | Not specified | 61.8 ± 5.7 | Not Reported | 82.3 ± 4.9 | [9] |
| pH-sensitive Liposomes | Remote Loading (Ammonium Citrate) | 144.8 ± 2.3 | -16.3 ± 1.5 | 68.7 | [10] |
| Conventional Liposomes | Reverse Phase Evaporation | 65 ± 11 | -54 ± 1.2 | 78.6 ± 5.1 | [11] |
Table 2: Physicochemical Properties of Sanguinarine-Loaded Nanoparticles
| Formulation Type | Preparation Method | Mean Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | High Temp. Melt-Cool Solidification | 238 ± 10.9 | Not Reported | 79 ± 2.8 | Not Reported | [12] |
| Baicalin-Sanguinarine Chitosan NPs | Ionic Gelation | 326.4 | +45.7 | 26.68 | 68.73 | [13] |
| Doxorubicin-Sanguinarine HPMC-NPs | Not specified | 156 | -37.6 | 90.5 | Not Reported | [14] |
Table 3: In Vitro Cytotoxicity (IC50) of Sanguinarine and its Formulations
| Formulation | Cell Line | IC50 (µM) | Reference |
| Liposomal Sanguinarine | MCF-7 (Breast Cancer) | 12.8 | [9] |
| Liposomal Sanguinarine | L1210 (Leukemia) | 17.4 | [9] |
| Liposomal Sanguinarine | A431 (Squamous Carcinoma) | 18.67 | [9] |
| Liposomal Sanguinarine | HepG2 (Liver Cancer) | 20.7 | [9] |
| pH-sensitive Liposomal Sanguinarine | A431 (Squamous Carcinoma) | 9.5 | [10] |
| Free Sanguinarine | NHEK (Normal Keratinocytes) | 25.1 | [10] |
| Liposomal Sanguinarine | B16 (Murine Melanoma) | 6.5 | [11] |
| Liposomal Sanguinarine | HeLa (Cervical Carcinoma) | 8.03 | [11] |
| Sanguinarine-HPMC NPs (SN) | MCF-7/ADR (Resistant Breast Cancer) | 0.6 | [14] |
| Free Sanguinarine (SA) | MCF-7/ADR (Resistant Breast Cancer) | 4 | [14] |
| Sanguinarine-HPMC NPs (SN) | MCR-5 (Normal Lung) | 1.6 | [14] |
| Free Sanguinarine (SA) | MCR-5 (Normal Lung) | 7.2 | [14] |
Experimental Workflows and Signaling Pathways
Visualizations of experimental designs and molecular mechanisms are crucial for understanding the development and action of sanguinarine delivery systems.
Caption: Workflow for developing and testing sanguinarine drug delivery systems.
Caption: Key signaling pathways modulated by sanguinarine in cancer cells.[5][7][15][16]
Experimental Protocols
Protocol 1: Preparation of Sanguinarine-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-temperature melt-cool solidification method.[12]
Materials:
-
Sanguinarine (SG)
-
Glycerol monostearate (Lipid)
-
Lecithin and Poloxamer 188 (Surfactants)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the glycerol monostearate at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse the specified amount of sanguinarine into the molten lipid phase with continuous stirring until a clear solution is formed.
-
Aqueous Phase Preparation: Dissolve the surfactant mixture (lecithin and poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a hot oil-in-water (o/w) emulsion.
-
Nanoparticle Solidification: Quickly disperse the hot emulsion into cold deionized water (2-4°C) under moderate stirring. The volume ratio of emulsion to cold water should be around 1:5 to 1:10.
-
Solidification and Purification: Maintain the stirring for at least 2 hours in an ice bath to allow the lipid to solidify and form SLNs. The resulting SLN suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Storage: Store the final SLN suspension at 4°C for further analysis.
Protocol 2: Preparation of Sanguinarine-Loaded Liposomes via Remote Loading
This protocol utilizes an ammonium salt gradient for active drug loading into pre-formed liposomes.[17][18]
Materials:
-
Soy phosphatidylcholine (SPC) and Cholesterol
-
Ammonium citrate (or ammonium sulfate/phosphate) solution
-
Sanguinarine solution
-
HEPES buffer (or other suitable buffer)
-
Chloroform and Methanol
Procedure:
-
Lipid Film Hydration: Dissolve SPC and cholesterol in a chloroform/methanol mixture in a round-bottom flask. Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an ammonium citrate solution (e.g., 300 mM) by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
Vesicle Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Gradient Creation: Remove the external ammonium citrate by dialysis or size exclusion chromatography against a HEPES buffer (pH 7.4). This creates an ammonium gradient across the liposome membrane.
-
Remote Loading: Incubate the pre-formed liposomes with a sanguinarine solution at an elevated temperature (e.g., 60°C) for a specified time (e.g., 10-30 minutes). The weakly basic drug will cross the lipid bilayer and become protonated and trapped inside the acidic core of the liposome.
-
Purification: Remove the unencapsulated (external) sanguinarine by passing the liposome suspension through a size exclusion column.
-
Storage: Store the final liposomal sanguinarine formulation at 4°C.
Protocol 3: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
This protocol provides a general method to quantify the amount of sanguinarine encapsulated within nanocarriers.[19][20]
Procedure:
-
Separation of Free Drug: Centrifuge the nanocarrier suspension (e.g., 15,000 rpm for 30 minutes) to pellet the nanocarriers. Alternatively, use a centrifugal filter device (e.g., Amicon® Ultra) to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.
-
Quantification of Free Drug (W_free): Collect the supernatant and measure the concentration of free sanguinarine using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Quantification of Total Drug (W_total): Take a known volume of the original (uncentrifuged) nanocarrier suspension. Disrupt the nanocarriers by adding a suitable solvent (e.g., methanol, acetonitrile, or a detergent like Triton™ X-100) to release the encapsulated drug. Measure the total amount of sanguinarine in this sample.
-
Calculation:
-
Encapsulation Efficiency (EE%):
-
EE% = [(W_total - W_free) / W_total] x 100
-
-
Drug Loading (DL%):
-
First, determine the weight of the nanocarriers (W_carriers). This can be done by lyophilizing a known volume of the purified nanocarrier suspension.
-
DL% = [(W_total - W_free) / W_carriers] x 100
-
-
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[21][22][23]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of free sanguinarine and the sanguinarine-loaded nanocarrier formulation in culture medium. Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a negative control and a solvent control if applicable.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background signals.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 5: Analysis of Apoptosis via Western Blotting
Western blotting is used to detect key proteins involved in the apoptotic cascade, such as caspases and PARP.[24][25]
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat them with sanguinarine formulations for the desired time. Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA or Bradford assay, to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., anti-Cleaved Caspase-3, anti-Cleaved PARP, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody host species for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system. The presence and intensity of bands corresponding to cleaved caspases and cleaved PARP indicate the induction of apoptosis.
References
- 1. Sanguinarine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Sanguinarine in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Researchers investigate natural anticancer drug — Nano Magazine - Latest Nanotechnology News [nano-magazine.com]
- 9. In Vitro Study of Antitumor and Antimicrobial Activity of a Preparation of Pegylated Liposomes with Sanguinarine | Lutsenko | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 10. inderscience.com [inderscience.com]
- 11. Article: Preparation of liposomes containing benzophenanthridine alkaloid sanguinarine and evaluation of its cytotoxic activity Journal: International Journal of Nanotechnology (IJNT) 2018 Vol.15 No.4/5 pp.280 - 287 Abstract: Sanguinarine is a plant alkaloid with relatively low toxicity and high antiangiogenic, antitumour and antiviral potential. In order to increase its bioavailability and effectiveness, sanguinarine liposomes were prepared by a reverse phase evaporation method and characterised. Dynamic light scattering showed mean liposome size of 65 ± 11 nm, zeta-potential equal to -54 ± 1.2 mV, and polydispersity index equal to 0.26. The encapsulation efficiency was 78.6 ± 5.1%. The study on experimental models showed a prolonged sanguinarine release from liposome preparations. Liposomal sanguinarine showed dose-dependent cytotoxic activity in vitro on B16 (murine melanoma) and HeLa (human cervical carcinoma) cell lines. The highest cytotoxicity was observed on B16 cell line (IC50 6.5 μM). HeLa cell line cytotoxicity was relatively lower, equal to 8.03 μМ. Compared with free sanguinarine, liposomal sanguinarine may have advantages for in vivo anticancer therapy, due to its lower toxicity and 'passive targeting' as a result of enhanced permeability of tumour vessels. Inderscience Publishers - linking academia, business and industry through research [inderscience.com]
- 12. Preparation, Characterization and Anti-Ulcer Efficacy of Sanguinarine Loaded Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and in vivo evaluation of sanguinarine liposomes prepared by a remote loading method with three different ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. 2.3.2. Encapsulation efficiency and drug loading [bio-protocol.org]
- 20. Encapsulation Efficiency (EE) and Drug Loading (DL) [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: Synthesis and Evaluation of Novel Sanguinarine Derivatives
Introduction
Sanguinarine, a benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis, has garnered significant attention for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its planar, polyaromatic structure allows it to interact with various biological targets, most notably DNA and a range of enzymes.[4][5] However, the therapeutic application of sanguinarine is often limited by factors such as cytotoxicity to healthy cells. This has spurred research into the synthesis of novel derivatives to enhance efficacy against specific targets, improve pharmacokinetic profiles, and reduce off-target toxicity.[1][6]
These application notes provide an overview of synthetic strategies for creating novel sanguinarine derivatives with improved anticancer and antimicrobial efficacy. Detailed protocols for synthesis and biological evaluation are provided for researchers in drug discovery and development.
Application Note 1: Anticancer Sanguinarine Derivatives Targeting Non-Small Cell Lung Cancer
This section focuses on the synthesis of sanguinarine derivatives with modifications at the C6-position, which have shown potent activity against non-small cell lung cancer (NSCLC) cell lines.[7] A key finding is that the integrity of the C=N+ iminium bond is critical for anticancer activity, while the C6-position can be substituted with hydrophilic groups to modulate efficacy.[7][8] The mechanism of action for lead compounds involves the induction of reactive oxygen species (ROS) and inhibition of the Akt signaling pathway.[7]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the inhibitory concentrations (IC₅₀) of representative sanguinarine derivatives against A549 and H1975 human NSCLC cell lines.
| Compound | R Group (at C6-position) | IC₅₀ (μM) vs. A549[7] | IC₅₀ (μM) vs. H1975[7] |
| Sanguinarine (SA) | N/A (Parent Compound) | 2.11 | 1.56 |
| 8d | Aminoethyl | 4.35 | 3.13 |
| 8e | Aminopropyl | 2.15 | 1.86 |
| 8h | Morpholinyl | 1.25 | 0.94 |
| 8j | Methoxy | 1.86 | 1.12 |
| 8l | Cyano (CN) | 0.96 | 0.79 |
| DHSA | Dihydro-sanguinarine | >30 | >30 |
Data sourced from a study on novel sanguinarine derivatives as anti-NSCLC agents.[7]
Experimental Protocols
Protocol 1: Synthesis of C6-Morpholinyl Sanguinarine Derivative (Compound 8h)
This protocol describes a one-pot nucleophilic addition reaction to synthesize compound 8h.[7]
Materials:
-
Sanguinarine chloride (1)
-
Morpholine
-
Methanol (MeOH)
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Dissolve sanguinarine chloride (1 equivalent) in methanol in a round-bottom flask.
-
Add morpholine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude product using column chromatography (e.g., silica gel with a suitable solvent system like dichloromethane/methanol) to yield the pure compound 8h.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC₅₀ values of the synthesized derivatives.
Materials:
-
A549 or H1975 cells
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
Sanguinarine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed A549 or H1975 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the sanguinarine derivatives (e.g., 0.1 to 30 μM) for 48 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a dose-response curve fitting software.
Visualizations: Workflow and Signaling Pathway
Caption: Experimental workflow for synthesis and evaluation of anticancer sanguinarine derivatives.
Caption: Sanguinarine derivative 8h induces apoptosis via ROS production and Akt pathway inhibition.[7]
Application Note 2: Antimicrobial Sanguinarine Derivatives
Sanguinarine possesses potent antibacterial activity.[9] Structural modifications aim to enhance this activity and broaden the spectrum. Research indicates that the C=N+ iminium bond is a critical determinant for antibacterial effects. Derivatives such as pseudoalcoholates, formed by nucleophilic addition to this bond, may act as prodrugs.
Data Presentation: Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of sanguinarine against various bacteria.
| Compound | Staphylococcus aureus MIC (μg/mL) | Escherichia coli MIC (μg/mL) |
| Sanguinarine | 0.5 - 128 | 4 - 128 |
Data compiled from studies on the antimicrobial activity of sanguinarine.[10][11]
Experimental Protocols
Protocol 3: Synthesis of Sanguinarine Pseudoalcoholate
This protocol describes the formation of a pseudoalcoholate derivative.
Materials:
-
Sanguinarine chloride (1)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Ethanol or Methanol
-
Stir plate and stir bar
-
Beaker or flask
Procedure:
-
Dissolve sanguinarine chloride in ethanol or methanol.
-
Slowly add a dilute aqueous solution of sodium hydroxide while stirring.
-
The reaction involves the nucleophilic addition of a hydroxide ion to the C=N+ bond, forming the neutral pseudoalcoholate.
-
Monitor the reaction, which is often rapid and may be indicated by a color change.
-
Isolate the product, which may precipitate from the solution. The product can be collected by filtration, washed, and dried.
-
Confirm the structure via spectroscopic methods.
Protocol 4: Broth Microdilution Assay for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of a compound.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sanguinarine derivatives (stock solution in DMSO)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Incubator
Procedure:
-
Dispense 50 μL of MHB into each well of a 96-well plate.
-
Add 50 μL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Add 50 μL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization: Structure-Activity Relationship
Caption: Structure-activity relationship (SAR) for the antibacterial effects of sanguinarine.
References
- 1. Anticancer potential of sanguinarine for various human malignancies [qspace.qu.edu.qa]
- 2. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production [frontiersin.org]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Working with Sanguinarine in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using sanguinarine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is sanguinarine and what are its common forms?
A1: Sanguinarine is a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other plants.[1][2] It is known for its anti-inflammatory, antioxidant, and pro-apoptotic properties.[3] In research, it is available as the free base and as a salt, commonly sanguinarine chloride. The chloride salt form generally offers improved water solubility and stability compared to the free base.[1][4]
Q2: What is the recommended solvent for preparing sanguinarine stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing sanguinarine stock solutions for in vitro assays.[5][6][7] It is advisable to use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce solubility.[5]
Q3: How should I store sanguinarine powder and stock solutions?
A3: Sanguinarine powder should be stored at 4°C for short-term storage (up to a year) and -20°C for longer periods (more than two years).[1] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to a month or -80°C for up to a year.[1][5] Before use, allow the vial to equilibrate to room temperature for at least one hour.[1]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally 0.1% or less.[8][9][10] While some cell lines can tolerate up to 0.5%, higher concentrations can be cytotoxic.[8][11] It is crucial to determine the specific tolerance of your cell line by running a vehicle control (medium with the same final DMSO concentration as your experimental samples).
Troubleshooting Guide
Issue 1: My sanguinarine precipitated out of solution when I diluted my stock in aqueous culture medium.
This is a common issue due to the limited aqueous solubility of sanguinarine.
Possible Causes and Solutions:
-
High Final Concentration of Sanguinarine: The desired final concentration of sanguinarine in the culture medium may exceed its solubility limit.
-
Solution: Try lowering the final concentration of sanguinarine.
-
-
Suboptimal pH of the Medium: The solubility of sanguinarine can be pH-dependent.[12]
-
Solution: Ensure the pH of your culture medium is stable and within the optimal range for your cells. Avoid drastic pH shifts when adding the sanguinarine solution.
-
-
Interaction with Media Components: Components in the culture medium, such as salts and proteins, can sometimes contribute to the precipitation of dissolved compounds.[13][14][15]
-
Solution: Prepare the final working solution of sanguinarine by adding it to the medium just before treating the cells. Gently mix the solution immediately after adding the sanguinarine.
-
-
Temperature Shock: Adding a cold stock solution directly to warm media can sometimes cause precipitation.
-
Solution: Allow your sanguinarine stock solution to warm to room temperature before diluting it in the pre-warmed culture medium.
-
Issue 2: I am observing cytotoxicity in my vehicle control wells.
This indicates that the concentration of the solvent (DMSO) is too high for your cells.
Possible Causes and Solutions:
-
High Final DMSO Concentration: The final concentration of DMSO in the culture medium is exceeding the tolerance of your specific cell line.
-
Solution: Reduce the final DMSO concentration to 0.1% or lower.[8] This may require preparing a more concentrated initial stock of sanguinarine if you need to achieve a high final concentration of the compound. Always include a vehicle control with the same final DMSO concentration as your treated samples.[8]
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DMSO.[8][16]
-
Solution: Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line.
-
Experimental Protocols
Preparation of Sanguinarine Stock and Working Solutions
This protocol provides a general guideline for preparing sanguinarine solutions for in vitro experiments.
Materials:
-
Sanguinarine (or Sanguinarine Chloride) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Protocol:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the mass of sanguinarine powder needed to prepare your desired volume and concentration of the stock solution.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the sanguinarine powder and dissolve it in the appropriate volume of anhydrous DMSO.
-
Vortex or gently warm the solution to ensure complete dissolution. Sonication can also be used to aid dissolution.[7]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration immediately before adding it to your cells.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Gently mix the working solution by pipetting or inverting the tube before adding it to the cell culture plates.
-
Workflow for a Typical In Vitro Cell Viability Assay
Caption: Workflow for a cell viability assay using sanguinarine.
Sanguinarine Solubility and Storage Data
| Compound | Solvent | Maximum Concentration | Storage of Stock Solution | Reference |
| Sanguinarine | DMSO | 33 mg/mL (99.29 mM) | -20°C (1 month), -80°C (1 year) | [5] |
| Sanguinarine Chloride | DMSO | 3.33 mg/mL (9.05 mM) | -20°C (6 months), -80°C (1 year) | [2] |
| Sanguinarine Chloride | DMSO | 3.68 mg/mL (10 mM) | Not specified | [7][17] |
| Sanguinarine | Water | < 0.1 mg/mL (insoluble) | Not applicable | [2] |
Signaling Pathways Modulated by Sanguinarine
Sanguinarine has been reported to influence several key signaling pathways involved in cell survival, proliferation, and apoptosis.
MAPK Signaling Pathway
Caption: Sanguinarine induces apoptosis via the ROS-mediated MAPK pathway.[18]
PI3K/Akt Signaling Pathway
Caption: Sanguinarine induces apoptosis by inactivating the PI3K/Akt pathway.[19][20]
JAK/STAT Signaling Pathway
Caption: Sanguinarine promotes apoptosis by inhibiting the JAK2/STAT3 pathway.[21]
References
- 1. Sanguinarine|2447-54-3|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sanguinarine chloride induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanguinarine chloride | EGFR | Parasite | VEGFR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Cytotoxicity of sanguinarine chloride to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sanguinarine chloride | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 18. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Sanguinarine in Cell Culture: A Technical Guide to Stability and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of sanguinarine in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is sanguinarine and what form is best for cell culture?
Sanguinarine is a benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis. It is known to induce apoptosis and inhibit cell proliferation in various cancer cell lines, primarily through the generation of reactive oxygen species (ROS) and activation of the JNK and NF-κB signaling pathways[1][2][3]. For research purposes, it is typically supplied as a salt, such as sanguinarine chloride. The salt form generally offers enhanced water solubility and stability compared to the free base form[1][3].
Q2: How should I prepare and store sanguinarine stock solutions?
Proper preparation and storage of sanguinarine stock solutions are critical to maintaining its potency.
-
Preparation: Stock solutions are most commonly prepared by dissolving sanguinarine powder in dimethyl sulfoxide (DMSO)[2][4][5]. To aid dissolution, gentle warming (up to 60°C) and sonication may be used[2]. Ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound[6].
-
Storage of Powder: The powdered form of sanguinarine is stable and can be stored at 4°C for up to one year or at -20°C for more than two years[1][5].
-
Storage of Stock Solutions: It is highly recommended to prepare fresh solutions for each experiment[1]. If storage is necessary, aliquot the stock solution into tightly sealed vials to avoid repeated freeze-thaw cycles and store them protected from light[2][4]. Recommended storage conditions are -20°C for up to six months or -80°C for up to one year[2][4][5][6]. Before use, allow the frozen aliquot to equilibrate to room temperature for at least one hour[1].
Q3: What factors influence sanguinarine stability in my cell culture experiments?
Several factors can affect the stability and effective concentration of sanguinarine in your cell culture medium over the course of an experiment.
-
pH: Sanguinarine's chemical structure is pH-dependent. At physiological pH (~7.4), it exists in equilibrium between a positively charged iminium form and a neutral, more lipophilic alkanolamine form[7][8][9]. The neutral form is believed to more readily cross cell membranes. Sanguinarine solutions are reported to be stable between pH 2 and 8 but exhibit reduced stability in more alkaline conditions (pH > 8).
-
Light Exposure: Sanguinarine is a photosensitive molecule and can be degraded upon exposure to light, particularly UV light. This photodegradation can alter its activity. Therefore, it is crucial to protect all sanguinarine solutions from light during preparation, storage, and experimentation[2][4].
-
Serum Components: Cell culture media are often supplemented with fetal bovine serum (FBS), which contains proteins like bovine serum albumin (BSA). Sanguinarine has been shown to bind strongly to BSA. This interaction can reduce the concentration of free, biologically active sanguinarine available to the cells in the culture, potentially diminishing its cytotoxic effects.
-
Temperature: Standard cell culture incubation is performed at 37°C. While specific data on thermal degradation in media is limited, as with most bioactive small molecules, prolonged incubation at 37°C may lead to a gradual loss of activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results between experiments. | Degradation of sanguinarine stock solution. | Prepare fresh stock solution from powder for each experiment. If using frozen stocks, ensure they are not subjected to multiple freeze-thaw cycles. Aliquot stocks into single-use volumes. |
| Photodegradation during the experiment. | Protect the cell culture plates from direct light exposure by keeping them in the incubator and minimizing time on the benchtop. Use amber-colored tubes for solution preparation. | |
| Reduced cytotoxic effect observed in high-serum media. | Binding of sanguinarine to serum proteins (e.g., albumin). | Be aware that the effective concentration of free sanguinarine may be lower in the presence of serum. Consider performing a dose-response curve in your specific media conditions. If experimentally feasible, you may conduct initial studies in low-serum or serum-free media, but be mindful of the impact on cell health. |
| Precipitate forms when adding sanguinarine stock to media. | Poor solubility or exceeding the solubility limit. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity. Add the sanguinarine stock to the medium dropwise while vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Variability in results depending on media pH. | pH-dependent equilibrium of sanguinarine affecting cell uptake and stability. | Ensure your cell culture medium is properly buffered and the pH is stable throughout the experiment. Be consistent with the type of medium and supplements used. |
Data Presentation: Sanguinarine Stability Profile
| Factor | Effect on Stability | Considerations for Experimental Design |
| pH (Physiological Range 7.2-7.4) | Stable; equilibrium between iminium and alkanolamine forms. Potency may increase with slightly higher pH due to better cell penetration of the alkanolamine form. | Maintain consistent and stable pH in your culture system. Standard bicarbonate buffering in a CO₂ incubator is usually sufficient. |
| Light | High photosensitivity; can lead to rapid degradation and loss of activity. | Minimize light exposure at all stages. Use opaque or amber tubes and cover culture plates when outside the incubator. |
| Serum (FBS) | Binds to serum albumin, reducing the bioavailable concentration of free sanguinarine. This may "stabilize" the total amount but reduces activity. | Standardize serum concentration. Be aware that IC₅₀ values may be higher in serum-containing media compared to serum-free conditions. |
| Temperature (37°C) | Potential for gradual degradation over extended periods (>48-72h). | For long-term experiments, consider replenishing the media with freshly diluted sanguinarine at set intervals (e.g., every 48 hours). |
| Working Solution (in Media) | Should be used immediately after preparation for best results. | Avoid preparing large batches of working solutions to be used over several hours or days. Prepare fresh from a concentrated stock just before adding to cells. |
Experimental Protocols
Protocol 1: Assessment of Sanguinarine Stability in Cell Culture Medium
This protocol provides a method to determine the stability of sanguinarine in your specific cell culture medium over a typical experimental time course using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Sanguinarine powder
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile, light-blocking microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a C18 column and a suitable detector (e.g., fluorescence or UV)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of sanguinarine in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare enough for all time points. This is your T₀ sample.
-
Time Point 0 (T₀): Immediately after preparation, transfer an aliquot (e.g., 500 µL) of the working solution to a light-blocking microcentrifuge tube. Store this sample at -80°C until analysis.
-
Incubation: Place the remaining working solution in a sterile, covered container (e.g., a 15 mL conical tube with a loosened cap to allow gas exchange) inside a 37°C, 5% CO₂ incubator. Ensure the container is protected from light.
-
Subsequent Time Points: At your desired experimental time points (e.g., 6, 12, 24, 48, and 72 hours), remove an aliquot (500 µL) of the incubated solution, transfer it to a new light-blocking tube, and immediately freeze it at -80°C.
-
Sample Preparation for HPLC:
-
Thaw all samples.
-
To precipitate proteins (from FBS), add a 3x volume of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples via HPLC. A common method involves a C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing 0.1-0.2% formic acid.
-
Monitor the sanguinarine peak area at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of sanguinarine remaining at each time point relative to the T₀ sample.
-
Plot the percentage of remaining sanguinarine versus time to visualize the degradation curve.
-
Visualizations
Sanguinarine Stability Workflow
Caption: Workflow for assessing sanguinarine stability in cell culture media.
pH-Dependent Equilibrium of Sanguinarine
Caption: Sanguinarine exists in a pH-dependent equilibrium.
References
- 1. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RPMI 1640培地 [sigmaaldrich.com]
- 4. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Kinetic study of glyphosate degradation in wet air oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Overcoming sanguinarine precipitation in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sanguinarine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor aqueous solubility and precipitation of sanguinarine during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my sanguinarine solution precipitate after preparation?
A1: Sanguinarine's solubility in aqueous solutions is inherently low (<0.3 mg/mL) and highly pH-dependent.[1][2] It exists in two forms: a charged cationic 'iminium' form, which is more soluble and predominates in acidic conditions (pH < 6), and a neutral 'alkanolamine' (or pseudobase) form, which is less soluble and becomes more prevalent in neutral to alkaline media (pH > 7).[3][4] If your aqueous solution has a physiological pH (around 7.4), the less soluble alkanolamine form will dominate, leading to precipitation.[5] The pKa of this equilibrium is approximately 8.06.[3]
Q2: I've dissolved sanguinarine in an organic solvent first, but it precipitates when I add it to my aqueous buffer. What's happening?
A2: This is a common issue known as solvent-shifting. Sanguinarine dissolves well in organic solvents like DMSO or ethanol.[6][7] However, when this concentrated organic solution is diluted into an aqueous buffer, the sanguinarine molecules are suddenly in a poor solvent environment. This rapid change in solvent polarity causes the compound to crash out of the solution, leading to precipitation.
Q3: What are the primary strategies to prevent sanguinarine precipitation?
A3: The most effective strategies involve using formulation technologies to enhance and maintain sanguinarine's solubility. The main approaches are:
-
Complexation with Cyclodextrins: Encapsulating sanguinarine within the hydrophobic cavity of cyclodextrins (CDs) forms a stable, water-soluble inclusion complex.[1][5]
-
Encapsulation in Nanoparticles: Loading sanguinarine into lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs), improves its solubility, stability, and bioavailability.[8][9]
-
Using Co-solvents and Surfactants: While requiring careful optimization, systems using co-solvents like PEG300 and surfactants like Tween-80 can be used to prepare specific formulations.[10]
-
pH Adjustment: Maintaining a lower pH (acidic) will keep sanguinarine in its more soluble iminium form. However, this is not always feasible for biological experiments that require physiological pH.[3]
Q4: Which cyclodextrin is best for solubilizing sanguinarine?
A4: Studies have shown that β-cyclodextrin (β-CD) exhibits the highest binding affinity for sanguinarine compared to α-CD and γ-CD, likely due to its cavity size being a better fit for the sanguinarine molecule.[1][11] Modified cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can offer even greater solubility and stability enhancements.[2]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Immediate precipitation upon adding sanguinarine powder to buffer (e.g., PBS pH 7.4). | The pH of the buffer favors the poorly soluble alkanolamine form of sanguinarine.[5] | 1. Do not add sanguinarine directly to neutral/alkaline buffers. 2. Use a formulation strategy like cyclodextrin complexation or nanoparticle encapsulation before introducing it to the final buffer. See Protocols P1 and P2 . 3. If the experiment allows, use a more acidic buffer. |
| Precipitate forms over time after preparing a seemingly clear solution. | The solution is likely supersaturated and unstable. Sanguinarine molecules are aggregating and precipitating out. | 1. Reduce the final concentration of sanguinarine to below its solubility limit in your specific medium. 2. Improve solution stability by encapsulating sanguinarine in cyclodextrins or nanoparticles.[2][8] These carriers protect the drug from aggregation. |
| Inconsistent results between experimental batches. | Variability in the amount of dissolved vs. precipitated sanguinarine. The actual concentration of active compound is not what you intended. | 1. Implement a robust formulation protocol (See P1, P2 ) to ensure consistent solubility. 2. After preparation, centrifuge your final solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use only the supernatant for your experiments. Quantify the sanguinarine concentration in the supernatant via UV-Vis spectrophotometry to confirm the actual soluble concentration. |
| Cell culture medium turns cloudy or shows precipitates after adding the sanguinarine stock. | The sanguinarine concentration exceeds its solubility limit in the complex biological medium. Interaction with media components (proteins, salts) may also reduce solubility. | 1. Prepare a highly concentrated, stable stock using a formulation method (e.g., Sanguinarine-CD complex). 2. Add the formulated stock to the cell culture medium in a small volume to achieve the final desired concentration, ensuring it remains below the solubility threshold. 3. Always perform a solubility test in your specific cell culture medium before conducting the full experiment. |
Data Presentation: Solubility & Formulation Parameters
Table 1: Sanguinarine Solubility in Various Solvents
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water | Insoluble / < 0.1 mg/mL | [7][10] |
| Water (at 298.15 K) | < 0.3 mg/mL (0.9 mM) | [1][2] |
| DMSO | 3.33 - 5 mg/mL | [7][10] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 0.33 mg/mL | [10] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.33 mg/mL |[10] |
Table 2: Example Formulation Parameters for Sanguinarine-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Value | Reference(s) |
|---|---|---|
| Method | High Temperature Melt-Cool Solidification | [12][13] |
| Lipid (Glycerol Monostearate) | 10 mg/mL | [12][13] |
| Surfactant (Lecithin + Poloxamer 188) | 18 mg/mL | [12][13] |
| Drug Content (Sanguinarine) | 15 mg/mL | [12][13] |
| Resulting Mean Particle Size | 238 ± 10.9 nm | [12][13] |
| Resulting Entrapment Efficiency (EE%) | 79 ± 2.8% |[12][13] |
Experimental Protocols
Protocol P1: Preparation of Sanguinarine-β-Cyclodextrin (SANG-β-CD) Inclusion Complex
This protocol is based on methodologies described in studies investigating drug-cyclodextrin interactions.[1][5] It is designed to enhance the aqueous solubility of sanguinarine for experimental use.
Materials:
-
Sanguinarine chloride
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare β-CD Solution: Accurately weigh the required amount of β-CD and dissolve it in deionized water to make a stock solution (e.g., 10 mM). Gentle heating and stirring can aid dissolution. Allow the solution to cool to room temperature.
-
Prepare Sanguinarine Stock: Accurately weigh sanguinarine chloride and dissolve it in a minimal amount of deionized water or a suitable organic solvent like DMSO to create a concentrated stock solution (e.g., 1 mM).
-
Complexation: While vigorously stirring the β-CD solution, add the sanguinarine stock solution dropwise. A typical molar ratio of SANG:β-CD is 1:1, but this can be optimized.
-
Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours, protected from light, to ensure the complex formation reaches equilibrium.
-
Purification/Sterilization: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any un-dissolved material or potential aggregates and to ensure sterility for cell culture experiments.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex and determine the concentration of solubilized sanguinarine using UV-Vis spectrophotometry. A shift in the maximum absorbance wavelength of sanguinarine is indicative of complex formation.
Protocol P2: Preparation of Sanguinarine-Loaded Solid Lipid Nanoparticles (SG-SLNs)
This protocol is a generalized representation of the high-temperature melt-cool solidification method.[12][13]
Materials:
-
Sanguinarine chloride
-
Solid Lipid (e.g., Glycerol monostearate)
-
Surfactant mixture (e.g., Lecithin and Poloxamer 188)
-
Deionized water
-
Water bath sonicator or high-shear homogenizer
-
Magnetic stirrer with heating
Methodology:
-
Prepare Lipid Phase: Weigh the solid lipid and sanguinarine and place them in a glass vial. Heat the mixture to approximately 5-10°C above the melting point of the lipid (e.g., 75-80°C) until a clear, uniform oil phase is formed.
-
Prepare Aqueous Phase: In a separate beaker, dissolve the surfactant(s) in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed stirring or homogenization. Continue this process for 10-15 minutes to form a hot oil-in-water pre-emulsion.
-
Nanoparticle Formation: Quickly disperse the hot pre-emulsion into a large volume of cold water (2-4°C) under moderate stirring. The rapid cooling of the lipid droplets causes them to solidify, entrapping the sanguinarine and forming the SLNs.
-
Stir and Equilibrate: Continue stirring the nanoparticle suspension in the cold water for at least 30 minutes to allow for complete solidification and stabilization.
-
Characterization: The resulting SLNs should be characterized for particle size, polydispersity index (PDI), and entrapment efficiency to ensure quality and consistency.
Visualizations: Workflows and Pathways
References
- 1. Physicochemical properties of inclusion complexes of sanguinarine with natural cyclodextrins: spectroscopy, calorimetry and NMR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Supramolecular interaction of sanguinarine dye with sulfobutylether-β-cyclodextrin: modulation of the photophysical properties and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical properties of inclusion complexes of sanguinarine with natural cyclodextrins: spectroscopy, calorimetry and NMR studies - RSC Advances (RSC Publishing) DOI:10.1039/C4RA10204E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacokinetic and anti-inflammatory effects of sanguinarine solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation, Characterization and Anti-Ulcer Efficacy of Sanguinarine Loaded Solid Lipid Nanoparticles - 西安交通大学 [scholar.xjtu.edu.cn]
- 13. Preparation, Characterization and Anti-Ulcer Efficacy of Sanguinarine Loaded Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of sanguinarine in cellular models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sanguinarine in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cell death induced by sanguinarine? A1: Sanguinarine primarily induces cell death through apoptosis and, at higher concentrations, necrosis.[1][2][3] The core mechanism often involves the generation of intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial membrane depolarization, activation of caspases (like caspase-3 and -9), and subsequent cleavage of PARP.[1][4][5][6][7]
Q2: Does sanguinarine selectively target cancer cells over normal cells? A2: While sanguinarine shows potent anti-cancer activity, its selectivity is not absolute. Studies have shown that it can also be cytotoxic to normal cells, such as human epidermal keratinocytes and fibroblasts.[2][8] However, some research indicates that cancer cells may be more susceptible to sanguinarine-mediated cell death at lower concentrations compared to their normal counterparts.[2]
Q3: What are the main signaling pathways affected by sanguinarine as off-target effects? A3: Sanguinarine affects multiple signaling pathways. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically p38 and JNK), the JaK2/STAT3 pathway, and NF-κB.[5][6][7][9][10] Its pro-apoptotic effects are often mediated through these signaling cascades, which are triggered by cellular stress, such as the accumulation of ROS.[6][11]
Q4: Can sanguinarine induce autophagy? A4: Yes, in addition to apoptosis, sanguinarine has been shown to induce autophagy in some cancer cell lines.[12] This effect can be a confounding factor in experiments, as autophagy can serve as both a pro-survival and pro-death mechanism depending on the cellular context. Some sanguinarine derivatives, like Ethoxysanguinarine, have been specifically shown to induce autophagy by activating AMP-activated protein kinase (AMPK).[13][14]
Q5: Why is ROS generation a critical factor in sanguinarine's activity? A5: ROS generation appears to be an early and critical event in sanguinarine-induced cytotoxicity.[4][6] The increase in ROS can overwhelm the cellular antioxidant defenses, such as glutathione, leading to oxidative stress.[4][8] This oxidative stress is a key trigger for mitochondrial dysfunction and the activation of downstream apoptotic signaling pathways.[6][7] Using ROS scavengers like N-acetylcysteine (NAC) can often reverse the apoptotic effects of sanguinarine, confirming the central role of ROS.[1][11][12]
Troubleshooting Guides
Q1: My cell viability assay (e.g., MTT, CCK-8) results are inconsistent or show high variability. A1: Inconsistent viability results can arise from several factors.
-
Sanguinarine Solubility: Sanguinarine can precipitate in media, especially at high concentrations or after prolonged incubation. Ensure your stock solution (typically in DMSO) is fully dissolved and vortexed before diluting into the culture medium. Prepare fresh dilutions for each experiment.
-
Cell Density: The optimal cell seeding density is crucial for reproducible results. Too few cells can lead to weak signals, while over-confluence can affect cellular metabolism and drug response. Titrate your cell number to find a density that remains in the logarithmic growth phase throughout the experiment.[15]
-
Incubation Time: Sanguinarine's effects are time and dose-dependent.[6][11] Short incubation times may not be sufficient to observe significant cell death. Conversely, very long incubations might lead to secondary necrosis, confounding the results. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your cell line.
Q2: I'm observing a high percentage of PI-positive cells in my Annexin V/PI assay, even at low sanguinarine concentrations. How can I differentiate late apoptosis from primary necrosis? A2: This is a common issue as sanguinarine can induce both apoptosis and necrosis.[1][2]
-
Time-Course Analysis: Perform the Annexin V/PI assay at earlier time points (e.g., 6, 12, 18 hours). A gradual shift from early apoptosis (Annexin V+/PI-) to late apoptosis (Annexin V+/PI+) would suggest an apoptotic mechanism. A rapid appearance of PI-positive cells suggests primary necrosis.
-
Caspase Inhibition: Pre-treat cells with a pan-caspase inhibitor, such as z-VAD-FMK (e.g., 50 µM for 1 hour), before adding sanguinarine.[11] If the cell death is primarily caspase-dependent apoptosis, the inhibitor should significantly rescue cell viability. If cell death persists, it indicates a caspase-independent or necrotic pathway.
-
Morphological Examination: Observe cell morphology using microscopy. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often exhibit swelling and membrane rupture.[16]
Q3: My ROS scavenger (e.g., N-acetylcysteine - NAC) is not preventing sanguinarine-induced cell death. A3: If a ROS scavenger fails to rescue cells, consider the following:
-
Inhibitor Concentration and Timing: Ensure you are using an adequate concentration of NAC (e.g., 1-10 mM) and that it is added before or concurrently with the sanguinarine treatment.[1][11] Pre-incubation for at least one hour is a common practice.[11]
-
Severity of ROS Burst: Sanguinarine can cause a very rapid and severe depletion of cellular glutathione, a key antioxidant.[8] It's possible the ROS burst is too overwhelming for the scavenger at the concentration used. Try increasing the NAC concentration.
-
ROS-Independent Mechanisms: While ROS is a major factor, sanguinarine has other off-target effects. It can directly interact with DNA and RNA, bind to proteins like tubulin, and inhibit various enzymes, which could contribute to cytotoxicity independent of ROS.[17][18]
Q4: I am trying to measure autophagy, but the results for my markers (e.g., LC3-II, p62) are ambiguous. A4: Measuring autophagic flux is more informative than static measurements.
-
Use Lysosomal Inhibitors: To confirm active autophagy, treat cells with sanguinarine in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. An accumulation of the lipidated form of LC3 (LC3-II) in the presence of the inhibitor indicates that an active autophagic process is being blocked at the final degradation step.
-
Monitor p62/SQSTM1: p62 is a protein that is degraded during autophagy. A decrease in p62 levels suggests active autophagic flux. If you see an accumulation of LC3-II along with a decrease in p62, it is a strong indicator of autophagy induction.
-
Time-Course: Autophagy is a dynamic process. Monitor these markers at different time points after sanguinarine treatment to capture the peak response.
Quantitative Data Summary
Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HLE B-3 | Human Lens Epithelial | 24 | 3.60 | [6] |
| HLE B-3 | Human Lens Epithelial | 48 | 2.02 | [6] |
| HTC75 | Cancer Cell | 48 | ~1.0 | [19] |
| A549 | Non-Small Cell Lung | 72 | 1.59 | [20] |
| PC3 | Prostate Adenocarcinoma | - | 0.9 - 3.3 | [8] |
| H1975, H1299 | Non-Small Cell Lung | - | < 2.0 | [21] |
| AsPC-1, BxPC-3 | Pancreatic Carcinoma | 24 | < 10 | [22] |
Table 2: Common Experimental Concentrations of Sanguinarine and Observed Cellular Effects
| Concentration (µM) | Cell Line(s) | Observed Effect(s) | Reference |
| 0.25 - 4 | U266, IM9, MM1S | Dose-dependent increase in apoptosis | [5] |
| 0.5 - 10 | AsPC-1, BxPC-3 | Inhibition of cell growth and viability, G0/G1 arrest | [22] |
| 2 - 3 | KB | Induction of apoptosis and necrosis, ROS production | [1] |
| 2 | HLE B-3 | Significant apoptosis (30%), loss of mitochondrial membrane potential | [6] |
| 4 | A388, A431 | Marked increase in intracellular and mitochondrial ROS | [11] |
| 5 | PC3 | Rapid depletion of cellular glutathione, caspase-dependent apoptosis | [8] |
| 4, 8, 16 | MCF-7 | Decreased VEGF levels | [23] |
Visualizations: Pathways and Workflows
Caption: Core signaling pathway of sanguinarine-induced apoptosis.
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Caption: Logic diagram for differentiating apoptosis from necrosis.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (CCK-8 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of sanguinarine in culture medium. Remove the old medium from the wells and add 100 µL of the sanguinarine-containing medium. Include vehicle control (e.g., 0.1% DMSO) and blank (medium only) wells.[5]
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours).
-
Reagent Addition: Add 10 µL of CCK-8 reagent to each well.[5]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the vehicle control wells turn a sufficient orange color.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Calculation: Calculate cell viability as: (OD_treated - OD_blank) / (OD_control - OD_blank) * 100%.
Protocol 2: Apoptosis/Necrosis Quantification (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of sanguinarine for the desired time.
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[6][11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Primary necrotic cells[24]
-
Protocol 3: Measurement of Intracellular ROS (DCFDA Assay)
-
Cell Treatment: Seed and treat cells with sanguinarine in a 6-well plate or a black, clear-bottom 96-well plate. Include a positive control (e.g., H₂O₂) and a negative control.
-
Probe Loading: After treatment, remove the medium and wash cells with warm PBS. Add medium containing 10-20 µM 2',7'-dichlorofluorescin diacetate (DCFDA) and incubate for 30 minutes at 37°C.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any unloaded probe.
-
Measurement: Immediately measure the fluorescence using a flow cytometer or fluorescence plate reader (Excitation/Emission ~485/535 nm). The fluorescence intensity is proportional to the amount of intracellular ROS.[1]
Protocol 4: Assessment of Mitochondrial Membrane Potential (MMP) (JC-1 Staining)
-
Cell Treatment: Seed and treat cells with sanguinarine in a suitable culture plate.
-
Staining: After treatment, collect the cells and resuspend them in medium containing 5 µM JC-1 dye.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells, remove the supernatant, and wash twice with PBS.
-
Analysis: Resuspend the cell pellet in PBS and analyze immediately by flow cytometry.
-
Interpretation: Healthy cells with high MMP will form JC-1 aggregates, which emit red fluorescence (~590 nm). Apoptotic cells with low MMP will have JC-1 monomers, which emit green fluorescence (~529 nm). A shift from red to green fluorescence indicates mitochondrial membrane depolarization.[6]
References
- 1. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 호스팅 기간 만료 [x-y.net]
- 5. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 6. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 8. Sanguinarine-induced apoptosis is associated with an early and severe cellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Sanguinarine Induces Apoptosis in Papillary Thyroid Cancer Cells via Generation of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethoxysanguinarine, a Novel Direct Activator of AMP-Activated Protein Kinase, Induces Autophagy and Exhibits Therapeutic Potential in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Ethoxysanguinarine, a Novel Direct Activator of AMP-Activated Protein Kinase, Induces Autophagy and Exhibits Therapeutic Potential in Breast Cancer Cells [frontiersin.org]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. researchgate.net [researchgate.net]
- 17. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural Product Library Screens Identify Sanguinarine Chloride as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Sanguinarine Experimental Artifacts: A Technical Support Center
Welcome to the technical support center for researchers utilizing sanguinarine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential experimental artifacts induced by sanguinarine.
Frequently Asked Questions (FAQs)
Q1: What is sanguinarine and what are its primary mechanisms of action?
A1: Sanguinarine is a benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis. It exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Its primary mechanisms of action in cancer cells involve the induction of apoptosis (programmed cell death) and ferroptosis.[3] Sanguinarine has been shown to modulate several key signaling pathways, including JAK/STAT, MAPK, PI3K/Akt, and NF-κB.[4][5]
Q2: Why am I seeing high background fluorescence in my assays?
A2: Sanguinarine is an inherently fluorescent molecule.[6] It exists in equilibrium between a quaternary cation (SG+) and a pseudobase (SGOH) form, both of which, along with its metabolite dihydrosanguinarine (DHSG), are fluorescent.[6] This property can lead to significant spectral overlap and interference in fluorescence-based assays.
Q3: Is sanguinarine cytotoxic to all cell types?
A3: While sanguinarine shows potent cytotoxic effects against a variety of cancer cell lines, it can also be toxic to normal cells, particularly at higher concentrations.[7][8] It is crucial to determine the optimal concentration range for your specific cell model to differentiate between targeted anticancer effects and general cytotoxicity. Sanguinarine is a known toxin that inhibits the Na+/K+-ATPase transmembrane protein, leading to cell death.[9]
Q4: What are the solubility and stability characteristics of sanguinarine?
A4: Sanguinarine has limited solubility in water but is readily soluble in organic solvents like DMSO and ethanol.[10][11] For cell culture experiments, it is typically prepared as a stock solution in DMSO and then diluted in the culture medium. The stability of sanguinarine can be affected by factors such as pH and light exposure. The salt form, sanguinarine chloride, generally has better water solubility and stability.[12]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results
Question: My MTT or other viability assays show highly variable IC50 values for sanguinarine across experiments. What could be the cause?
Answer: Inconsistent cytotoxicity results can stem from several factors related to sanguinarine's properties and handling.
-
Solubility and Precipitation: Sanguinarine can precipitate out of aqueous solutions, especially at higher concentrations or if the DMSO concentration in the final medium is too high. This reduces the effective concentration of the compound in your assay.
-
Solution: Visually inspect your culture wells for any signs of precipitation after adding sanguinarine. Prepare fresh dilutions from your DMSO stock for each experiment. Consider using sonication or gentle heating to aid dissolution when preparing working solutions.[13]
-
-
Cell Density: The initial cell seeding density can significantly impact the apparent cytotoxicity. Higher cell densities may require higher concentrations of sanguinarine to achieve the same effect.
-
Solution: Optimize and standardize your cell seeding density for all experiments. Report your IC50 values in the context of the cell density used.[14]
-
-
Treatment Duration: The cytotoxic effects of sanguinarine are time-dependent. Shorter incubation times may not be sufficient to induce the full apoptotic cascade.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration for your cell line.
-
Experimental Protocol: Standardizing a Cytotoxicity Assay for Sanguinarine
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of sanguinarine in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of sanguinarine. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a reliable viability assay, such as MTT or a live/dead cell stain. For MTT assays, be mindful of potential interference from sanguinarine's color.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable dose-response curve fitting model.
Issue 2: High Background Signal in Fluorescence-Based Assays
Question: I am using a fluorescent reporter (e.g., for ROS, mitochondrial membrane potential, or caspase activity) and observing a high background signal in my sanguinarine-treated samples. How can I resolve this?
Answer: Sanguinarine's intrinsic fluorescence is a common source of artifacts in fluorescence-based assays.
-
Spectral Overlap: The excitation and emission spectra of sanguinarine can overlap with those of your fluorescent dye.
-
Solution 1: Spectral Unmixing: If your imaging software supports it, perform spectral unmixing to separate the sanguinarine signal from your reporter signal. This requires acquiring images across a range of wavelengths.
-
Solution 2: Use Dyes with Different Spectral Properties: Whenever possible, choose fluorescent dyes with excitation and emission spectra that do not overlap with sanguinarine's.
-
Solution 3: Include a "Sanguinarine Only" Control: Always include a control group of cells treated with sanguinarine but without the fluorescent dye. This will allow you to measure the background fluorescence from sanguinarine itself and subtract it from your experimental readings.
-
-
Non-specific Staining: Sanguinarine is known to intercalate with DNA and RNA, which could lead to non-specific localization and fluorescence in cellular compartments.[15]
-
Solution: Use imaging techniques like confocal microscopy to get better spatial resolution and distinguish between specific reporter signals and non-specific sanguinarine fluorescence.
-
Quantitative Data Summary: Sanguinarine Fluorescence Properties
| Form | Excitation Max (nm) | Emission Max (nm) |
| SGOH | 327 | 418 |
| SG+ | 475 | 590 |
| DHSG | 327 | 446 |
Data sourced from[6]
Issue 3: Off-Target Effects and Misinterpretation of Signaling Pathways
Question: I am observing modulation of multiple signaling pathways with sanguinarine treatment. How can I be sure these are specific effects and not artifacts of general cell stress or toxicity?
Answer: Sanguinarine is known to have pleiotropic effects, meaning it can interact with multiple cellular targets.[2] Distinguishing specific pathway modulation from general stress responses is critical.
-
ROS Production: Sanguinarine is a potent inducer of reactive oxygen species (ROS).[5][16] Elevated ROS levels can non-specifically activate various stress-related pathways, such as MAPK pathways (JNK, p38).[5]
-
Solution: To determine if a signaling event is ROS-dependent, pre-treat your cells with an antioxidant like N-acetylcysteine (NAC) before adding sanguinarine.[17] If the signaling event is abrogated by NAC, it is likely a downstream consequence of ROS production.
-
-
Concentration-Dependent Effects: The signaling pathways activated by sanguinarine can differ depending on the concentration used. Low concentrations might induce specific signaling, while high concentrations can lead to widespread apoptosis and cellular damage.[17]
-
Solution: Perform dose-response experiments for your signaling readouts. Correlate the activation of specific pathways with the observed cellular phenotype (e.g., apoptosis, cell cycle arrest).
-
-
DNA Damage: High doses of sanguinarine have been reported to cause DNA damage, which can trigger DNA damage response pathways.[7]
-
Solution: Assess markers of DNA damage (e.g., γH2AX phosphorylation) in parallel with your signaling experiments to understand the full cellular response to sanguinarine.
-
Visualizing Sanguinarine's Effects
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by sanguinarine leading to apoptosis.
Caption: A logical workflow for addressing fluorescence artifacts.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Molecular signatures of sanguinarine in human pancreatic cancer cells: A large scale label-free comparative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanguinarine chloride induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sanguinarine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 호스팅 기간 만료 [x-y.net]
- 17. Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Sanguinarine Administration in Preclinical Models: A Technical Support Guide
For researchers and drug development professionals embarking on in vivo animal studies with the benzophenanthridine alkaloid sanguinarine, optimizing dosage and navigating experimental complexities are critical for obtaining robust and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is a safe starting dose for sanguinarine in mice or rats?
A safe starting dose for sanguinarine is highly dependent on the administration route and the intended biological effect. For oral administration, studies have shown that doses as low as 5 mg/kg can elicit anti-proliferative and anti-angiogenic effects in murine models without apparent toxicity.[1][2] However, it is crucial to consider the acute toxicity data.
Q2: What are the signs of sanguinarine-induced toxicity in animals?
Animals administered toxic doses of sanguinarine may exhibit signs of lethargy, weight loss, and organ damage. High-dose oral administration (10 mg/kg) in mice has been associated with increased serum levels of transaminases and LDH, hepatic vacuolization, and lipid accumulation, indicative of liver injury.[1] Intraperitoneal administration has been shown to induce DNA damage in mice.[1] Close monitoring of animal health, including regular weight checks and observation for any behavioral changes, is essential.
Q3: What are the appropriate vehicles for administering sanguinarine in vivo?
Sanguinarine has low aqueous solubility.[3] For oral gavage, sanguinarine can be suspended in vehicles such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] For intravenous injections, similar solvent systems can be adapted, ensuring the final concentration of DMSO is minimized to avoid vehicle-related toxicity. It is always recommended to perform a small pilot study to assess the tolerability of the chosen vehicle in your animal model.
Q4: How can I improve the oral bioavailability of sanguinarine?
The oral bioavailability of sanguinarine is known to be low.[5][6] To enhance absorption, researchers can explore the use of absorption enhancers or novel formulation strategies such as encapsulation in lipid nanoparticles.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Signs of animal distress or toxicity (e.g., weight loss, lethargy) after administration. | The administered dose is too high. | Immediately reduce the dosage for subsequent experiments. Refer to the LD50 data for guidance. Consider a dose-response study to determine the maximum tolerated dose (MTD) in your specific model. |
| The vehicle solution is causing toxicity. | Run a control group with the vehicle alone to assess its effects. Consider alternative, less toxic vehicles. | |
| Precipitation of sanguinarine in the vehicle solution. | Poor solubility of sanguinarine. | Increase the proportion of co-solvents like DMSO or PEG300. Gentle heating and sonication can aid dissolution. Prepare fresh solutions before each administration. |
| The pH of the solution is not optimal. | Sanguinarine's solubility is pH-dependent. Adjusting the pH may improve solubility, but ensure it remains within a physiologically acceptable range for the chosen administration route. | |
| Inconsistent or unexpected experimental results. | Variability in drug preparation and administration. | Standardize the protocol for preparing and administering sanguinarine. Ensure accurate dosing based on individual animal weights. |
| Degradation of sanguinarine. | Store sanguinarine powder and solutions protected from light and at the recommended temperature. Prepare fresh solutions for each experiment. | |
| Animal-to-animal variability. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight at the start of the study. |
Quantitative Data Summary
Table 1: Acute Toxicity of Sanguinarine
| Animal Model | Administration Route | LD50 |
| Rat | Oral | 1658 mg/kg[7][8][9] |
| Rat | Intravenous (IV) | 29 mg/kg[7][8][9] |
| Rabbit | Dermal | >200 mg/kg[7][8][9] |
Table 2: Reported Effective Doses of Sanguinarine in In Vivo Studies
| Animal Model | Administration Route | Dosage | Observed Effect |
| Mouse (Melanoma model) | Oral | 5 mg/kg | Anti-proliferative and anti-angiogenic effects[1][2] |
| Rat (Colorectal cancer model) | Oral | 5 mg/kg | Inhibition of tumor growth[1][2] |
| Mouse | Intraperitoneal | 5, 10, and 15 mg/kg | Dose-dependent increase in clastogenicity and sister chromatid exchange[10] |
| Mouse (Xenograft tumor model) | Intravenous | 10 mg/kg | Induction of apoptosis[4][11] |
| Rat | Oral | 40 mg/kg | Used for metabolite identification studies[5] |
Experimental Protocols
1. Protocol for Oral Gavage of Sanguinarine in Mice
-
Materials:
-
Procedure:
-
Weigh each mouse to calculate the precise volume of the sanguinarine solution to be administered. The maximum recommended dosing volume for mice is 10 ml/kg.[12]
-
Prepare the sanguinarine solution in the chosen vehicle. Ensure it is well-mixed and homogenous.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[14]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark it.[12][14]
-
Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.[15][16]
-
Once the needle is inserted to the pre-measured depth, slowly administer the sanguinarine solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any immediate signs of distress.[12]
-
2. Protocol for Preparation of Sanguinarine for Intravenous Injection in Mice
-
Materials:
-
Sanguinarine
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Sterile saline
-
Syringes with appropriate needle size for tail vein injection (e.g., 27-30 gauge)
-
-
Procedure:
-
Prepare a stock solution of sanguinarine in a suitable solvent like DMSO.
-
For the final injection solution, dilute the stock solution with other co-solvents and finally with sterile saline to achieve the desired concentration. Ensure the final concentration of DMSO is low to minimize toxicity.
-
The solution should be clear and free of precipitates. If necessary, gentle warming or sonication can be used.
-
Administer the solution via the lateral tail vein of the mouse. The use of a restraining device is often necessary.[17]
-
Signaling Pathways and Experimental Workflows
Sanguinarine's Impact on a Generic Apoptosis Signaling Pathway
Caption: Sanguinarine induces apoptosis via ROS production and modulation of Bcl-2 family proteins.
Experimental Workflow for In Vivo Sanguinarine Study
Caption: A typical workflow for conducting an in vivo study with sanguinarine.
Sanguinarine's Inhibition of the NF-κB Signaling Pathway
Caption: Sanguinarine inhibits the NF-κB pathway by blocking IKK-mediated IκBα phosphorylation.
Sanguinarine's Effect on the STAT3 Signaling Pathway
Caption: Sanguinarine suppresses STAT3 signaling by inhibiting JAK-mediated phosphorylation.
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Disposition of sanguinarine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short-term toxicity studies of sanguinarine and of two alkaloid extracts of Sanguinaria canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Sanguinarine: an evaluation of in vivo cytogenetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. uq.edu.au [uq.edu.au]
- 17. researchanimaltraining.com [researchanimaltraining.com]
Technical Support Center: Managing Sanguinarine Fluorescence Interference in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage fluorescence interference from sanguinarine in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does sanguinarine interfere with my fluorescence-based assays?
A1: Sanguinarine is an intrinsically fluorescent molecule. Under physiological conditions, it can exist in multiple forms, each with its own distinct fluorescence profile, leading to broad spectral emissions that can overlap with the signals from your experimental fluorescent probes.[1][2]
Q2: What are the different fluorescent forms of sanguinarine?
A2: Sanguinarine primarily exists in three forms with significant fluorescence:
-
Cationic sanguinarine (SG+): The quaternary cation form.
-
Sanguinarine pseudobase (SGOH): A neutral form in equilibrium with SG+.
-
Dihydrosanguinarine (DHSG): A metabolite of sanguinarine.[1][2]
The equilibrium between SG+ and SGOH is pH-dependent, with a pKa of approximately 8.06.[1][2]
Q3: What are the excitation and emission wavelengths of sanguinarine that I should be aware of?
A3: The different forms of sanguinarine have distinct and broad excitation and emission spectra, which can be a source of interference. Depending on the pH and the specific form present, you may observe fluorescence across a wide range of wavelengths.[1][2][3]
Troubleshooting Guides
Problem 1: High background fluorescence in my assay after adding sanguinarine.
This is the most common issue and is directly caused by sanguinarine's intrinsic fluorescence.
Solution Workflow:
Workflow for addressing high background fluorescence.
Problem 2: My reactive oxygen species (ROS) assay readings are unreliable in the presence of sanguinarine.
Sanguinarine is known to induce ROS production, and its fluorescence can interfere with common ROS probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[4]
Recommended Solutions:
-
Use of Alternative Probes: Opt for fluorescent probes with emission spectra that are well-separated from sanguinarine's. Consider probes that emit in the far-red or near-infrared regions.
-
Pre-incubation and Wash Steps: If experimentally feasible, you can pre-incubate cells with sanguinarine, wash the cells to remove excess compound, and then add the ROS detection probe. This is contingent on sanguinarine's effects persisting after washout.
Problem 3: I am observing unexpected results in my mitochondrial membrane potential assay with JC-1.
The green fluorescence of JC-1 monomers can be obscured by sanguinarine's fluorescence, leading to inaccurate assessments of mitochondrial depolarization.
Recommended Solutions:
-
Alternative Dyes: Consider using alternative potentiometric dyes such as TMRM (Tetramethylrhodamine, Methyl Ester) or TMRE (Tetramethylrhodamine, Ethyl Ester), which have different spectral properties. However, validation is crucial as their fluorescence might still overlap with sanguinarine's broad emission.
-
Flow Cytometry Compensation: If using flow cytometry, perform compensation using a sample of cells treated only with sanguinarine to subtract its fluorescence from the JC-1 signal.
Data Presentation
Table 1: Spectral Properties of Sanguinarine Forms
| Form | Excitation Maxima (nm) | Emission Maxima (nm) | Notes |
| SG+ (cationic) | 475 | 590 | Fluorescence is sensitive to environmental polarity.[1][2] |
| SGOH (pseudobase) | 327 | 418 | Equilibrium with SG+ is pH-dependent (pKa ≈ 8.06).[1][2] |
| DHSG (metabolite) | 327 | 446 | Fluorescence is not significantly affected by pH in the 5-12 range.[1][2] |
Experimental Protocols
Protocol 1: Fluorescence Compensation in Flow Cytometry
This protocol describes how to compensate for sanguinarine's fluorescence when analyzing cells stained with another fluorescent marker (e.g., for a specific cellular target).
Materials:
-
Cells of interest
-
Sanguinarine solution at the desired experimental concentration
-
Fluorescently labeled antibody or probe for your target of interest
-
Flow cytometer with appropriate lasers and filters
-
Compensation beads (optional, but recommended for antibody staining)
Procedure:
-
Prepare Compensation Controls:
-
Unstained Cells: A sample of your cells without any staining. This is for assessing autofluorescence.
-
Sanguinarine-only Stained Cells: A sample of your cells treated with sanguinarine at the same concentration and for the same duration as your experimental samples.
-
Marker-only Stained Cells: A sample of your cells stained only with the fluorescent antibody or probe for your target.
-
-
Acquire Data:
-
Run the unstained cells to set the baseline voltages for your detectors.
-
Run the single-color controls (sanguinarine-only and marker-only).
-
Run your dually-labeled experimental samples.
-
-
Apply Compensation:
-
Using your flow cytometry analysis software, create a compensation matrix using the single-color controls.
-
The software will calculate the percentage of sanguinarine's fluorescence that spills into the detector for your marker of interest and subtract it accordingly.
-
Conversely, it will also correct for any spillover from your marker into the channels where sanguinarine fluorescence is detected.
-
-
Analyze Compensated Data:
-
Apply the compensation matrix to your experimental samples to obtain data that accurately reflects the fluorescence of your marker of interest, corrected for sanguinarine's interference.
-
Flow cytometry compensation workflow.
Protocol 2: Spectral Unmixing in Fluorescence Microscopy
This protocol provides a general workflow for separating the fluorescence signal of sanguinarine from that of another fluorescent probe in microscopy images.
Materials:
-
Cells cultured on imaging-compatible plates or slides
-
Sanguinarine solution
-
Fluorescent probe of interest
-
Confocal or multispectral microscope capable of lambda scanning
-
Image analysis software with spectral unmixing capabilities (e.g., ImageJ/Fiji with appropriate plugins, ZEN, LAS X)
Procedure:
-
Acquire Reference Spectra (Lambda Stacks):
-
Prepare a slide with cells treated only with sanguinarine.
-
Prepare a slide with cells stained only with your fluorescent probe of interest.
-
On the microscope, for each single-color sample, acquire a lambda stack, which is a series of images taken at different emission wavelengths for a given excitation wavelength. This will generate the emission spectrum for each fluorophore.
-
-
Acquire Image of Experimental Sample:
-
On your experimental slide with cells containing both sanguinarine and your probe, acquire a lambda stack using the same settings as for the reference spectra.
-
-
Perform Linear Unmixing:
-
In your image analysis software, use the linear unmixing or spectral deconvolution function.
-
Input the reference spectra for sanguinarine and your probe.
-
The software will use these reference spectra to calculate the contribution of each fluorophore to the mixed signal in your experimental image, pixel by pixel.
-
-
Generate Unmixed Images:
-
The output will be separate images, one showing the distribution and intensity of sanguinarine and the other showing the distribution and intensity of your probe, with the spectral overlap removed.
-
Signaling Pathway Considerations
Sanguinarine is known to induce apoptosis through the generation of reactive oxygen species (ROS), which can in turn activate signaling pathways such as the MAPK pathway.[5] When designing experiments, it is important to consider these biological effects of sanguinarine in addition to its fluorescent properties.
Sanguinarine-induced apoptosis pathway.
References
- 1. Fluorescence of sanguinarine: fundamental characteristics and analysis of interconversion between various forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence switching of sanguinarine in micellar environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Sanguinarine Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in enhancing the bioavailability of sanguinarine.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is the oral bioavailability of sanguinarine inherently low? A1: The low oral bioavailability of sanguinarine is primarily attributed to several factors:
-
Poor Intestinal Absorption: Sanguinarine's chemical structure limits its passive diffusion across the intestinal epithelium.[1]
-
Rapid Metabolism: In the intestine and liver, sanguinarine is quickly metabolized, with the primary pathway being the reduction of its iminium bond to form dihydrosanguinarine (DHSA).[2][3]
-
Efflux Transporter Activity: It is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the molecule out of intestinal cells and back into the lumen, limiting its systemic absorption.[1][4]
-
Poor Solubility: Sanguinarine's solubility is pH-dependent, being more soluble in acidic conditions but forming a less soluble "pseudobase" form at physiological pH, which can hinder absorption.[5]
Q2: What is the primary metabolite of sanguinarine and is it active? A2: The main metabolite of sanguinarine is dihydrosanguinarine (DHSA).[2] This conversion is considered a detoxification pathway. While sanguinarine itself possesses potent biological activities, DHSA has significantly enhanced absorption and utilization efficiency in vivo.[1] However, sanguinarine is considered to be about 2.5 times more toxic than DHSA.[6]
Q3: What are the main strategic approaches to improve sanguinarine bioavailability? A3: The core strategies focus on protecting sanguinarine from metabolic degradation and enhancing its absorption across the intestinal barrier. Key approaches include:
-
Nanoformulations: Encapsulating sanguinarine in systems like Solid Lipid Nanoparticles (SLNs), chitosan nanoparticles, or liposomes.[7][8] These protect the drug and can improve cellular uptake.
-
Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins to enhance the aqueous solubility and dissolution rate of sanguinarine.[5][9]
-
Phytosomes: Creating lipid-compatible complexes of sanguinarine with phospholipids (like phosphatidylcholine) to improve its ability to cross biological membranes.[10][11][12]
-
Use of Bioenhancers: Co-administration with inhibitors of metabolic enzymes or efflux pumps, such as piperine, although specific studies on its effect on sanguinarine are needed.
Formulation-Specific Questions
Q4: How do Solid Lipid Nanoparticles (SLNs) enhance the bioavailability of sanguinarine? A4: SLNs are lipid-based nanocarriers that can improve sanguinarine bioavailability by:
-
Protecting from Degradation: The solid lipid matrix shields sanguinarine from the harsh environment of the GI tract and from premature metabolism.
-
Increasing Solubility: The formulation process can incorporate the drug in an amorphous state, improving its dissolution.
-
Enhancing Absorption: The lipidic nature of SLNs facilitates absorption through the lymphatic pathway, partially bypassing first-pass metabolism in the liver.
-
Controlled Release: SLNs can provide a sustained release of the drug, maintaining therapeutic concentrations for a longer duration.[8][13]
Q5: What is the mechanism behind cyclodextrin inclusion complexes? A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate a lipophilic drug molecule like sanguinarine within this cavity. This complexation increases the apparent water solubility of the drug, which can lead to an improved dissolution rate in the GI tract and consequently, higher bioavailability.[9][14] The binding affinity of sanguinarine to cyclodextrins follows the order β-cyclodextrin > α-cyclodextrin > γ-cyclodextrin, suggesting the cavity size of β-cyclodextrin is most suitable.[15]
Troubleshooting Guides
Issue 1: Low Entrapment Efficiency (%EE) in Sanguinarine-Loaded Nanoparticles.
-
Possible Cause 1: Poor affinity of sanguinarine for the lipid/polymer matrix.
-
Troubleshooting Step: Screen different lipids (for SLNs) or polymers (for polymeric nanoparticles). For SLNs, try lipids with different chain lengths or saturation. For sanguinarine, glycerol monostearate has been used successfully.[8]
-
-
Possible Cause 2: High concentration of surfactant/emulsifier causing the drug to partition into the aqueous phase.
-
Possible Cause 3: Drug leakage during the preparation process, especially at high temperatures.
-
Troubleshooting Step: Modify the preparation method. If using a high-temperature method, try to minimize the time the formulation is kept at elevated temperatures. Alternatively, explore methods that work at room temperature.
-
Issue 2: High Variability or Poor Results in In Vivo Pharmacokinetic Studies.
-
Possible Cause 1: Inconsistent administration. Oral gavage technique can vary, leading to different amounts of the formulation reaching the stomach or causing stress that alters GI motility.
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in a consistent gavage technique. Allow animals to acclimatize to handling and the procedure before the main study.
-
-
Possible Cause 2: The analytical method (e.g., HPLC, LC-MS/MS) is not sensitive or specific enough to detect the low plasma concentrations of sanguinarine.
-
Troubleshooting Step: Validate your analytical method thoroughly. Ensure the limit of quantification (LOQ) is sufficiently low. Develop a robust sample extraction protocol (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering plasma components.
-
-
Possible Cause 3: Rapid clearance of the formulation or sanguinarine itself.
-
Troubleshooting Step: Modify the blood sampling schedule. For compounds with rapid absorption and elimination, more frequent sampling is needed at early time points (e.g., 5, 15, 30, 60 minutes) to accurately capture the maximum concentration (Cmax) and absorption phase.[4]
-
Quantitative Data Summary
Table 1: Characteristics of Sanguinarine Nanoformulations
| Formulation Type | Core Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Solid Lipid Nanoparticles (SG-SLNs) | Glycerol monostearate, Lecithin, Poloxamer 188 | 238 ± 10.9 | Not Reported | 79 ± 2.8 | [8][13] |
| Chitosan Nanoparticles (BSI-CS-NPs) | Chitosan, Baicalin-Sanguinarine Ion-Pair | 326.4 | +45.7 | 68.73 |[7] |
Table 2: Pharmacokinetic Parameters of Sanguinarine in Rats (Oral Administration)
| Parameter | Sanguinarine (Free Drug) | Notes | Reference |
|---|---|---|---|
| Tmax (Time to Peak Concentration) | 0.5 h | Rapidly absorbed. | [1][4] |
| Cmax (Peak Concentration) | 3.41 ± 0.36 ng/mL (in pigs) | Low peak concentration indicates poor absorption. | [2] |
| t1/2 (Half-life) | 2.33 ± 0.11 h (in pigs) | Classified as a rapid elimination compound. | [2][4] |
| CL/F (Clearance) | 30 L/h/kg | Indicates rapid metabolism and elimination. | [1][4] |
| Vz/F (Volume of Distribution) | 134 L/kg | Indicates wide distribution into tissues. |[1][4] |
Note: Direct comparative pharmacokinetic data between free sanguinarine and enhanced formulations in the same study is limited in the provided search results. The goal of the strategies outlined is to significantly increase Cmax and the Area Under the Curve (AUC) and potentially prolong t1/2.
Visualizations and Workflows
Caption: Barriers limiting the oral bioavailability of sanguinarine.
Caption: Experimental workflow for developing and testing a new sanguinarine formulation.
Caption: How Solid Lipid Nanoparticles (SLNs) improve sanguinarine absorption.
Key Experimental Protocols
Protocol 1: Preparation of Sanguinarine-Loaded Solid Lipid Nanoparticles (SG-SLNs)
Based on the high-temperature melt-cool solidification method.[8][13]
Materials:
-
Sanguinarine
-
Glycerol monostearate (Lipid)
-
Lecithin (Surfactant)
-
Poloxamer 188 (Co-surfactant/Stabilizer)
-
Deionized water
-
High-shear homogenizer or probe sonicator
-
Magnetic stirrer with hot plate
Methodology:
-
Preparation of Lipid Phase: Weigh the required amounts of glycerol monostearate and lecithin. Place them in a beaker and heat to 75-80°C (approximately 5-10°C above the melting point of the lipid) on a hot plate stirrer until a clear, homogenous lipid melt is formed.
-
Drug Incorporation: Accurately weigh the sanguinarine and add it to the molten lipid phase. Stir continuously until the drug is completely dissolved. Maintain the temperature.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve Poloxamer 188 in deionized water. Heat this aqueous phase to the same temperature as the lipid phase (75-80°C).
-
Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under continuous high-speed stirring (e.g., 8000-10000 rpm) using a high-shear homogenizer for 5-10 minutes. This forms a hot oil-in-water pre-emulsion.
-
Nanoparticle Solidification: Quickly transfer the hot pre-emulsion to a beaker containing cold water (2-4°C) or an ice bath, under moderate stirring. The rapid cooling of the lipid droplets causes them to solidify, forming the SLNs.
-
Purification (Optional): To remove excess surfactant and un-entrapped drug, the SLN dispersion can be centrifuged or subjected to dialysis.
-
Characterization: Analyze the final SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol assesses the intestinal absorption and the effect of efflux transporters.[1][4]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g), fasted overnight with free access to water.
-
Anesthesia (e.g., urethane or pentobarbital).
-
Perfusion buffer (e.g., Krebs-Ringer buffer, pH 7.4).
-
Sanguinarine solutions of known concentrations in perfusion buffer.
-
Inhibitors (optional): Verapamil (P-gp inhibitor), etc.
-
Peristaltic pump, surgical instruments, cannulas.
Methodology:
-
Animal Preparation: Anesthetize the rat. Make a midline abdominal incision to expose the small intestine.
-
Cannulation: Select the desired intestinal segment (e.g., duodenum, jejunum, ileum). Gently make two small incisions at the proximal and distal ends of the segment (typically 10-15 cm long). Insert and secure cannulas at both ends.
-
Washing: Gently flush the cannulated segment with warm (37°C) saline to remove any residual contents. Ensure the segment is kept moist with saline-soaked gauze.
-
Perfusion: Connect the proximal cannula to the peristaltic pump. Begin perfusing the segment with the sanguinarine-containing buffer (pre-warmed to 37°C) at a constant flow rate (e.g., 0.2 mL/min).
-
Equilibration: Allow the system to equilibrate for 30-45 minutes. Discard the perfusate collected during this period.
-
Sample Collection: After equilibration, collect the perfusate from the distal cannula at predetermined time intervals (e.g., every 15 minutes for a total of 120 minutes) into pre-weighed tubes.
-
Measurement: At the end of the experiment, measure the exact length of the perfused intestinal segment. Record the weight of each collected perfusate sample to determine the volume.
-
Analysis: Analyze the concentration of sanguinarine in the initial perfusion solution and in the collected samples using a validated HPLC or LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and absorption rate constant (Ka) using standard equations that account for the change in drug concentration, flow rate, and the dimensions of the intestinal segment.
Protocol 3: Characterization of Nanoparticles
Standard procedures for evaluating the physical properties of nanoformulations.[16][17]
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects. Place the sample in the DLS instrument and measure at 25°C. The instrument software will report the average hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution (a value < 0.3 is generally considered acceptable).
2. Zeta Potential Analysis:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl or deionized water) to ensure sufficient conductivity without suppressing the electrical double layer. The instrument measures the electrophoretic mobility of the particles and converts it to the zeta potential. A value of ±30 mV or greater is generally indicative of good physical stability against aggregation.
3. Entrapment Efficiency (%EE) and Drug Loading (%DL):
-
Procedure:
-
Separate the un-entrapped ("free") drug from the nanoparticles. This is typically done by ultracentrifugation (e.g., 15,000 rpm for 30 min) where the nanoparticles form a pellet.
-
Carefully collect the supernatant, which contains the free drug.
-
Measure the concentration of the free drug in the supernatant (W_free) using a validated method like UV-Vis spectrophotometry or HPLC.
-
To measure the total amount of drug, disrupt a known volume of the original nanoparticle suspension using a suitable solvent (e.g., methanol, acetonitrile) to release the entrapped drug, and measure the total drug concentration (W_total).
-
Calculate %EE and %DL using the following formulas:
-
%EE = [(W_total - W_free) / W_total] * 100
-
%DL = [(W_total - W_free) / W_nanoparticles] * 100 (where W_nanoparticles is the total weight of the nanoparticles).
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Sanguinarine: The Facts and The Myths | Bentham Science [benthamscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. Sanguinarine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, Characterization and Anti-Ulcer Efficacy of Sanguinarine Loaded Solid Lipid Nanoparticles - 西安交通大学 [scholar.xjtu.edu.cn:443]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wjpmr.com [wjpmr.com]
- 12. Recent Trends in Phytosome Nanocarriers for Improved Bioavailability and Uptake of Herbal Drugs [ps.tbzmed.ac.ir]
- 13. Preparation, Characterization and Anti-Ulcer Efficacy of Sanguinarine Loaded Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and characterization of solid lipid nanoparticles containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing sanguinarine toxicity in normal cells
Welcome to the technical support center for researchers working with sanguinarine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute experiments while minimizing toxicity to normal cells.
Frequently Asked Questions (FAQs)
Q1: Sanguinarine is showing high toxicity in my normal cell line. How can I reduce it?
A1: Several strategies can be employed to minimize sanguinarine's toxicity in normal cells while maintaining its efficacy against cancer cells:
-
Dose Optimization: Sanguinarine exhibits a dose-dependent effect. It is crucial to perform a dose-response curve to determine the optimal concentration that induces apoptosis in cancer cells with minimal impact on normal cells.[1][2]
-
Selective Targeting with Nanoparticles: Encapsulating sanguinarine in nanoparticles can enhance its delivery to tumor sites and reduce systemic toxicity.[3][4][5] Solid lipid nanoparticles (SLNs) have been shown to increase the bioavailability and anti-inflammatory effects of sanguinarine.[3]
-
Structural Modification: Chemical derivatives of sanguinarine, such as its cyanide derivative, have been synthesized to reduce toxicity while retaining anti-leukemic activity.[6][7]
-
Combination Therapy: Using sanguinarine in combination with other chemotherapeutic agents at lower concentrations can enhance the anti-cancer effect and potentially reduce side effects.[8][9]
Q2: What is the mechanism of sanguinarine's toxicity in normal cells?
A2: Sanguinarine's toxicity stems from several mechanisms:
-
Inhibition of Na+/K+-ATPase: Sanguinarine is a known toxin that targets the Na+/K+-ATPase transmembrane protein, leading to disruption of cellular ion homeostasis and cell death.[10]
-
Induction of Oxidative Stress: Sanguinarine can induce the production of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[11][12][13][14]
-
DNA Damage: At high doses, sanguinarine may cause DNA damage.[15]
-
Induction of Apoptosis and Necrosis: Depending on the concentration, sanguinarine can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in cells.[16]
Q3: Is there a difference in sanguinarine's effect on normal versus cancer cells?
A3: Yes, several studies have shown that cancer cells are more sensitive to sanguinarine than normal cells.[1][4][15] For example, sanguinarine-mediated loss of viability occurs at lower doses and is more pronounced in human epidermoid carcinoma (A431) cells compared to normal human epidermal keratinocytes (NHEKs).[1][2] This differential sensitivity provides a therapeutic window for its potential use in cancer therapy.
Q4: How does sanguinarine induce apoptosis?
A4: Sanguinarine induces apoptosis through multiple pathways:
-
Mitochondrial Pathway: It can cause mitochondrial damage, leading to the release of cytochrome c and activation of caspases, such as caspase-9 and caspase-3.[11][16][17] This is often associated with a change in the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[15][18]
-
Death Receptor Pathway: Sanguinarine can also activate the extrinsic apoptosis pathway by increasing the activity of caspase-8.[16]
-
ROS-Dependent Mechanisms: The generation of ROS is a key mediator in sanguinarine-induced apoptosis.[11][12][19][20]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell suspension before seeding and use a consistent number of cells for each well. Perform a cell count before each experiment.
-
Possible Cause: Sanguinarine precipitation at high concentrations.
-
Solution: Prepare fresh dilutions of sanguinarine for each experiment from a stock solution. Visually inspect the media for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent for the stock solution (ensure solvent controls are included).
-
Possible Cause: Fluctuation in incubation time.
-
Solution: Adhere to a strict incubation time for all experimental plates. Use a timer to ensure consistency.
Problem 2: Unable to detect apoptosis in cancer cells after sanguinarine treatment.
-
Possible Cause: Sub-optimal concentration of sanguinarine.
-
Solution: Perform a dose-response experiment to identify the IC50 value for your specific cancer cell line. Apoptosis is often observed at concentrations around the IC50.
-
Possible Cause: Incorrect timing of the assay.
-
Solution: Apoptosis is a time-dependent process. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis after sanguinarine treatment.
-
Possible Cause: Insensitive apoptosis detection method.
-
Solution: Use multiple methods to confirm apoptosis. For example, combine a DNA ladder assay with Annexin V/PI staining and a caspase activity assay.[1][11][17][19]
Data Presentation
Table 1: Comparative IC50 Values of Sanguinarine in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| H1975 | Non-Small Cell Lung Cancer | Not specified, but sensitive | [15] |
| H1299 | Non-Small Cell Lung Cancer | Not specified, but sensitive | [15] |
| A431 | Human Epidermoid Carcinoma | Lower than NHEK | [1] |
| NHEK | Normal Human Epidermal Keratinocytes | Higher than A431 | [1] |
| MCR-5 | Normal Lung Fibroblast | 7.2 | [5] |
| MCF-7 | Breast Cancer (Adriamycin-sensitive) | 4.0 | [5] |
| MCF-7/ADR | Breast Cancer (Adriamycin-resistant) | 0.6 | [5] |
| DU145 | Prostate Cancer | Selectively inhibited over normal | [8] |
| C4-2 | Prostate Cancer | Selectively inhibited over normal | [8] |
| PZ-HPV7 | "Normal" Prostate Epithelial Cells | Less sensitive than cancer cells | [8] |
| HL-60 | Human Promyelocytic Leukemia | 0.9 (4h exposure) | [16] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well plates
-
Cell culture medium
-
Sanguinarine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
The next day, treat the cells with various concentrations of sanguinarine. Include a vehicle control (the solvent used to dissolve sanguinarine).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with sanguinarine for the predetermined optimal time and concentration.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Sanguinarine's mechanisms of toxicity and differential effects.
Caption: Workflow for determining sanguinarine's cytotoxicity using an MTT assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanguinarine - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. aminer.org [aminer.org]
- 14. Neurotoxicity of sanguinarine via inhibiting mitophagy and activating apoptosis in zebrafish and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. Sanguinarine Induces H2O2-Dependent Apoptosis and Ferroptosis in Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of Sanguinarine and Chelerythrine
This guide provides an objective comparison of the cytotoxic activities of sanguinarine and chelerythrine, two closely related benzophenanthridine alkaloids. Derived from plants such as Sanguinaria canadensis (bloodroot) and Macleaya cordata, these compounds have garnered significant interest in cancer research for their potent pro-apoptotic and anti-proliferative effects.[1][2][3][4] This document summarizes key experimental data, outlines common methodologies, and visualizes the molecular pathways involved, offering a valuable resource for researchers and drug development professionals.
Quantitative Data Presentation: Cytotoxicity
The cytotoxic potential of sanguinarine and chelerythrine is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of a cell population. Sanguinarine generally exhibits greater potency with lower IC50 values across a range of cancer cell lines compared to chelerythrine.
Table 1: Comparative IC50 Values of Sanguinarine and Chelerythrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Sanguinarine IC50 | Chelerythrine IC50 | Reference(s) |
| NCI-N87 | Gastric Cancer | 1.46 µM | 3.81 µM | [5] |
| HL-60 | Promyelocytic Leukemia | ~0.6 µM | Not Reported | [6] |
| A549 | Non-Small Cell Lung | 0.61 µM | Not Reported | [7] |
| K562 | Chronic Myelogenous Leukemia | 2.0 µM | Not Reported | [7] |
| MCF-7 | Breast Adenocarcinoma | Cytotoxic at ≥ 7.5 µM (48h) | Cytotoxic at ≥ 10 µM (48h) | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Reported | ~2.6 - 4.2 µM | [8] |
| HepG2 | Hepatocellular Carcinoma | Not Reported | Dose-dependent (1.25-10 µM) | [9][10] |
| Melanoma Lines | Melanoma | 0.11–0.54 µg/mL | 0.14–0.46 µg/mL | [11] |
Note: Direct comparison can be challenging due to variations in experimental conditions (e.g., exposure time, assay type) between studies. The data consistently suggests sanguinarine is often more potent.
Mechanisms of Cytotoxicity: A Comparative Overview
Both sanguinarine and chelerythrine induce cancer cell death primarily through the induction of apoptosis, often initiated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[5][12][13] However, they exhibit differences in their primary molecular targets and the signaling cascades they modulate.
Sanguinarine: Sanguinarine's cytotoxic activity is multifaceted, involving the modulation of several key survival pathways. It is a potent inducer of oxidative stress, which triggers the mitochondrial apoptotic pathway.[3][14] This involves increasing the Bax/Bcl-2 ratio, leading to a loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspases.[12][15] Furthermore, sanguinarine has been shown to inhibit critical cell survival signaling, including the JAK/STAT (specifically STAT3) and the PI3K/Akt pathways.[12][14][16][17]
Chelerythrine: Chelerythrine also induces apoptosis through ROS-mediated mitochondrial stress.[9][10] A distinguishing feature of chelerythrine is its well-documented role as a potent inhibitor of Protein Kinase C (PKC).[10][18][19] By inhibiting PKC and the downstream Akt pathway, chelerythrine disrupts signals that promote cell proliferation and survival.[9][10] Similar to sanguinarine, it modulates the Bcl-2 family of proteins to favor apoptosis and activates the caspase cascade.[10][20] In some contexts, chelerythrine has also been found to induce necroptosis, a form of programmed necrosis.[5]
Signaling Pathway Diagrams
The following diagrams illustrate the key molecular pathways affected by sanguinarine and chelerythrine, leading to cytotoxic effects.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to measure cytotoxicity and elucidate apoptotic mechanisms.
1. Cell Viability / Cytotoxicity Assay (e.g., MTT, SRB Assay) This protocol is used to determine the IC50 values of the compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000–10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of sanguinarine or chelerythrine for a specific duration (commonly 24, 48, or 72 hours).[8] A vehicle control (e.g., DMSO) is also included.
-
Staining: After incubation, a viability-staining reagent is added. For an MTT assay, (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted by viable cells into a purple formazan product. For an SRB assay, sulforhodamine B is used to stain total cellular protein.
-
Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. IC50 values are calculated from the resulting dose-response curves.
2. Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Staining) This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a set time (e.g., 24 hours).
-
Staining: Cells are harvested and resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells) are added.[9]
-
Analysis: The stained cells are analyzed by flow cytometry. The resulting data allows for the quantification of different cell populations:
-
Annexin V(-) / PI(-) : Viable cells
-
Annexin V(+) / PI(-) : Early apoptotic cells
-
Annexin V(+) / PI(+) : Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+) : Necrotic cells
-
3. Western Blot Analysis This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p-Akt, STAT3) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of protein bands.
Experimental Workflow Diagram
Conclusion
Both sanguinarine and chelerythrine are potent cytotoxic agents with significant potential in oncology research. The available data suggest that sanguinarine is often the more potent of the two, exhibiting lower IC50 values in several cancer cell lines.[1][5] While both compounds converge on the induction of ROS-mediated mitochondrial apoptosis, their upstream mechanisms differ, with sanguinarine prominently affecting the STAT3 and PI3K/Akt pathways and chelerythrine acting as a strong PKC inhibitor.[12][17][18] This comparative guide highlights their distinct yet overlapping profiles, providing a foundation for further investigation into their therapeutic potential. Further preclinical studies are necessary to fully translate these in vitro findings into potential clinical applications.[3]
References
- 1. Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein kinase C inhibitor chelerythrine selectively inhibits proliferation of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. 호스팅 기간 만료 [x-y.net]
- 15. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chelerythrine - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sanguinarine's Mechanism of Apoptosis Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sanguinarine, a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), has garnered significant attention for its pro-apoptotic effects across a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the molecular mechanisms underlying sanguinarine-induced apoptosis, supported by experimental data. We delve into its impact on key signaling pathways and compare its actions with other apoptosis-inducing agents.
Core Mechanisms of Sanguinarine-Induced Apoptosis
Sanguinarine orchestrates apoptosis through a multi-faceted approach, primarily involving the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of the caspase cascade. These events are often initiated and regulated by upstream signaling pathways, including the JAK/STAT and MAPK pathways.
Reactive Oxygen Species (ROS) Generation
A primary and early event in sanguinarine-induced apoptosis is the significant elevation of intracellular ROS levels.[1][2][3] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling. The critical role of ROS is underscored by experiments where the ROS scavenger N-acetylcysteine (NAC) was shown to abrogate sanguinarine-induced apoptosis and caspase activation.[2][4]
Mitochondrial Pathway Activation
Sanguinarine heavily relies on the intrinsic or mitochondrial pathway of apoptosis. This is characterized by:
-
Modulation of Bcl-2 Family Proteins: Sanguinarine treatment leads to a dose-dependent increase in the expression of pro-apoptotic proteins like Bax, Bak, and Bid, while concurrently decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4][5][6][7] This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating apoptosis.[4][6][7]
-
Mitochondrial Membrane Depolarization: The altered balance of Bcl-2 family proteins leads to a loss of mitochondrial membrane potential.[2][8]
-
Cytochrome c Release: Consequently, cytochrome c is released from the mitochondria into the cytosol.[4][6]
Caspase Cascade Activation
The release of cytochrome c triggers the activation of the caspase cascade, the central executioners of apoptosis. Sanguinarine has been shown to activate both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[2][4][9][10] The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][7] The pan-caspase inhibitor z-VAD-FMK has been demonstrated to prevent sanguinarine-mediated apoptosis, confirming the caspase-dependent nature of this process.[7][11]
Inhibition of Pro-Survival Signaling Pathways
Sanguinarine's pro-apoptotic activity is also linked to its ability to suppress key pro-survival signaling pathways that are often constitutively active in cancer cells.
-
JAK/STAT Pathway: Sanguinarine has been shown to suppress the constitutively active JAK/STAT pathway, particularly STAT3, in various cancer cells.[4][7] The downregulation of STAT3 leads to the decreased expression of its target anti-apoptotic genes like Bcl-2, Bcl-xL, and survivin.[1][7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in sanguinarine-induced apoptosis. Sanguinarine treatment leads to the phosphorylation and activation of JNK and p38 MAPK, which are generally associated with stress-induced apoptosis.[2][12]
Comparative Analysis with Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent that also induces apoptosis. While both agents converge on the mitochondrial pathway, there are nuances in their mechanisms. Sanguinarine has been shown to sensitize breast cancer cells to doxorubicin-induced apoptosis, suggesting a synergistic effect.[13][14][15] This sensitization is partly attributed to sanguinarine's ability to inhibit mitogen-activated protein kinase phosphatase-1 (MKP-1), which in turn enhances doxorubicin-induced MAPK activation and subsequent apoptosis.[13]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of sanguinarine on key apoptotic markers in different cancer cell lines.
Table 1: Effect of Sanguinarine on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| NCI-H-1975 (NSCLC) | 2 | 24 | Increased (data not quantified) | [4] |
| HCC-827 (NSCLC) | 2 | 24 | Increased (data not quantified) | [4] |
| HLE B-3 (Lens Epithelial) | 3 | 24 | ~31% | [2] |
| AsPC-1 (Pancreatic) | 0.1 - 10 | 24 | Dose-dependent increase | [5] |
| BxPC-3 (Pancreatic) | 0.1 - 10 | 24 | Dose-dependent increase | [5] |
| U266 (Multiple Myeloma) | 1 | 24 | Dose-dependent increase | [7] |
| MDA-MB-231 (Breast) | 2.5 | Not specified | ~30% | [16] |
| MDA-MB-468 (Breast) | 2.0 | Not specified | ~80% | [16] |
Table 2: Effect of Sanguinarine on Bcl-2 Family Protein Expression
| Cell Line | Sanguinarine (µM) | Change in Bax/Bcl-2 Ratio | Reference |
| NCI-H-1975 | 2 | Increased | [4] |
| HCC-827 | 2 | Increased | [4] |
| HaCaT (Keratinocytes) | 0.1 - 2 | Dose-dependent increase | [6] |
| U266 | 0.5 - 2 | Dose-dependent increase | [7] |
| AsPC-1 | 0.1 - 10 | Increased Bax, Decreased Bcl-2 | [5] |
| BxPC-3 | 0.1 - 10 | Increased Bax, Decreased Bcl-2 | [5] |
| HT-29 (Colon) | Not specified | Increased Bax, Decreased Bcl-2 | [10] |
Table 3: Effect of Sanguinarine on Caspase Activation
| Cell Line | Sanguinarine (µM) | Activated Caspases | Reference |
| NCI-H-1975 | 2 | Cleaved Caspase-3, -8 | [4] |
| HCC-827 | 2 | Cleaved Caspase-3, -8 | [4] |
| HLE B-3 | 1 - 3 | Increased Caspase-3/7 activity | [2] |
| U266 | 0.5 - 2 | Cleaved Caspase-3, -9 | [7] |
| T24 (Bladder) | 1.5 | Cleaved Caspase-3, -8, -9 | [9] |
| HT-29 (Colon) | Not specified | Increased Caspase-3, -9 activity | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Sanguinarine-induced apoptosis signaling pathway.
Caption: Experimental workflow for validating apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of sanguinarine for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Harvesting: After treatment with sanguinarine, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
Caspase-3/7 Activity Assay
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with sanguinarine.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[18]
Measurement of Intracellular ROS
-
Cell Treatment: Treat cells with sanguinarine for a short duration (e.g., 30 minutes to 6 hours).
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Analysis: Wash the cells with PBS and measure the fluorescence intensity by flow cytometry or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
References
- 1. 호스팅 기간 만료 [x-y.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 5. Sanguinarine induces apoptosis of human pancreatic carcinoma AsPC-1 and BxPC-3 cells via modulations in Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 8. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Induction of Human Bladder Cancer Cells by Sanguinarine through Reactive Oxygen Species-Mediated Up-Regulation of Early Growth Response Gene-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 14. researchgate.net [researchgate.net]
- 15. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 16. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sanguinarine and Doxorubicin: A Synergistic Combination for Enhanced Cancer Therapy
A comprehensive analysis of experimental data reveals the potential of sanguinarine to significantly enhance the efficacy of the widely used chemotherapeutic agent, doxorubicin, in cancer treatment. This guide provides an objective comparison of the combination therapy against doxorubicin monotherapy, supported by quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms.
The emergence of drug resistance and dose-limiting toxicities are significant challenges in doxorubicin-based cancer chemotherapy. The natural alkaloid sanguinarine has demonstrated a remarkable ability to sensitize cancer cells to doxorubicin, offering a promising strategy to overcome these limitations. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evidence and mechanistic insights into this combination therapy.
Performance Comparison: Sanguinarine Potentiates Doxorubicin's Cytotoxicity
Experimental data consistently demonstrates that the co-administration of sanguinarine and doxorubicin leads to a synergistic cytotoxic effect against various cancer cell lines, including multi-drug resistant phenotypes. This synergy is evidenced by a significant reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin.
| Cell Line | Cancer Type | Doxorubicin IC50 (Alone) | Doxorubicin IC50 (with Sanguinarine) | Fold Reduction | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but combination showed significantly decreased cell viability compared to doxorubicin alone. | Not explicitly stated, but combination showed significantly decreased cell viability compared to doxorubicin alone. | - | [1] |
| Caco-2 | Colorectal Adenocarcinoma | 4.22 µM | Reduced 17.58-fold | 17.58 | [2][3] |
| CEM/ADR5000 | Doxorubicin-Resistant Leukemia | 44.08 µM | Synergistically sensitized | - | [2][3] |
| MCF-7 | Breast Cancer (Doxorubicin-sensitive) | 1.4 µM | Not explicitly stated for direct combination, but sanguinarine nanoparticles with doxorubicin showed synergistic effects. | - | [4] |
| MCF-7/ADR | Breast Cancer (Doxorubicin-resistant) | 27 µM | 1.6 µM (with Sanguinarine)0.9 µM (with Sanguinarine Nanoparticles) | 16.8830.00 | [4] |
Table 1: Comparison of Doxorubicin IC50 Values With and Without Sanguinarine. This table summarizes the significant reduction in the concentration of doxorubicin required to inhibit cancer cell growth by 50% when used in combination with sanguinarine across various cancer cell lines.
The combination therapy not only reduces the required dose of doxorubicin but also enhances the induction of apoptosis (programmed cell death) in cancer cells.
| Cell Line | Treatment | Apoptosis Induction | Reference |
| MDA-MB-231 | Doxorubicin + Sanguinarine | Significantly higher than doxorubicin alone | [1] |
| MCF-7/ADR | Doxorubicin + Sanguinarine | 27.1% more cell death than doxorubicin alone | [4] |
| MCF-7/ADR | Doxorubicin + Sanguinarine Nanoparticles | 39.4% more cell death than doxorubicin alone | [4] |
Table 2: Enhancement of Apoptosis by Sanguinarine-Doxorubicin Combination. This table highlights the increased percentage of cancer cell death induced by the combination therapy compared to doxorubicin monotherapy.
Key Signaling Pathways Modulated by the Combination Therapy
The synergistic effect of sanguinarine and doxorubicin is attributed to their ability to modulate multiple critical signaling pathways involved in cancer cell survival, proliferation, and resistance.
Inhibition of MKP-1 and Activation of MAPK Pathway
Sanguinarine has been shown to inhibit Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1).[1] MKP-1 is a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), which are involved in apoptosis.[1] By inhibiting MKP-1, sanguinarine sustains the activation of these pro-apoptotic pathways, thereby sensitizing cancer cells to doxorubicin-induced cell death.[1]
Caption: Sanguinarine inhibits MKP-1, leading to sustained MAPK activation and enhanced apoptosis.
Downregulation of Pro-Survival Signaling Pathways
The combination therapy has also been found to inhibit key pro-survival signaling pathways that are often constitutively active in cancer cells, contributing to drug resistance. These include:
-
NF-κB Pathway: Sanguinarine can suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[2]
-
STAT3 Pathway: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling by sanguinarine has been observed, which can lead to decreased expression of anti-apoptotic proteins like Bcl-2 and survivin.[2]
-
AP-1 Pathway: Sanguinarine has been shown to inhibit the Activator Protein-1 (AP-1) signaling pathway, which is involved in cell proliferation and invasion.[2]
Caption: The combination therapy inhibits multiple pro-survival signaling pathways in cancer cells.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays
-
MTT Assay:
-
Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of doxorubicin, sanguinarine, or their combination for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
-
-
Trypan Blue Exclusion Assay:
-
Plate cells and treat them as described for the MTT assay.
-
After treatment, detach the cells using trypsin and resuspend them in complete medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.[1]
-
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Treat cells with the indicated drug concentrations.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase-Glo 3/7 Assay:
-
Plate cells in a 96-well white-walled plate.
-
After treatment, add the Caspase-Glo 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescence intensity is proportional to the caspase-3/7 activity.[1]
-
Western Blot Analysis for Signaling Pathway Proteins
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-STAT3, total STAT3, NF-κB p65, Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of sanguinarine and doxorubicin in vitro.
Caption: A standard in vitro workflow for assessing the sanguinarine-doxorubicin combination.
Conclusion and Future Directions
The presented data strongly suggests that sanguinarine, in combination with doxorubicin, represents a viable and potent strategy to enhance the therapeutic efficacy of doxorubicin in cancer treatment. The ability of sanguinarine to sensitize cancer cells, particularly multi-drug resistant ones, to doxorubicin at lower concentrations holds significant promise for reducing dose-related side effects and improving patient outcomes.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of the combination therapy in animal models of various cancers.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion of sanguinarine when co-administered with doxorubicin.
-
Development of novel delivery systems: Designing targeted delivery systems, such as nanoparticles, to enhance the co-delivery of both agents to the tumor site and minimize off-target effects.[4]
-
Clinical trials: Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into effective cancer therapies for patients.
By elucidating the molecular mechanisms and providing robust preclinical data, this guide aims to encourage further investigation into the clinical potential of sanguinarine and doxorubicin combination therapy.
References
- 1. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 2. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.org.za [scielo.org.za]
- 4. journals.co.za [journals.co.za]
A Comparative Analysis of the Antimicrobial Efficacy of Sanguinarine and Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of sanguinarine, a natural alkaloid, with conventional antibiotics. The information presented is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Quantitative Antimicrobial Efficacy: A Head-to-Head Comparison
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The following table summarizes the MIC values of sanguinarine and several conventional antibiotics against common pathogenic bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Lower MIC values indicate higher antimicrobial potency.
| Antimicrobial Agent | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| Sanguinarine | Staphylococcus aureus | 1.56 - 6.25 | [2] |
| Staphylococcus aureus (MRSA) | 1.56 - 6.25 | [2] | |
| Staphylococcus aureus | 4 | ||
| Staphylococcus aureus | 128 | [3][4] | |
| Escherichia coli | 16 | [5] | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 0.6 | [6][7] |
| Staphylococcus aureus (MRSA) | 1 | [7] | |
| Escherichia coli | 0.013 - 0.016 | [6][8] | |
| Penicillin | Staphylococcus aureus | 0.4 - 24 | [9] |
| Tetracycline | Staphylococcus aureus | ≤ 4 (susceptible) | [10] |
| Staphylococcus aureus (resistant) | ≥ 16 | [10] |
Note: MIC values can vary depending on the specific strain of bacteria and the experimental conditions. The data presented here is for comparative purposes and is sourced from various studies.
Experimental Protocols: Determining Antimicrobial Susceptibility
The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized and widely accepted technique in microbiology.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[11] Each well is then inoculated with a standardized suspension of the test microorganism.[4] The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[11]
Detailed Steps:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent (sanguinarine or a conventional antibiotic) is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Twofold serial dilutions of the stock solution are performed in a 96-well microtiter plate containing a liquid bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the antimicrobial agent across the wells.[11]
-
Preparation of Bacterial Inoculum: The test bacterium is cultured overnight, and the concentration is adjusted to a standard density (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
Controls: Positive (bacterial growth without any antimicrobial agent) and negative (medium only, no bacteria) controls are included on each plate to ensure the validity of the experiment.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 37°C) for a defined period (typically 18-24 hours).[5]
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.[11]
Broth Microdilution Workflow
Mechanisms of Antimicrobial Action: A Visual Comparison
Understanding the mechanism of action is crucial for the development of new antimicrobial agents and for combating antimicrobial resistance. Sanguinarine and conventional antibiotics employ distinct strategies to inhibit or kill bacteria.
Sanguinarine: Disruption of the Bacterial Cell Membrane
Sanguinarine exerts its antimicrobial effect primarily by disrupting the integrity of the bacterial cytoplasmic membrane.[2] This leads to the leakage of intracellular components and ultimately cell death. It has been shown to induce the release of membrane-bound autolytic enzymes, contributing to cell lysis.[2]
Sanguinarine's Mechanism of Action
Conventional Antibiotics: Diverse Modes of Action
Conventional antibiotics are classified based on their specific cellular targets. The primary mechanisms include the inhibition of cell wall synthesis, protein synthesis, and nucleic acid synthesis.[12][13]
Mechanisms of Conventional Antibiotics
References
- 1. idexx.com [idexx.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production [frontiersin.org]
- 4. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The induced and intrinsic resistance of Escherichia coli to sanguinarine is mediated by AcrB efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sanguinarine synergistically potentiates aminoglycoside‐mediated bacterial killing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 13. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
Sanguinarine: A Comparative Guide to its Anti-Inflammatory Effects Across Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Sanguinarine, a benzophenanthridine alkaloid derived from plants of the Papaveraceae family, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2][3] This guide provides a comprehensive cross-validation of sanguinarine's anti-inflammatory effects in various in vitro and in vivo models, presenting key experimental data, detailed protocols, and mechanistic insights to inform future research and drug development endeavors.
In Vitro Models: Unraveling Cellular Mechanisms
Sanguinarine has been extensively evaluated in cellular models to elucidate its direct effects on inflammatory pathways. Lipopolysaccharide (LPS)-stimulated macrophages are a cornerstone in vitro model for mimicking bacterial-induced inflammation.
Table 1: Effect of Sanguinarine on Inflammatory Mediators in LPS-Stimulated Macrophages
| Cell Line | Sanguinarine Concentration | Inflammatory Mediator | % Inhibition | Reference |
| RAW 264.7 | 5 µM | TNF-α | Similar to Dexamethasone (10 µM) | [4][5] |
| Murine Peritoneal Macrophages | Not Specified | Inflammatory mediators | Potent inhibition | [1] |
| H9c2 Cardiomyocytes | Not Specified | IL-1β, IL-6, TNF-α mRNA | Attenuated | [6] |
| mMECs | 5, 25, 50 µM | TNF-α, IL-1β | Significant decrease | [7] |
Experimental Protocol: LPS-Stimulated Macrophages
This protocol is a generalized representation based on common laboratory practices.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are pre-treated with varying concentrations of sanguinarine for a specified duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium and incubating for a designated period (e.g., 6-24 hours).
-
Analysis: Supernatants are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA). Cell lysates can be used for Western blot analysis to determine the expression of key signaling proteins or for RT-PCR to quantify mRNA levels of inflammatory genes.
In Vivo Models: Assessing Systemic Anti-Inflammatory Efficacy
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of sanguinarine and its potential therapeutic utility.
Carrageenan-Induced Paw Edema
A classic model of acute inflammation, carrageenan-induced paw edema, is used to assess the anti-edematous effects of compounds.
Table 2: Effect of Sanguinarine on Carrageenan-Induced Paw Edema in Rodents
| Animal Model | Sanguinarine Dose (mg/kg) | Route of Administration | % Inhibition of Edema | Key Findings | Reference |
| Rats | 1, 5, 10 | i.g. | Dose-dependent | Comparable to indomethacin at the highest dose; inhibited PGE₂ and TNF-α | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is a generalized representation based on common laboratory practices.[9][10][11]
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are pre-treated with sanguinarine or a reference drug (e.g., indomethacin) via a specific route (e.g., intraperitoneal or oral gavage) 30-60 minutes before carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the animals.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model mimics the pathology of inflammatory bowel disease (IBD), allowing for the evaluation of compounds in a chronic inflammatory setting.
Table 3: Effect of Sanguinarine on DSS-Induced Colitis in Rodents
| Animal Model | Sanguinarine Dose | Key Findings | Reference |
| Rats | Not Specified | Relieved symptoms of colitis | [7] |
Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis
This protocol is a generalized representation based on common laboratory practices.[12][13][14][15][16]
-
Animals: C57BL/6 or BALB/c mice are commonly used.
-
Induction of Colitis: Acute or chronic colitis is induced by administering DSS (typically 2-5%) in the drinking water for a specific period (e.g., 5-7 days for acute models).
-
Treatment: Sanguinarine is administered orally, often mixed in the diet or via gavage, concurrently with or prior to DSS administration.
-
Assessment of Colitis: Disease activity index (DAI) is monitored daily, which includes body weight loss, stool consistency, and presence of blood in the stool.
-
Histological Analysis: At the end of the study, colon length is measured, and colon tissue is collected for histological examination to assess inflammation, ulceration, and tissue damage.
Mechanistic Insights: Key Signaling Pathways
Sanguinarine exerts its anti-inflammatory effects by modulating several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Sanguinarine has been shown to be a potent inhibitor of NF-κB activation.[17][18][19][20] It blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[17][18] This prevents the translocation of the active p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. Some studies suggest its action is prior to IκBα phosphorylation.[17][18][21]
Caption: Sanguinarine inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Sanguinarine has been shown to inhibit the activation of key MAPK members, including p38 and JNK, which in turn suppresses the production of inflammatory mediators.[1][22][23]
Caption: Sanguinarine inhibits the MAPK signaling pathway.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Sanguinarine has been reported to inhibit the activation of the NLRP3 inflammasome, although the precise mechanism is still under investigation.
Caption: Sanguinarine inhibits the NLRP3 inflammasome pathway.
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the anti-inflammatory potential of sanguinarine. Its ability to modulate key inflammatory pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores its multifaceted mechanism of action. The quantitative data presented in this guide provides a valuable resource for comparing the efficacy of sanguinarine across different preclinical models. Further research is warranted to translate these promising preclinical findings into potential therapeutic applications for inflammatory diseases. However, it is important to note that sanguinarine has been shown to have cytotoxic effects at higher concentrations, and its use should be approached with caution.[2]
References
- 1. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanguinarine: an evaluation of in vivo cytogenetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Sanguinarine Attenuates Lipopolysaccharide-induced Inflammation and Apoptosis by Inhibiting the TLR4/NF-κB Pathway in H9c2 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanguinarine Enhances the Integrity of the Blood–Milk Barrier and Inhibits Oxidative Stress in Lipopolysaccharide-Stimulated Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sanguinarine-Chelerythrine Fraction of Coptis chinensis Exerts Anti-inflammatory Activity in Carrageenan Paw Oedema Test in Rats and Reveals Reduced Gastrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Prevention of Chronic Experimental Colitis Induced by Dextran Sulphate Sodium (DSS) in Mice Treated with FR91 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism of Sanguinarine in Inhibiting Macrophages to Promote Metastasis and Proliferation of Lung Cancer via Modulating the Exosomes in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cytostatic Activity of Sanguinarine and a Cyanide Derivative in Human Erythroleukemia Cells Is Mediated by Suppression of c-MET/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Sanguinarine and Cisplatin in Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic-inducing capabilities of the natural alkaloid sanguinarine and the conventional chemotherapeutic agent cisplatin in cancer cells. It includes a summary of their mechanisms of action, comparative cytotoxicity data, and detailed experimental protocols supported by workflow and pathway diagrams.
Introduction to Apoptotic Induction in Cancer Therapy
Apoptosis, or programmed cell death, is a crucial physiological process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation and tumor growth. A primary goal of many cancer therapies is to reactivate these apoptotic pathways.
-
Sanguinarine is a benzophenanthridine alkaloid derived from the root of plants like Sanguinaria canadensis.[1][2] It has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and, notably, anticancer effects by inducing apoptosis in various cancer cell lines.[2][3][4]
-
Cisplatin is a platinum-based chemotherapeutic drug widely used in the treatment of numerous human cancers, including ovarian, lung, and testicular cancers.[5] Its primary mode of action involves binding to DNA, which causes DNA damage and subsequently triggers apoptotic cell death.[5]
Mechanisms of Action and Signaling Pathways
While both compounds ultimately lead to apoptosis, their initial triggers and upstream signaling cascades differ significantly.
Sanguinarine-Induced Apoptosis
Sanguinarine induces apoptosis through multiple signaling pathways, often initiated by the generation of reactive oxygen species (ROS).[3][6] Key mechanisms include:
-
ROS Generation: Sanguinarine treatment leads to a significant increase in intracellular ROS, which acts as a critical upstream signal for apoptosis.[6][7]
-
Mitochondrial Pathway Activation: The increase in ROS can lead to the depletion of cellular glutathione (GSH), disruption of the mitochondrial membrane potential, and release of cytochrome c.[3][8] This is often accompanied by a shift in the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein.[6]
-
Inhibition of Survival Pathways: Sanguinarine has been shown to suppress the activity of pro-survival signaling cascades, including the PI3K/Akt and JAK/STAT pathways.[6][9] The inhibition of STAT3, a key transcription factor for survival proteins like survivin, is a significant component of its action.[3]
-
Activation of Stress-Activated Kinases: The c-Jun N-terminal kinase (JNK) signaling pathway, a member of the MAPK family, is activated in response to sanguinarine-induced stress, further promoting apoptosis.[1][7]
Caption: Sanguinarine-induced apoptotic signaling pathway.
Cisplatin-Induced Apoptosis
Cisplatin's primary mechanism is the induction of genotoxic stress.[5] It forms adducts with DNA, primarily creating intrastrand cross-links that interfere with DNA replication and repair, initiating a DNA damage response that culminates in apoptosis.[5]
-
DNA Damage: Cisplatin cross-links with purine bases in DNA, leading to the formation of DNA adducts that block cell division.[5]
-
Activation of Intrinsic Pathway: The cellular stress from DNA damage activates the intrinsic (mitochondrial) apoptotic pathway.[5] This involves the release of cytochrome c from the mitochondria, which is regulated by Bcl-2 family proteins.[5]
-
Apoptosome Formation: Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[5]
-
Stress Kinase Activation: Similar to sanguinarine, cisplatin-induced stress also activates the JNK pathway, which can contribute to the apoptotic signal.[5][10]
Caption: Cisplatin-induced apoptotic signaling pathway.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize reported IC50 values for sanguinarine and cisplatin across various cancer cell lines. It is important to note that IC50 values for cisplatin can show significant variability between studies due to differences in experimental conditions like cell seeding density.[11][12]
Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |
|---|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | 0.6 | 24 h | [13] |
| A549 | Non-Small Cell Lung Cancer | 1.59 | 72 h | [1] |
| HeLa | Cervical Cancer | 0.16 µg/mL (~0.44 µM) | Not Specified | [1] |
| A431 | Epidermoid Carcinoma | ~1-2 | 24 h | [2] |
| G-361 | Melanoma | 0.11 µg/mL (~0.30 µM) | 72 h | [14] |
| SK-MEL-3 | Melanoma | 0.54 µg/mL (~1.48 µM) | 72 h |[14] |
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung Cancer | 10.91 | 24 h | [15] |
| A549 | Non-Small Cell Lung Cancer | 7.49 | 48 h | [15] |
| A375 | Melanoma | ~10.96 µg/mL (~36.5 µM) | 72 h | [14] |
| SKOV-3 | Ovarian Cancer | 2 - 40 | 24 h | [12] |
| RT4 | Bladder Cancer | 46.47 | 72 h | [16] |
| SCaBER | Bladder Cancer | 26.25 | 72 h |[16] |
Detailed Experimental Protocols
This section provides standardized protocols for key assays used to evaluate cytotoxicity and apoptosis.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[17]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with various concentrations of sanguinarine or cisplatin. Include untreated and solvent-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
Caption: Experimental workflow for the MTT cell viability assay.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay quantitatively determines the percentage of cells undergoing apoptosis.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.[19]
Protocol:
-
Cell Collection: Collect both adherent and floating cells (1-5 x 10^5 cells per sample) by trypsinization and centrifugation.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Western Blot for Apoptotic Markers
Western blotting is used to detect key proteins involved in the apoptotic cascade. The primary markers include cleaved (activated) caspases (e.g., caspase-3, -9) and cleaved PARP.[20][21]
Protocol:
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing a protease inhibitor cocktail.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[22]
-
SDS-PAGE: Separate 20-50 µg of protein per sample by SDS-polyacrylamide gel electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptotic marker (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.[20]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[22]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again, then add a chemiluminescence substrate (ECL) and visualize the protein bands using an imaging system.[22]
Caption: Experimental workflow for Western Blot analysis.
Conclusion
Both sanguinarine and cisplatin are potent inducers of apoptosis in cancer cells, but they operate through distinct primary mechanisms.
-
Sanguinarine acts as a multi-target agent, initiating apoptosis primarily through ROS production and the subsequent disruption of mitochondrial function and key survival signaling pathways like PI3K/Akt and STAT3.[3][6][9] Its efficacy across various cell lines suggests broad-spectrum potential.
-
Cisplatin functions as a classic DNA-damaging agent, inducing apoptosis as a direct consequence of genotoxic stress that overwhelms cellular repair mechanisms.[5] While highly effective, its clinical use is limited by significant side effects and the development of resistance.[8]
The data suggests that sanguinarine can be effective at lower micromolar or even nanomolar concentrations compared to cisplatin in certain cell lines. Furthermore, studies have indicated that sanguinarine can enhance the sensitivity of resistant cancer cells to cisplatin, possibly by depleting intracellular glutathione, suggesting potential for combination therapies.[8] This guide provides the foundational data and methodologies for researchers to further explore the therapeutic potential of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential antiproliferative and apoptotic response of sanguinarine for cancer cells versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 호스팅 기간 만료 [x-y.net]
- 4. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sanguinarine enhances cisplatin sensitivity via glutathione depletion in cisplatin-resistant ovarian cancer (A2780) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
Synergistic Effects of Sanguinarine with Other Natural Compounds: A Comparative Guide
Sanguinarine, a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), has garnered significant attention in the scientific community for its potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] While effective on its own, recent research has increasingly focused on the synergistic potential of sanguinarine when combined with other natural compounds. This approach aims to enhance therapeutic efficacy, reduce toxicity, and overcome resistance mechanisms. This guide provides a comparative overview of the synergistic effects of sanguinarine with various natural compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
I. Anticancer Synergies
Sanguinarine has been shown to induce apoptosis and inhibit the proliferation of various cancer cells.[1][2] Its efficacy can be significantly amplified when used in combination with other natural compounds, targeting multiple cellular pathways involved in carcinogenesis.
The combination of sanguinarine and piperlongumine, another plant-derived alkaloid, has demonstrated synergistic anticancer effects, particularly against non-small cell lung cancer (NSCLC).[4][5] This synergy is largely attributed to the increased production of reactive oxygen species (ROS), leading to enhanced cancer cell death.[4][6]
Quantitative Data:
| Cell Line | Compound | IC50 (µM) | Combination Ratio (PL:SAN) | Combination Index (CI) | Effect | Ref |
| A549 (NSCLC) | Piperlongumine (PL) | > 8 | 4:1 | < 1 | Synergism | [5] |
| Sanguinarine (SAN) | > 2 | |||||
| PL + SAN | 4 + 1 | |||||
| H1299 (NSCLC) | PL + SAN | - | 4:1 | < 1 | Synergism | [5] |
| MCF-7 (Breast) | PL + SAN | - | 4:1 | > 1 | Antagonism | [5] |
| HepG2 (Liver) | PL + SAN | - | 4:1 | < 1 | Synergism | [5] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of sanguinarine, piperlongumine, and their combination for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergism.[5]
Signaling Pathway:
A novel combination of sanguinarine and eugenol, a phenolic compound from cloves, has shown moderate synergistic cytotoxicity against breast cancer cells (MCF-7).[7] This combination also exhibits potent antioxidant properties.
Quantitative Data:
| Cell Line | Compound | IC50 (µM) | Effect | Ref |
| MCF-7 | Sanguinarine + Eugenol | 147.2 | Moderate Cytotoxicity | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
-
Sample Preparation: Prepare various concentrations of the sanguinarine-eugenol combination and a standard antioxidant (e.g., quercetin).
-
Reaction Mixture: Mix 1 mL of the sample with 2 mL of 0.1 mM DPPH in methanol.
-
Incubation: Incubate the mixture in the dark for 30 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Sanguinarine has been investigated for its ability to reverse multidrug resistance in cancer cells, often in combination with other phytochemicals and chemotherapeutic agents.[8]
Quantitative Data:
| Cell Line | Treatment | Fold Reduction in Doxorubicin IC50 | Effect | Ref |
| Caco-2 | Sanguinarine + Doxorubicin | 17.58 | Synergism | [8] |
| Caco-2 | Sanguinarine + Digitonin + Doxorubicin | 35.17 | Potent Synergism | [8] |
II. Antimicrobial Synergies
Sanguinarine possesses broad-spectrum antimicrobial activity.[9][10] Its combination with other natural compounds or conventional antibiotics can enhance its efficacy against pathogenic microorganisms, including drug-resistant strains.
Sanguinarine potentiates the bactericidal activity of aminoglycoside antibiotics (e.g., kanamycin) against a range of Gram-negative bacteria.[9] The proposed mechanism involves sanguinarine increasing the uptake of the antibiotic by disrupting the bacterial membrane.[9][10]
Quantitative Data:
| Bacterial Strain | Combination | Effect | Ref |
| E. coli | Sanguinarine + Kanamycin | Synergistic Killing | [9] |
| K. pneumoniae | Sanguinarine + Kanamycin | Synergistic Killing | [9] |
| A. baumannii | Sanguinarine + Kanamycin | Synergistic Killing | [9] |
| P. aeruginosa | Sanguinarine + Kanamycin | Synergistic Killing | [9] |
Experimental Protocol: Checkerboard Assay for Synergy Determination
-
Preparation: Prepare serial twofold dilutions of sanguinarine and the aminoglycoside antibiotic in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). FICI ≤ 0.5 indicates synergy.
Mechanism of Action:
While specific studies on sanguinarine combined with essential oils are emerging, the principle of combining natural antimicrobial agents is well-established.[11][12][13] Essential oils, rich in compounds like carvacrol, thymol, and eugenol, often exhibit synergistic effects when combined, targeting different bacterial structures and functions.[11]
III. Anti-inflammatory Synergies
Sanguinarine has demonstrated significant anti-inflammatory properties.[14][15][16] Its synergistic combination with other natural anti-inflammatory agents can lead to a more potent effect, often through the modulation of key inflammatory signaling pathways.
The combination of sanguinarine and curcumin, a polyphenol from turmeric, synergistically ameliorates indomethacin-induced small intestinal injury in rats.[17][18] This effect is mediated through the modulation of the Nrf2 and NF-κB signaling pathways.
Quantitative Data:
| Inflammatory Marker | Treatment (SA 1mg/kg + Cur 40mg/kg) | Effect | Ref |
| TNF-α | Significantly Reduced | Anti-inflammatory | [17] |
| IL-6 | Significantly Reduced | Anti-inflammatory | [17] |
| IL-1β | Significantly Reduced | Anti-inflammatory | [17] |
Experimental Protocol: ELISA for Cytokine Measurement
-
Sample Collection: Collect tissue homogenates or serum from the experimental animal model.
-
Assay Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curve and compare the levels between different treatment groups.
Signaling Pathway:
Sanguinarine and chelerythrine, another benzophenanthridine alkaloid often found alongside sanguinarine, exhibit analgesic and anti-inflammatory effects.[14][15] Their combined presence in extracts may contribute to a broader and more potent anti-inflammatory response.
Quantitative Data:
| Test | Compound | Effect | Ref |
| Formalin Test (Inflammatory Phase) | Sanguinarine | Analgesic Activity | [14][15] |
| Chelerythrine | Analgesic Activity | [14][15] | |
| Sanguinarine + Chelerythrine | Analgesic Activity | [14][15] | |
| Cytokine Secretion | Sanguinarine, Chelerythrine, and their combination | Reduced TNFα and MMP-9 | [14][15] |
Conclusion
The synergistic application of sanguinarine with other natural compounds presents a promising strategy across various therapeutic areas. In oncology, combinations can enhance cytotoxicity and overcome drug resistance. In infectious diseases, they can potentiate the effects of antibiotics against resistant pathogens. For inflammatory conditions, synergistic formulations can offer more potent and potentially safer treatment options. The data and protocols presented in this guide offer a foundation for further research and development in harnessing the synergistic potential of sanguinarine. Future studies should focus on elucidating the precise molecular mechanisms of these synergistic interactions and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Anticancer potential of sanguinarine for various human malignancies [qspace.qu.edu.qa]
- 2. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toxicological Effects of Berberine and Sanguinarine [frontiersin.org]
- 4. The Synergistic Effect of Piperlongumine and Sanguinarine on the Non-Small Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanguinarine synergistically potentiates aminoglycoside‐mediated bacterial killing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Essential Oils in Combination and Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Antimicrobial Activity of 20 Essential Oils and Their Combinations on Bacterial and Fungal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Individual and Combined Essential Oils against Foodborne Pathogenic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sanguinarine-Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sanguinarine–Chelerythrine from Coptis chinensis Offers Analgesic and Anti-Inflammatory Effects Without Gastrotoxicity [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The synergistic administration of sanguinarine and curcumin ameliorates indomethacin-induced small intestinal injury in rats through the modulation of Nrf2 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Sanguinarine Demonstrates Potent Antitumor Efficacy in Xenograft Models: A Comparative Guide
For Immediate Release
New comparative data on the in vivo antitumor effects of sanguinarine, a natural benzophenanthridine alkaloid, reveals its significant potential as a therapeutic agent against various cancers. This guide provides a comprehensive overview of key preclinical findings in xenograft models, offering researchers, scientists, and drug development professionals a detailed comparison of sanguinarine's efficacy, often benchmarked against standard chemotherapeutics like cisplatin. The data is presented in a structured format to facilitate easy comparison and is supported by detailed experimental protocols and visual diagrams of the underlying molecular pathways.
Sanguinarine has been shown to inhibit tumor growth in a variety of cancer cell line xenografts, including cervical, colorectal, prostate, and hepatocellular carcinoma.[1][2][3][4] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the inhibition of critical cell signaling pathways such as STAT3.[4][5][6]
Comparative Antitumor Efficacy of Sanguinarine in Xenograft Models
The following table summarizes the quantitative data from several key in vivo studies, highlighting sanguinarine's ability to suppress tumor growth across different cancer types.
| Cancer Type | Cell Line | Animal Model | Sanguinarine Dosage & Administration | Treatment Schedule | Comparator & Dosage | Key Findings |
| Cervical Cancer | HeLa | Athymic Nude Mice | 5 mg/kg, intraperitoneal injection | Not specified | Vehicle Control | Significantly inhibited tumor volume and weight.[4][7] |
| Colorectal Cancer | DHD/K12/TRb | Rat | Not specified, oral | Not specified | Vehicle Control | Over 70% inhibition of tumor growth.[8] |
| Prostate Cancer | DU145 | Nude Mice | 0.25 mg/kg & 0.5 mg/kg, not specified | 3 days post-injection | Vehicle Control | Delayed tumor formation and reduced tumor weight and volume.[3] |
| Hepatocellular Carcinoma | HepG2 & SMMC-7721 | Nude Mice | Not specified | Not specified | Vehicle Control | Significantly inhibited tumor growth by decreasing volume and weight.[1] |
| Ovarian Cancer | SKOV3 (cisplatin-resistant) | Not specified | Not specified | Not specified | Cisplatin (2.5 µg/mL) | Sanguinarine alone and in combination with cisplatin significantly suppressed tumor growth.[5] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the cited findings, detailed methodologies for the key experiments are provided below.
Xenograft Tumor Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., HeLa, DU145, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Athymic nude mice or other immunocompromised rodents (4-6 weeks old) are used.
-
Cell Implantation: A suspension of 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or serum-free media is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2. Body weight is also monitored to assess toxicity.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), animals are randomly assigned to treatment and control groups.
Western Blot Analysis for Protein Expression
-
Tissue Lysis: Tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TUNEL Assay for Apoptosis Detection
-
Tissue Preparation: Tumor tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Permeabilization: Tissue sections are deparaffinized, rehydrated, and then permeabilized with proteinase K.
-
TUNEL Reaction: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, which labels the 3'-OH ends of fragmented DNA.
-
Visualization: The apoptotic cells are visualized using a fluorescence microscope. The nuclei of apoptotic cells appear brightly stained.[2]
Visualizing Sanguinarine's Mechanism of Action
To illustrate the experimental workflow and the molecular pathways affected by sanguinarine, the following diagrams have been generated using Graphviz.
Caption: Workflow of a typical in vivo xenograft study.
Caption: Sanguinarine's molecular mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanguinarine exhibits potent efficacy against cervical cancer cells through inhibiting the STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanguinarine exhibits potent efficacy against cervical cancer cells through inhibiting the STAT3 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Sanguinine Disposal Procedures: A Comprehensive Guide for Laboratory Personnel
This document outlines the essential safety and logistical information for the proper handling and disposal of Sanguinine waste in a laboratory setting. The following step-by-step procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Assessment
Before handling this compound waste, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related alkaloid Sanguinarine indicates that compounds in this class can be harmful if swallowed.[6][7]
Key Actions:
-
Consult SDS: Always attempt to locate the specific SDS for this compound from the manufacturer. If unavailable, consult the SDS for structurally similar compounds like Sanguinarine or Galantamine for preliminary hazard assessment.[8]
-
Assume Toxicity: In the absence of complete data, treat this compound as a toxic substance. The precautionary statements for Sanguinarine include P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).[7]
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required: safety goggles, a lab coat, and chemical-resistant gloves.[9]
Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions and ensure compliant disposal.[10]
-
Designated Waste Containers: Use only approved, chemically compatible hazardous waste containers provided by your institution's EHS office.[5][11] The container must be in good condition, with a secure, leak-proof lid.[4]
-
Solid Waste:
-
Contaminated materials such as gloves, weighing papers, and paper towels should be collected in a designated solid hazardous waste container.
-
Unused or expired pure this compound powder is considered a P-listed waste (acutely toxic) and requires specific handling. Consult your EHS office for guidance.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible chemicals like strong oxidizing agents, acids, or bases, to avoid violent reactions.[10]
-
Organic solvent solutions containing this compound must be collected in a separate container designated for flammable or organic waste.
-
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
Labeling and Storage
All waste containers must be accurately and clearly labeled to ensure safety and regulatory compliance.[11]
-
Labeling: Use your institution's official hazardous waste tags. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "O-Desmethylgalantamine." Do not use abbreviations.[8]
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic").
-
The date the waste was first added to the container (accumulation start date).
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][10]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4]
-
Ensure all containers are kept tightly closed except when adding waste.[5]
-
Secondary containment (such as a tub or tray) is required to contain spills.[10]
-
Quantitative Data Summary for Hazard Assessment
This table summarizes key physicochemical properties for this compound, which are essential for a preliminary risk assessment.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₁₆H₁₉NO₃ | Identifies the chemical composition for waste manifest. |
| Molecular Weight | 273.33 g/mol [1][2] | Used for calculating concentrations in waste solutions. |
| CAS Number | 60755-80-8[1][2] | Unique identifier for accurate chemical inventory and disposal documentation. |
| Melting Point | 209-212 °C[2] | Indicates the compound is a stable solid at room temperature. |
| Toxicity | Data not available. Assumed to be toxic if swallowed based on related compounds.[6][12] | Dictates handling procedures, PPE requirements, and classification as hazardous waste. |
Experimental Protocols Referenced
This disposal plan is not based on a specific experimental protocol but on universal laboratory safety guidelines mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][8] The procedures are derived from standard chemical waste management protocols implemented by academic and research institutions.[5]
The fundamental principle is the "cradle-to-grave" responsibility for hazardous waste, which holds the generator responsible for the waste from its creation to its final, safe disposal.[8]
Mandatory Visualizations
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory.
Caption: Workflow for this compound waste segregation and disposal.
Final Disposal
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sink.[10][13] This is illegal and environmentally harmful.
-
Do Not Trash: Do not dispose of this compound-contaminated materials in the regular trash.[13]
-
Schedule Pickup: Once a waste container is full or has been in storage for the maximum allowed time (typically 12 months, but can be less), contact your institution's EHS department to schedule a waste pickup.[5][11] EHS personnel are trained to handle the transport and final disposal of hazardous materials in compliance with all regulations.[8]
References
- 1. This compound | C16H19NO3 | CID 443722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | 60755-80-8 | Benchchem [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. echemi.com [echemi.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. gaiaca.com [gaiaca.com]
- 12. SANGUINARINE NITRATE - Safety Data Sheet [chemicalbook.com]
- 13. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling Sanguinine
This guide provides comprehensive safety and logistical information for laboratory professionals working with Sanguinine (also known as Sanguinarine). Adherence to these procedures is critical to ensure personal safety and proper disposal of this hazardous chemical.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on Safety Data Sheet (SDS) information.[1][2][3]
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] Goggles should be worn for all procedures involving this compound. A face shield provides additional protection against splashes. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat or impervious clothing | Gloves must be inspected for integrity before each use.[2][3] Contaminated gloves should be disposed of as hazardous waste. A lab coat should be worn to protect clothing and skin. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations generating dust or aerosols. | Ensure adequate ventilation, such as working in a chemical fume hood.[2] If dust or aerosols are generated, a NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Precaution:
-
Handling this compound:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust inhalation.[2]
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the area where this compound is handled.[1][3]
-
-
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1][2]
-
Spill: For small spills, carefully collect the material and place it in a sealed container for disposal. Avoid generating dust. For large spills, evacuate the area and follow emergency procedures.
-
Disposal Plan for this compound Waste
This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[4][5]
Waste Segregation and Storage:
-
All this compound waste (solid, solutions, and contaminated materials like gloves and wipes) must be collected in a designated, properly labeled hazardous waste container.[6]
-
The container must be kept closed except when adding waste.[6]
-
Store the waste container in a secondary containment bin in a well-ventilated, secure area away from incompatible materials.[6]
Labeling and Documentation:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[4][6]
-
Maintain a log of the waste generated, including the date and quantity.[4]
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Do not dispose of this compound down the drain or in regular trash.[4]
Visualizations
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Experimental Workflow for Handling this compound.
Caption: this compound Waste Disposal Plan.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Chapter 10 - Hazardous Chemical Waste Disposal | Environment, Health and Safety [ehs.cornell.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
